molecular formula C12H14ClNO B1309123 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline CAS No. 91494-44-9

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1309123
CAS No.: 91494-44-9
M. Wt: 223.7 g/mol
InChI Key: STUVQWRFSPZHGV-UHFFFAOYSA-N
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Description

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUVQWRFSPZHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979736
Record name 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one
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Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91494-44-9, 6351-45-7
Record name 3-Chloro-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91494-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a derivative of the privileged tetrahydroquinoline scaffold. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide extrapolates its core properties, details a robust synthetic protocol, and explores its potential applications in medicinal chemistry based on the well-established bioactivity of related analogues. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of novel tetrahydroquinoline derivatives for drug discovery.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a prominent heterocyclic motif found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1] Its structural rigidity and ability to be readily functionalized have established it as a "privileged scaffold" in medicinal chemistry.[2] Derivatives of tetrahydroquinoline have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] The introduction of an N-acyl group, such as the 3-chloropropanoyl moiety, can significantly modulate the parent molecule's physicochemical properties and biological activity, making 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline a compound of interest for further investigation.

Physicochemical Properties

A critical point of clarification is the misattribution of CAS number 52591-27-2 to this compound in some commercial databases.[5] This CAS number correctly corresponds to 2-(Perfluorobutyl)ethyl acrylate.[6][7][8] Consequently, experimentally determined data for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is scarce. The following properties are based on theoretical calculations and data from its constituent precursors.

PropertyValueSource
Molecular Formula C₁₂H₁₄ClNOCalculated
Molecular Weight 223.70 g/mol Calculated
Appearance White to off-white solid (Predicted)Inferred
Solubility Soluble in organic solvents like DCM, Chloroform, Ethyl Acetate; Insoluble in water (Predicted)Inferred
CAS Number Not assignedN/A

Synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

The synthesis of the title compound is achieved via a nucleophilic acyl substitution reaction between 1,2,3,4-tetrahydroquinoline and 3-chloropropionyl chloride. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

G reactant1 1,2,3,4-Tetrahydroquinoline product 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline reactant1->product + reactant2 3-Chloropropionyl Chloride reactant2->product reagents Base (e.g., Triethylamine) DCM, 0 °C to rt product->reagents

Caption: Reaction scheme for the synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Detailed Experimental Protocol

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq) or aqueous sodium bicarbonate

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3,4-tetrahydroquinoline (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the structure.

Technique Expected Features
¹H NMR Aromatic protons (multiplets, ~7.0-7.5 ppm), -CH₂-CH₂-Cl protons (triplets, ~3.0-4.0 ppm), tetrahydroquinoline ring protons (multiplets, ~1.9-3.8 ppm).
¹³C NMR Carbonyl carbon (~170 ppm), aromatic carbons (~120-140 ppm), aliphatic carbons of the tetrahydroquinoline ring and the propanoyl chain.
IR (Infrared) Strong C=O stretch (~1650 cm⁻¹), C-Cl stretch (~650-800 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹).
MS (Mass Spec) Molecular ion peak (M⁺) at m/z 223 and 225 in a ~3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl).

Potential Applications in Drug Discovery

The tetrahydroquinoline scaffold is a cornerstone in the development of various therapeutic agents. The introduction of the reactive 3-chloropropanoyl group provides a handle for further chemical modifications, making 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline a versatile intermediate.

Potential as an Anticancer Agent

Numerous tetrahydroquinoline derivatives have demonstrated potent anticancer activity.[4] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways. The title compound could serve as a precursor for novel anticancer agents.

G cluster_0 Drug Development Workflow Start 1-(3-Chloropropanoyl)- 1,2,3,4-tetrahydroquinoline Modification Further Chemical Modification Start->Modification Introduce diverse functionalities Screening In vitro Anticancer Screening Modification->Screening Library of derivatives Lead Lead Compound Identification Screening->Lead Active compounds Optimization Lead Optimization Lead->Optimization Improve potency & selectivity Candidate Preclinical Candidate Optimization->Candidate

Caption: Drug development workflow starting from the title compound.

Potential as a CNS-Active Agent

The tetrahydroquinoline structure is also found in compounds targeting the central nervous system (CNS). Its derivatives have been explored for the treatment of neurodegenerative diseases.[8] The lipophilicity of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline suggests it may have the potential to cross the blood-brain barrier, a key requirement for CNS-active drugs.

Safety and Handling

Specific safety data for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is not available. However, based on its constituent parts and general chemical reactivity, the following precautions are recommended:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: The starting material, 1,2,3,4-tetrahydroquinoline, is known to be an irritant. The final product should be handled with care, assuming it may have similar or enhanced toxicity.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a valuable chemical entity with significant potential as a building block in medicinal chemistry. Despite the current lack of extensive characterization data, its synthesis is straightforward, and its structural features suggest a high likelihood of interesting biological activity. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related compounds, contributing to the ongoing development of novel drugs based on the versatile tetrahydroquinoline scaffold.

References

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydro-4-methylquinoline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl-. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 1,2,3,4-Tetrahydroquinoline, N-(3-chloropropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2021). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. Retrieved from [Link]

  • PubMed. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

Sources

Section 1: Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Topic: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline CAS Number: 52591-27-2[1] Audience: Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical resource for understanding the synthesis, properties, and applications of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. As a key intermediate, this compound leverages the privileged tetrahydroquinoline scaffold, a structural motif prevalent in numerous bioactive molecules and natural products.[2][3] The inclusion of a reactive 3-chloropropanoyl group provides a versatile handle for synthetic elaboration, making it a valuable building block in medicinal chemistry and drug discovery programs.

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a heterocyclic compound where the pyridine ring of quinoline has been partially hydrogenated.[4] This structural modification imparts significant conformational flexibility compared to its aromatic counterpart, a feature often exploited in the design of molecules that interact with complex biological targets.

Chemical Structure

The molecule consists of a 1,2,3,4-tetrahydroquinoline core acylated at the nitrogen atom (position 1) with a 3-chloropropanoyl chloride.

compound caption Chemical Structure of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Caption: Chemical Structure of the title compound.

Physicochemical Data Summary

While extensive experimental data for this specific derivative is not widely published, its properties can be reliably inferred from its constituent parts: the 1,2,3,4-tetrahydroquinoline core and the acyl chloride precursor.

PropertyValue / Expected ValueSource / Rationale
CAS Number 52591-27-2Chemical Supplier Data[1]
Molecular Formula C₁₂H₁₄ClNOCalculated
Molecular Weight 223.70 g/mol Calculated
Appearance Expected to be a white to off-white solid or a viscous oil.Based on related structures.[1]
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO).Inferred from structural polarity.
Stability Store in a cool, dry place away from moisture and strong oxidizing agents.General handling for acyl halides and amines.[5]

Section 2: Synthesis, Purification, and Mechanistic Rationale

The most direct and industrially scalable synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is the N-acylation of the parent heterocycle. This reaction is a classic example of nucleophilic acyl substitution.

Synthetic Pathway Overview

The secondary amine of 1,2,3,4-tetrahydroquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products THQ 1,2,3,4-Tetrahydroquinoline Product 1-(3-Chloropropanoyl)- 1,2,3,4-tetrahydroquinoline THQ->Product AcylCl 3-Chloropropionyl Chloride AcylCl->Product Base Base (e.g., TEA) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product caption Synthetic scheme for N-acylation.

Caption: General synthetic scheme for N-acylation.

Causality of Experimental Choices:

  • Solvent Selection: Anhydrous dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions, readily dissolves the reactants, and can be easily removed post-reaction due to its low boiling point.

  • Base Selection: Triethylamine is chosen because its pKa is high enough to neutralize the generated HCl, yet it is not nucleophilic enough to compete with the tetrahydroquinoline in attacking the acyl chloride. This prevents the formation of unwanted side products.

  • Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm associated with the highly reactive acyl chloride. Allowing the reaction to warm to room temperature ensures it proceeds to completion. A similar strategy is employed in the synthesis of related N-acyl compounds.[6]

Detailed Experimental Protocol

A detailed, step-by-step methodology for the synthesis is provided in Section 6.

Purification Protocol

Post-synthesis, the crude product requires purification to remove the triethylamine hydrochloride salt and any unreacted starting materials. A standard aqueous workup followed by column chromatography is the self-validating method of choice.

  • Aqueous Wash: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by a base (e.g., saturated NaHCO₃) to remove unreacted acyl chloride, and finally with brine to remove water-soluble components.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Chromatography: Final purification is achieved via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The tetrahydroquinoline scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[2] These include anticancer, anti-inflammatory, and antibacterial agents.[7][8] The title compound, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, is not typically an endpoint therapeutic itself but rather a highly valuable reactive intermediate for building libraries of potential drug candidates.

Key Strategic Value: The compound's value lies in the electrophilic 3-chloropropanoyl moiety. The chlorine atom is a good leaving group, making the α- and β-carbons susceptible to nucleophilic attack. This allows for a wide range of secondary modifications.

Core Privileged Scaffold (Tetrahydroquinoline) Intermediate Target Compound (Reactive Intermediate) Core->Intermediate Derivatization Further Derivatization (e.g., Nucleophilic Substitution) Intermediate->Derivatization Library Library of Novel Bioactive Compounds Derivatization->Library Screening Screening & Drug Discovery Library->Screening caption Role of the target compound in drug discovery.

Caption: Role in the drug discovery workflow.

Potential Therapeutic Targets:

  • Anticancer Agents: Derivatives of tetrahydroquinoline have been investigated as RORγ inverse agonists for prostate cancer and show antiproliferative activity.[9] The title compound can be used to synthesize analogs targeting various cancer-related pathways.[8]

  • Neurodegenerative Disorders: The core structure is being explored for its potential in developing therapeutics for conditions like Alzheimer's disease due to its neuroprotective properties.[2]

  • Antimicrobial Agents: The tetrahydroisoquinoline scaffold (an isomer) has been used to develop novel antibacterial and anti-HIV agents.[7][10] This suggests that derivatives from the title compound could be screened for similar activities.

Section 4: Analytical Characterization

Confirming the identity and purity of the synthesized 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is critical. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to aromatic protons, diastereotopic protons of the tetrahydroquinoline ring, and the two methylene groups of the chloropropanoyl chain.
¹³C NMR Carbon skeleton confirmation.Peaks for the amide carbonyl carbon (~170 ppm), aromatic carbons, and aliphatic carbons of the two ring systems.
Mass Spec (MS) Molecular weight confirmation.A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (224.70). The isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) would be a definitive feature.
HPLC Purity assessment.A single major peak under various solvent conditions, indicating >95% purity for use in further reactions.

Section 5: Safety, Handling, and Storage

Safe handling of this chemical is paramount. The toxicological profile is not fully established, so it should be handled with the precautions appropriate for a novel research chemical, drawing guidance from the safety data of its precursors.

Hazards Identification (Inferred):

  • Skin and Eye Irritation: The parent compound, 1,2,3,4-tetrahydroquinoline, is known to cause skin and serious eye irritation.[11][12]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[11]

  • Toxicity: The parent compound is considered toxic if swallowed.[13]

  • Carcinogenicity: 1,2,3,4-tetrahydroquinoline is listed as a potential carcinogen.[4]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[5][14]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][15]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[5][15]

    • Inhalation: Move the person to fresh air.[5][15]

    • Ingestion: Rinse mouth and seek immediate medical attention.[13][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13]

Section 6: Detailed Experimental Protocols

Protocol 6.1: Synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,2,3,4-tetrahydroquinoline (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (TEA, 1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Add 3-chloropropionyl chloride (1.1 eq.) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure product.

References

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,2,3,4-Tetrahydroquinoline, N-(3-chloropropyl)-. NIST WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Sridhar, J., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • Google Patents. (n.d.). US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]

  • Nature. (n.d.). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Scholar Research Library. (n.d.). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Der Pharmacia Lettre. Retrieved from [Link]

  • PubMed. (2021, April 28). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Retrieved from [Link]

  • PubMed. (2023, December 11). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Retrieved from [Link]

Sources

"1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a key synthetic intermediate in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis and characterization, and explores its strategic applications. By combining the privileged 1,2,3,4-tetrahydroquinoline scaffold with a reactive 3-chloropropanoyl side chain, this molecule serves as a versatile platform for generating compound libraries and as a tool for developing covalent inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their scientific endeavors.

Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure is present in a wide array of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities.[1] Notable examples of drugs incorporating the THQ motif include the antiarrhythmic nicainoprol and the schistosomicide oxamniquine.[1] The scaffold's prevalence underscores its favorable drug-like properties, including metabolic stability and the ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement.

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline builds upon this validated core by introducing a chemically reactive handle. The 3-chloropropanoyl group is an electrophilic moiety, rendering the molecule a mild alkylating agent. This feature transforms the compound from a simple structural core into a versatile intermediate for two primary applications in drug discovery:

  • Covalent Probe and Inhibitor Development: The electrophilic side chain can form a stable covalent bond with nucleophilic amino acid residues (e.g., cysteine, histidine) within a biological target's binding site. This is a powerful strategy for achieving potent, long-lasting, or irreversible inhibition.

  • Library Synthesis: The chlorine atom serves as an effective leaving group, allowing for facile nucleophilic substitution. This enables the rapid synthesis of diverse libraries of analogues by introducing various functional groups, a cornerstone of modern structure-activity relationship (SAR) studies.

This guide provides the foundational knowledge required to synthesize, purify, and strategically deploy this high-value chemical tool.

Physicochemical Properties

The fundamental properties of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline are summarized below. These data are critical for planning synthetic modifications, purification strategies, and formulation studies.

PropertyValueSource / Comment
Molecular Formula C₁₂H₁₄ClNOCalculated
Molecular Weight 223.70 g/mol Calculated
CAS Number 52591-27-2[3]
Appearance White crystalline powder[3]
Purity Typically ≥98%[3]
Canonical SMILES C1CC2=CC=CC=C2N(C1)C(=O)CCCl
Solubility Expected to be soluble in polar organic solvents such as dichloromethane, ethyl acetate, and acetonitrile. Limited solubility in water.Inferred from structure
Storage Store in a sealed container in a dry, cool, and dark place to prevent hydrolysis and degradation.[3]

Synthesis Protocol: Acylation of 1,2,3,4-Tetrahydroquinoline

The synthesis of the title compound is a robust and straightforward N-acylation reaction. The secondary amine of 1,2,3,4-tetrahydroquinoline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. A non-nucleophilic organic base, such as triethylamine, is essential to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Detailed Step-by-Step Methodology
  • Reagents and Materials:

    • 1,2,3,4-Tetrahydroquinoline (1.0 eq.)

    • 3-Chloropropionyl chloride (1.1 eq.)

    • Triethylamine (1.5 eq.)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Protocol:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3,4-tetrahydroquinoline (1.0 eq.) and dissolve it in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

    • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

    • Acyl Chloride Addition: Add 3-chloropropionyl chloride (1.1 eq.) dropwise to the reaction mixture over 10-15 minutes. Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent side product formation.

    • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting tetrahydroquinoline is consumed.

    • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure product.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A 1. Dissolve 1,2,3,4-Tetrahydroquinoline and Triethylamine in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add 3-Chloropropionyl Chloride (dropwise) B->C D 4. Stir at RT for 2-4h (Monitor by TLC) C->D E 5. Aqueous Wash Sequence (HCl, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate in vacuo F->G H 8. Purify via Column Chromatography G->H I I H->I Final Product: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Caption: Workflow for the synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized compound. A self-validating system of orthogonal analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical reversed-phase method would utilize a C18 column with a gradient elution of acetonitrile in water (often with 0.1% formic acid or trifluoroacetic acid as a modifier) and UV detection.[4][5]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z 224.7. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) would be a key diagnostic feature, showing a signal at m/z 226.7 with approximately one-third the intensity of the [M+H]⁺ peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation.

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, and two distinct triplets in the aliphatic region corresponding to the -CH₂-CH₂-Cl moiety of the side chain.

    • ¹³C NMR: Will confirm the total number of unique carbons, including the characteristic amide carbonyl signal (~170 ppm).

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. A strong absorption band around 1650 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch.

General Analytical Workflow

G cluster_purity Purity Assessment cluster_identity Identity Confirmation cluster_structure Structural Elucidation Start Synthesized Crude Product TLC TLC Analysis Start->TLC HPLC HPLC-UV TLC->HPLC MS Mass Spectrometry (MS) HPLC->MS NMR ¹H and ¹³C NMR MS->NMR IR IR Spectroscopy NMR->IR Final Characterized Pure Compound IR->Final G cluster_process Mechanism of Action Compound 1-(3-Chloropropanoyl)-THQ Binding 1. Reversible Binding (THQ scaffold binds in pocket) Compound->Binding Enters Active Site Target Target Protein (e.g., Kinase with Cys residue) Target->Binding Provides Binding Pocket Reaction 2. Covalent Reaction (Cys attacks C-Cl) Binding->Reaction Inhibition 3. Irreversible Inhibition (Permanent thioether bond) Reaction->Inhibition Outcome Outcome Inhibition->Outcome Target Inactivated

Caption: Conceptual pathway for irreversible inhibition by a covalent modifier.

Safety and Handling

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a reactive alkylating agent and should be handled with appropriate care. It is potentially corrosive, a lachrymator, and mutagenic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is more than a simple molecule; it is a strategic asset for modern chemical biology and medicinal chemistry. By combining a privileged heterocyclic core with a versatile and reactive electrophilic side chain, it provides an efficient and powerful platform for the synthesis of compound libraries and the development of targeted covalent inhibitors. The robust synthesis and clear analytical protocols outlined in this guide empower researchers to confidently produce and utilize this compound in the pursuit of novel therapeutics.

References

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives . International Journal of Scientific & Technology Research. [Link]

  • 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 . PubChem, National Center for Biotechnology Information. [Link]

  • Analytical Methods . Japan International Cooperation Agency. [Link]

  • Synthesis of tetrahydroquinolines . Organic Chemistry Portal. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 . PubChem, National Center for Biotechnology Information. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions . Molecules. [Link]

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4) . Cheméo. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . RSC Advances. [Link]

  • 1,2,3,4-tetrahydroisoquinoline - 91-21-4, C9H11N, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]

  • Synthesis of tetrahydroisoquinolines . Organic Chemistry Portal. [Link]

  • Drugs incorporating tetrahydroquinolines . ResearchGate. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design . Expert Opinion on Drug Discovery. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . Molecules. [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater . Trends in Analytical Chemistry. [Link]

  • Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse . Der Pharmacia Lettre. [Link]

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An In-Depth Technical Guide to 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. The guide delves into its chemical properties, synthesis via N-acylation, and detailed characterization methods. Furthermore, it explores the compound's significance as a versatile building block in the development of novel pharmacologically active agents, supported by established synthetic protocols and mechanistic insights. The content is structured to offer both foundational knowledge and practical guidance for its application in a research and drug development context.

Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline moiety is a privileged heterocyclic scaffold prominently featured in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its structural and electronic properties make it a cornerstone in the design of novel therapeutic agents across various disease areas, including cancer, neurodegenerative disorders, and infectious diseases. The versatility of the tetrahydroquinoline nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (Molecular Formula: C₁₂H₁₄ClNO) serves as a pivotal intermediate, capitalizing on the established biological relevance of the tetrahydroquinoline core.[3] The introduction of the 3-chloropropanoyl group at the N1 position furnishes the molecule with a reactive electrophilic site, paving the way for a multitude of subsequent chemical transformations. This guide will elucidate the synthesis, properties, and utility of this valuable synthetic precursor.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is paramount for its effective utilization in synthetic workflows.

PropertyValueSource
Molecular Formula C₁₂H₁₄ClNO[3]
Molecular Weight 223.70 g/mol [4]
Appearance White crystalline powder[5]
Purity ≥95%[3]

Note: The CAS number 52591-27-2 is sometimes erroneously associated with this compound; however, that identifier correctly corresponds to 2-(Perfluorobutyl)ethyl acrylate.[5][6]

Chemical Structure:

Figure 1: Chemical Structure of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

The synthesis of the title compound is achieved through a standard N-acylation reaction, a cornerstone of organic synthesis. This involves the reaction of 1,2,3,4-tetrahydroquinoline with 3-chloropropanoyl chloride.

Reaction Mechanism

The underlying mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the secondary amine in 1,2,3,4-tetrahydroquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

G cluster_0 Reaction Workflow start Start: 1,2,3,4-Tetrahydroquinoline + 3-Chloropropanoyl Chloride step1 Nucleophilic Attack (N on C=O) start->step1 step2 Formation of Tetrahedral Intermediate step1->step2 step3 Elimination of Chloride Leaving Group step2->step3 step4 Deprotonation (by base) step3->step4 product Product: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline step4->product

Figure 2: Synthetic workflow for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Experimental Protocol

This protocol is a representative procedure for the N-acylation of secondary amines.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • 3-Chloropropanoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add 3-chloropropanoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of a white precipitate (triethylammonium chloride) may be observed.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tetrahydroquinoline ring, as well as the aliphatic protons of the saturated portion of the ring and the chloropropanoyl side chain.

  • Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm, exhibiting coupling patterns consistent with a substituted benzene ring.

  • Methylene Protons of Tetrahydroquinoline Ring: Two triplets corresponding to the methylene groups at C2 and C4, likely in the range of δ 2.5-4.0 ppm. A multiplet for the C3 methylene protons is also expected.

  • Propanoyl Protons: Two triplets for the two methylene groups of the 3-chloropropanoyl chain, likely in the range of δ 2.8-4.0 ppm. The methylene group adjacent to the chlorine atom is expected to be further downfield.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 170 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm).

  • Aliphatic Carbons: Signals for the methylene carbons of the tetrahydroquinoline ring and the propanoyl side chain in the upfield region (δ 20-50 ppm). The carbon atom bonded to the chlorine will be shifted downfield compared to the other aliphatic carbons.

Applications in Drug Development: A Versatile Synthetic Intermediate

The true value of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline lies in its utility as a bifunctional intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive alkyl chloride allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of novel heterocyclic systems.

Synthesis of Fused Heterocyclic Systems

The electrophilic carbon bearing the chlorine and the nucleophilic amide nitrogen can participate in intramolecular cyclization reactions to form various nitrogen-containing fused ring systems. These structures are often key pharmacophores in drug candidates.

Linker Chemistry

The 3-chloropropanoyl group can act as a linker to attach the tetrahydroquinoline moiety to other molecules of interest, such as peptides, proteins, or other small molecules, to create conjugates with tailored biological activities.

G cluster_0 Synthetic Utility start 1-(3-Chloropropanoyl)- 1,2,3,4-tetrahydroquinoline path1 Intramolecular Cyclization start->path1 path2 Nucleophilic Substitution start->path2 product1 Fused Heterocyclic Systems path1->product1 product2 Functionalized Tetrahydroquinoline Derivatives path2->product2

Figure 3: Potential synthetic pathways utilizing 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Conclusion

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a valuable and versatile intermediate in organic synthesis and drug discovery. Its straightforward synthesis and the presence of a reactive handle for further functionalization make it an attractive starting material for the construction of complex molecular architectures. The foundational tetrahydroquinoline scaffold is a proven pharmacophore, and the ability to readily modify this core via the 3-chloropropanoyl group offers significant opportunities for the development of novel therapeutic agents. This guide provides the essential knowledge base for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, 95% Purity, C12H14ClNO, 5 grams.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
  • 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. ChemicalBook.
  • 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. (2009).
  • 1,2,3,4-Tetrahydroquinoline, N-(3-chloropropyl)-. NIST WebBook.
  • 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline(SALTDATA: FREE). Henan Allgreen Chemical Co.,Ltd.
  • Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Deriv
  • 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. ChemicalBook.
  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (2004).
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2017). International Journal of Scientific & Technology Research.
  • Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. (2005).
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules.
  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (2004).
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry.
  • some previous examples (13c-nmr).
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • sample 13C NMR spectra of compounds with common functional groups. (2022). YouTube.
  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c]isoquinolines. (2021). ACS Omega.
  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (1996). Acta Poloniae Pharmaceutica.
  • 1H,1H,2H,2H-Nonafluorohexyl Acryl
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2018). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ACS Omega.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2017). International Journal of Scientific & Technology Research.
  • (+-)-Norketamine | C12H14ClNO | CID 123767. PubChem.

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An In-depth Technical Guide to 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique conformational properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[3][4][5] This guide focuses on a specific derivative, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline , a molecule that combines the established tetrahydroquinoline core with a reactive 3-chloropropanoyl side chain. This functional group serves as a versatile chemical handle, opening avenues for further molecular elaboration and its use as a key intermediate in the synthesis of more complex bioactive molecules. This document provides a comprehensive overview of its chemical identity, synthesis, and potential applications, grounded in the broader context of tetrahydroquinoline chemistry.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the topic compound is 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline . It is crucial to distinguish this compound from other structurally related molecules and to use its correct chemical identifiers to ensure accuracy in research and procurement.

Nomenclature and Structural Information
IdentifierValueSource
IUPAC Name 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline-
CAS Number 91494-44-9[6][7]
Molecular Formula C₁₂H₁₄ClNO[6]
Molecular Weight 223.70 g/mol [6]
Canonical SMILES C1CC2=CC=CC=C2N(C1)C(=O)CCCl-

Note on CAS Number Discrepancy: Initial searches may reveal an alternative CAS number (52591-27-2) associated with this name by some suppliers. However, this has been verified to be incorrect and corresponds to a different chemical, 2-(Perfluorobutyl)ethyl acrylate. Researchers should exclusively use CAS 91494-44-9 for unambiguous identification.

Physicochemical Data (Predicted and Supplier-Sourced)

While experimentally determined physicochemical data for this specific compound is not widely published, information from chemical suppliers and computational models provides a general profile.

PropertyValueSource
Physical Form Liquid-
Purity Typically >95%-
Hazard Irritant[6]

Synthesis and Mechanism

The synthesis of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline is primarily achieved through the N-acylation of the parent heterocycle, 1,2,3,4-tetrahydroquinoline. This is a standard and robust transformation in organic chemistry.

Underlying Principle: Nucleophilic Acyl Substitution

The core reaction involves the nucleophilic attack of the secondary amine of 1,2,3,4-tetrahydroquinoline on the electrophilic carbonyl carbon of an acylating agent, in this case, 3-chloropropanoyl chloride. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group (chloride) to form the stable amide product. The presence of a base is typically required to neutralize the HCl byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 1,2,3,4-Tetrahydroquinoline (Nucleophile) P1 Nucleophilic Attack R1->P1 R2 3-Chloropropanoyl Chloride (Electrophile) R2->P1 P2 Tetrahedral Intermediate Formation P1->P2 P3 Elimination of HCl P2->P3 Prod 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline P3->Prod

Experimental Protocol: N-Acylation

This protocol is a generalized procedure based on standard acylation methods for secondary amines.[8] Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 eq)

  • 3-Chloropropanoyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et₃N) or another non-nucleophilic base (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3,4-tetrahydroquinoline in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add 3-chloropropanoyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, if necessary, to obtain pure 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

G start Start: Dissolve THQ in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add 3-Chloropropanoyl Chloride Dropwise add_base->add_acyl_chloride warm_stir Warm to RT & Stir (Monitor by TLC) add_acyl_chloride->warm_stir quench Quench with Water warm_stir->quench extract Workup: Wash with NaHCO₃ & Brine quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure Product purify->end

Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrahydroquinoline ring system and the chloropropanoyl chain. Due to the amide bond, restricted rotation may lead to broadening or duplication of signals for protons near the nitrogen atom, particularly at lower temperatures. Key expected resonances include multiplets for the aromatic protons (approx. 7.0-7.5 ppm), and triplets for the methylene groups of the tetrahydroquinoline ring and the propionyl chain.

  • ¹³C NMR: The carbon NMR spectrum should display 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbonyl carbon of the amide will appear significantly downfield (approx. 170 ppm). Aromatic carbons will resonate in the 115-140 ppm range, while the aliphatic carbons of the tetrahydroquinoline ring and the propionyl chain will appear upfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically found in the region of 1650-1680 cm⁻¹. Other significant peaks will include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 223 and an isotope peak [M+2]⁺ at m/z 225 with an approximate 3:1 intensity ratio, characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would likely involve cleavage of the C-C bonds in the propionyl side chain and fragmentation of the tetrahydroquinoline ring.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline have not been extensively reported, its structural features suggest significant potential as a versatile intermediate in drug discovery. The tetrahydroquinoline core is a well-established pharmacophore with a broad range of activities.[1][9]

Role as a Synthetic Intermediate

The primary value of this compound lies in the reactivity of the terminal chloride on the N-acyl chain. This electrophilic center is susceptible to nucleophilic substitution by a wide variety of nucleophiles, including amines, thiols, and alcohols. This allows for the facile introduction of diverse functional groups and the construction of larger, more complex molecules.

G cluster_reactions Nucleophilic Substitution (S_N2) cluster_products Potential Derivatives start 1-(3-Chloropropanoyl)- 1,2,3,4-tetrahydroquinoline (Starting Material) r1 Amine (R-NH₂) start->r1 r2 Thiol (R-SH) start->r2 r3 Azide (N₃⁻) start->r3 p1 Amine-linked Derivatives r1->p1 p2 Thioether-linked Derivatives r2->p2 p3 Azide Adducts (Click Chemistry Precursors) r3->p3

This reactivity makes it an ideal building block for creating libraries of compounds for high-throughput screening. By reacting it with a diverse set of nucleophiles, researchers can rapidly generate a multitude of analogs to explore structure-activity relationships (SAR) for a given biological target.

Potential Pharmacological Relevance

Derivatives of N-acyl tetrahydroquinolines and tetrahydroisoquinolines have been investigated for a range of pharmacological activities.[10] Given that the parent tetrahydroquinoline scaffold is present in numerous anticancer, antihypertensive, and neuroprotective agents, it is plausible that derivatives of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline could be explored for similar applications.[3][9][10] The 3-chloropropanoyl moiety can act as a linker to attach the tetrahydroquinoline core to other pharmacophores or targeting groups, enabling the development of multi-target ligands or targeted drug delivery systems.

Safety and Handling

Hazard Identification: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is classified as an irritant.[6]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

First Aid Measures:

  • In case of skin contact: Wash off immediately with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move to fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek medical attention if irritation persists or if you feel unwell.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline represents a valuable, yet underexplored, chemical entity for drug discovery and development. While it lacks extensive characterization in the public domain, its synthesis is straightforward, and its chemical reactivity is predictable and highly useful. The combination of the privileged tetrahydroquinoline scaffold with a versatile electrophilic side chain makes it an ideal starting point for the synthesis of novel compound libraries aimed at a multitude of biological targets. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and strategically employ this compound in their research endeavors. Further investigation into its specific biological activities and full spectroscopic characterization is warranted and would be a valuable contribution to the field of medicinal chemistry.

References

  • Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research.[1]

  • Kubota, H., et al. (1998). Synthesis and pharmacological evaluation of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel specific bradycardic agents. Chemical & Pharmaceutical Bulletin, 46(3), 445-451.[10]

  • Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622.[3][9]

  • The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). Tocris Bioscience.[4]

  • Cormier, M., & Awad, A. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 1-16.[5]

  • Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. (n.d.). ACS Chemical Neuroscience.[11]

  • Mottinelli, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.[8]

  • 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline. (n.d.). AccelaChem. Retrieved from [Link][7]

  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(9), 7759-7799.[2]

Sources

A-Z of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical insights.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] Its structural features allow for diverse functionalization, making it a valuable building block in the design of novel therapeutic agents.[1] Derivatives of this scaffold have shown promise in various therapeutic areas, including cancer treatment and neurological disorders.[1][3] The title compound, 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline, serves as a crucial intermediate, enabling further molecular elaboration due to its reactive chloropropanoyl group.

Core Synthesis Pathway: N-Acylation of 1,2,3,4-Tetrahydroquinoline

The most direct and widely employed method for the synthesis of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline is the N-acylation of 1,2,3,4-tetrahydroquinoline with 3-chloropropionyl chloride.[4] This reaction falls under the category of the Schotten-Baumann reaction, a well-established method for forming amide bonds from amines and acyl chlorides.[5]

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for a successful and high-yielding synthesis.

  • Acylating Agent : 3-Chloropropionyl chloride is the ideal acylating agent due to its bifunctional nature. The highly reactive acyl chloride group readily participates in the acylation of the secondary amine of the tetrahydroquinoline, while the chloro-substituted propyl chain remains available for subsequent nucleophilic substitution reactions.[4][6]

  • Base : The reaction generates hydrochloric acid (HCl) as a byproduct.[7] To prevent the protonation of the starting amine, which would render it non-nucleophilic, a base is required to neutralize the acid.[7][8] Tertiary amines, such as triethylamine or pyridine, are commonly used as they are non-nucleophilic and act as acid scavengers.[7][9] An aqueous base like sodium hydroxide can also be used, often in a biphasic system.

  • Solvent : Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent the hydrolysis of the acyl chloride.[9][10]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism.[5][11]

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 1,2,3,4-tetrahydroquinoline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate.[5]

  • Leaving Group Departure : The tetrahedral intermediate collapses, leading to the departure of the chloride ion and the reformation of the carbonyl double bond.

  • Deprotonation : The base present in the reaction mixture deprotonates the nitrogen atom, yielding the final amide product, 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline, and the corresponding ammonium salt.[12]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Materials
ReagentMolar Mass ( g/mol )
1,2,3,4-Tetrahydroquinoline133.19
3-Chloropropionyl chloride126.98
Triethylamine101.19
Dichloromethane (DCM), anhydrous84.93
1M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure
  • Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,2,3,4-tetrahydroquinoline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.[9]

  • Cooling : Cool the solution to 0 °C in an ice bath.[9]

  • Addition of Acyl Chloride : Add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[9]

  • Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[10] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.[9]

  • Work-up :

    • Quench the reaction by adding water.[10]

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Purification :

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline.[9]

Visualization of the Synthesis Pathway

Synthesis_Pathway Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Intermediate Tetrahedral Intermediate Tetrahydroquinoline->Intermediate Nucleophilic Attack ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->Intermediate Triethylamine Triethylamine (Base) Product 1-(3-Chloropropanoyl)-1,2,3,4- tetrahydroquinoline Intermediate->Product Chloride Departure & Deprotonation Byproduct Triethylammonium Chloride

Caption: Synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Alternative Synthetic Considerations

While N-acylation is the most direct route, other methods for amide bond formation could theoretically be employed, such as using peptide coupling reagents to couple 1,2,3,4-tetrahydroquinoline with 3-chloropropionic acid.[10] However, the use of the more reactive acyl chloride is generally more efficient and cost-effective for this particular transformation.[10]

Conclusion

The synthesis of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a robust and well-understood process, primarily achieved through the N-acylation of 1,2,3,4-tetrahydroquinoline. By carefully controlling the reaction conditions and employing the appropriate reagents, this valuable intermediate can be produced in high yield and purity, paving the way for the development of novel and complex bioactive molecules.

References

  • Chemistry Schotten Baumann Reaction - SATHEE.
  • Schotten–Baumann reaction - Grokipedia.
  • Amide Synthesis - Fisher Scientific.
  • Schotten Baumann Reaction - BYJU'S. Published November 17, 2019.
  • Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines - Benchchem.
  • The Role of Triethylamine in Pharmaceutical Synthesis: Application Notes and Protocols - Benchchem.
  • N-Alkylation and N-Acylation of Secondary Amines - Benchchem.
  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC - PubMed Central.
  • Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermediates - Benchchem.
  • Continuous Flow Production of 3-Chloropropionyl Chloride - ChemicalBook. Published September 22, 2025.
  • (1,2,3,4-Tetrahydroquinolin-2-yl)methanol Research Chemical - Benchchem.
  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed. Published December 11, 2023.

Sources

A Technical Guide to 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline: A Versatile Synthetic Platform for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] This guide focuses on a key synthetic intermediate, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (CPTQ), a molecule designed for the efficient generation of diverse chemical libraries. Its strategic combination of the established THQ core with a reactive 3-chloropropanoyl side chain makes it an ideal starting point for exploring novel therapeutics. We will detail its synthesis, showcase its utility in creating derivatives, and explore its potential applications in oncology and neurodegenerative diseases, with a particular focus on developing modulators for targets like the sigma receptors and the mTOR pathway.

Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline ring system is a recurring motif in a wide array of pharmaceuticals and natural products, valued for its rigid, three-dimensional structure that allows for precise orientation of functional groups for optimal target engagement.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5]

The subject of this guide, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (CPTQ), is not an end-product therapeutic but rather a highly valuable synthetic intermediate. The rationale for its design is twofold:

  • The THQ Core: Provides a proven pharmacophoric foundation with favorable physicochemical properties for drug development.

  • The N-(3-Chloropropanoyl) Group: This functional handle is the key to CPTQ's versatility. The terminal chlorine atom is an excellent leaving group, primed for nucleophilic substitution reactions. This allows for the straightforward attachment of a wide variety of secondary amines, thiols, azides, and other nucleophiles, a process known as derivatization.

This "plug-and-play" nature enables medicinal chemists to rapidly generate large libraries of novel THQ analogs, each with unique substituents, for high-throughput screening against various biological targets.

Synthesis and Derivatization: A Platform for Chemical Diversity

The true utility of CPTQ lies in its straightforward synthesis and its reactivity as a chemical building block. The protocols described below are self-validating, incorporating purification and characterization steps essential for confirming the identity and purity of the synthesized compounds.

Synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (CPTQ)

The synthesis is a standard N-acylation reaction. The secondary amine of the tetrahydroquinoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. A tertiary amine base, such as triethylamine, is used to scavenge the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

Figure 1: Reaction scheme for the synthesis of CPTQ.

Experimental Protocol: Synthesis of CPTQ

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 1,2,3,4-tetrahydroquinoline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution with stirring.

  • Acylation: Add a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

  • Purification & Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield CPTQ as a pure solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization of CPTQ: Gateway to a Chemical Library

The real power of CPTQ is demonstrated in its subsequent reactions. The terminal chloride is readily displaced by nucleophiles. The following protocol uses morpholine as a representative nucleophile, a moiety known to improve the pharmacokinetic properties and biological activity of drug candidates.[4]

Figure 2: Representative derivatization of CPTQ with morpholine.

Experimental Protocol: Synthesis of a Morpholine Derivative

  • Preparation: Combine CPTQ (1.0 eq), morpholine (1.5 eq), potassium carbonate (2.0 eq), and a catalytic amount of sodium iodide in acetonitrile (~0.3 M). Causality Note: Sodium iodide acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate, which accelerates the substitution.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 8-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification & Validation: Redissolve the residue in DCM and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final derivative.

  • Characterization: Confirm the structure via NMR and Mass Spectrometry.

Core Research Applications & Mechanistic Insights

By applying the derivatization strategy, CPTQ serves as a gateway to compounds targeting critical disease pathways.

Development of Sigma Receptor (σR) Ligands

Sigma receptors (σ₁R and σ₂R) are increasingly recognized as high-value targets in oncology and neuroscience.[6] The σ₂R, in particular, is overexpressed in proliferating tumor cells, making it an attractive biomarker and therapeutic target for cancer.[7] The THQ scaffold is a known pharmacophoric element in many potent σR ligands.[8]

By reacting CPTQ with various amines (e.g., piperidines, benzylamines) that are known to interact with the primary amine binding site of sigma receptors, novel ligands can be synthesized.[3] The three-carbon linker provided by the propanoyl group is often an optimal length for bridging the THQ scaffold and the amine functionality required for receptor affinity.

mTOR Pathway Inhibition for Cancer Therapy

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Recent research has identified N-acyl tetrahydroquinoline derivatives as potent and selective mTOR inhibitors.[4]

Structure-activity relationship (SAR) studies on these compounds reveal that:

  • The N-acyl group is critical for activity.

  • Substitution on the THQ aromatic ring can modulate potency.

  • The nature of the group attached to the acyl chain is key. For example, incorporating morpholine and trifluoromethyl moieties has been shown to significantly enhance cytotoxic potency and selectivity against cancer cell lines.[4]

CPTQ is an ideal starting point for exploring this chemical space. The chloro-group can be substituted with morpholine, piperidine, and other N-heterocycles, while modifications can be made to the THQ ring prior to the initial acylation step.

cluster_mTOR mTOR Signaling Pathway in Cancer GF Growth Factors (e.g., IGF, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation THQ_Ligand THQ-Derivative (from CPTQ) THQ_Ligand->mTORC1 INHIBITION

Figure 3: Simplified mTOR pathway and the inhibitory role of a CPTQ-derived therapeutic.
Antioxidants for Neurodegenerative Disorders

Oxidative stress is a key pathological factor in neurodegenerative conditions like Alzheimer's disease. Tetrahydroquinoline derivatives have been identified as potent antioxidants, capable of scavenging harmful free radicals.[3] Studies have shown that THQ compounds can exhibit exceptional antioxidant capacity, in some cases significantly outperforming standard controls like ascorbic acid.[3] CPTQ allows for the synthesis of a wide range of analogs to optimize this activity and explore other relevant properties, such as the ability to cross the blood-brain barrier and inhibit cholinesterases.

Integrated Drug Discovery Workflow & Data

CPTQ fits seamlessly into a modern drug discovery paradigm. The workflow starts with the versatile intermediate and progresses through library synthesis to biological screening.

cluster_workflow Drug Discovery Workflow using CPTQ A Synthesis of CPTQ Intermediate B Parallel Synthesis of Derivative Library (Nucleophilic Substitution) A->B C Purification & Characterization B->C D High-Throughput Screening (HTS) (e.g., mTOR, σR assays) C->D E Hit Identification & SAR Analysis D->E F Lead Optimization E->F

Figure 4: A logical workflow for leveraging CPTQ in a drug discovery campaign.
Data Presentation: Cytotoxic Activity of N-Acyl THQ Analogs

To illustrate the therapeutic potential of the scaffold, the following table summarizes published cytotoxicity data for representative N-acyl tetrahydroquinoline derivatives against various human cancer cell lines.[4] While not synthesized directly from CPTQ, these compounds share the core N-acyl THQ structure and demonstrate the high potency that can be achieved.

Compound IDTarget Cancer Cell LinesIC₅₀ (µM)Reference
10e A549 (Lung Cancer)0.033[4]
10h MCF-7 (Breast Cancer)0.087[4]
10d MDA-MB-231 (Breast Cancer)1.003[4]

Table 1: In vitro antiproliferative activity of morpholine- and piperidine-substituted N-acyl THQ derivatives, demonstrating the high potency achievable with this scaffold.

Future Directions and Conclusion

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its value is defined by its potential. Future research should focus on:

  • Expanding Library Diversity: Utilizing a broader range of nucleophiles (e.g., functionalized anilines, thiols, azides for 'click' chemistry) to create structurally unique derivatives.

  • Multi-Target Screening: Screening CPTQ-derived libraries against a wide panel of targets, including kinases, GPCRs, and ion channels, to uncover novel activities.

  • Stereoselective Synthesis: Developing asymmetric syntheses of chiral THQ precursors to investigate the stereochemical requirements for target binding, which is often critical for potency and selectivity.[7]

References

  • Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. Mini Reviews in Medicinal Chemistry.
  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI.
  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Publications.
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications.
  • Early development of sigma-receptor ligands. Future Medicinal Chemistry.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Publications.
  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Lung Cancer Agents. Eclética Química Journal.
  • Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. ChemistryOpen.
  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PubMed Central.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Royal Society of Chemistry.
  • Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry.
  • Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. SCIRP.

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An In-depth Technical Guide on the Hypothesized Mechanism of Action for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Elucidating the Biological Target and Pathway Modulation of a Novel Covalent Agent

Executive Summary

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a synthetic molecule featuring a tetrahydroquinoline scaffold, a common motif in biologically active compounds, and a reactive 3-chloropropanoyl group.[1][2] While the specific biological activity of this compound is not extensively documented in public literature, its chemical structure strongly suggests a mechanism of action centered on covalent modification of biological macromolecules. The presence of a 3-chloropropanoyl moiety, a latent electrophile, positions this molecule as a potential irreversible or reversible covalent inhibitor.[3][4][5] This guide postulates that 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline acts as a targeted covalent inhibitor, forming a stable bond with a nucleophilic amino acid residue within a functionally significant protein. The primary hypothesis is that the molecule selectively targets a cysteine residue, a common target for electrophilic "warheads" in drug discovery.[6][7][8] This interaction is predicted to modulate a key cellular signaling pathway, leading to a discernible biological outcome, such as anti-proliferative or anti-inflammatory effects, which are activities often associated with tetrahydroquinoline derivatives.[2][9][10] This document will deconstruct the molecule's reactive potential, propose a primary mechanistic hypothesis, and outline a comprehensive, multi-phase experimental workflow designed to rigorously identify its molecular target, validate its mechanism, and map its impact on cellular pathways.

Introduction: The Case for a Covalent Mechanism

The field of drug discovery has seen a resurgence of interest in covalent inhibitors due to their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance.[3][5][11] Unlike non-covalent drugs that rely on reversible binding equilibria, covalent inhibitors form a stable, chemical bond with their protein target.[3][12] This irreversible or long-lived interaction can lead to complete and sustained target inactivation.[11]

The structure of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (herein referred to as CPTQ) contains two key features:

  • The 1,2,3,4-Tetrahydroquinoline Scaffold: This nitrogen-containing heterocyclic system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][9][10] This moiety is hypothesized to provide the initial non-covalent binding affinity and selectivity for the target protein.

  • The 3-Chloropropanoyl "Warhead": This functional group is the molecule's reactive component. The chlorine atom at the β-position to the carbonyl group is a good leaving group. This structure can act as an electrophilic "warhead" that reacts with nucleophilic amino acid residues on a protein target.[6][7][8]

Structural Analysis and Primary Mechanistic Hypothesis

The central hypothesis is that CPTQ functions as a targeted covalent inhibitor by alkylating a nucleophilic amino acid residue in the binding pocket of a target protein.

Hypothesis: CPTQ selectively and covalently modifies a hyper-reactive cysteine residue within a disease-relevant protein, leading to the modulation of its biological function.

The proposed mechanism involves a two-step process, characteristic of targeted covalent inhibitors[3]:

  • Reversible Binding: The tetrahydroquinoline scaffold directs the molecule to the binding site of a specific protein target, forming a non-covalent complex. This initial binding event is driven by forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

  • Irreversible Covalent Modification: Once positioned correctly within the binding pocket, the electrophilic 3-chloropropanoyl group is attacked by a nearby nucleophilic amino acid residue, most likely a cysteine thiol. This results in the formation of a stable covalent bond and the displacement of the chloride ion.

This covalent modification can lead to several functional outcomes, including:

  • Inhibition of enzymatic activity by blocking the active site.

  • Disruption of protein-protein interactions.

  • Alteration of protein conformation and stability.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification cluster_2 Functional Outcome CPTQ CPTQ Complex Reversible CPTQ-Protein Complex CPTQ->Complex Non-covalent interactions TargetProtein Target Protein (with Cysteine) TargetProtein->Complex CovalentlyModified Covalently Modified Inactive Protein Complex->CovalentlyModified Covalent bond formation Complex->CovalentlyModified Chloride Cl⁻ PathwayModulation Signaling Pathway Modulation CovalentlyModified->PathwayModulation BiologicalResponse Biological Response (e.g., Apoptosis) PathwayModulation->BiologicalResponse

Figure 1. Proposed two-step mechanism of action for CPTQ.

Proposed Experimental Validation Workflow

To rigorously test this hypothesis, a phased experimental approach is proposed. This workflow is designed to first identify the cellular phenotype, then discover the direct molecular target(s), validate the target's role, and finally, characterize the biochemical interaction.

G phase1 Phase 1 Cellular Phenotyping phase2 Phase 2 Target Identification phase1->phase2 Identifies biological context phase3 Phase 3 Target Validation phase2->phase3 Provides candidate targets phase4 Phase 4 Biochemical Characterization phase3->phase4 Confirms functional target

Sources

An In-depth Technical Guide to 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a derivative of the privileged tetrahydroquinoline scaffold, represents a molecule of significant interest in synthetic and medicinal chemistry. The tetrahydroquinoline core is a common motif in a wide array of biologically active natural products and synthetic pharmaceuticals, exhibiting activities ranging from anticancer to anti-HIV properties.[1] The incorporation of a reactive 3-chloropropanoyl group at the 1-position introduces a versatile handle for further chemical modifications, positioning this compound as a valuable intermediate in the synthesis of more complex molecular architectures.

This technical guide provides a comprehensive overview of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, focusing on its synthesis, chemical characteristics, and potential utility in drug discovery and development. We will delve into the mechanistic principles underpinning its formation and explore its reactivity, offering a foundation for its application in the design and synthesis of novel therapeutic agents.

Physicochemical Properties and Identification

A critical aspect of handling any chemical compound is the accurate verification of its identity. It has been noted that there is some discrepancy in the literature and commercial listings regarding the Chemical Abstracts Service (CAS) number for this compound. Based on a careful review of available data from chemical suppliers, the correct CAS number for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is 91494-44-9 .[2][3][4] An alternative CAS number, 52591-27-2, is often erroneously associated with this compound but correctly identifies 2-(Perfluorobutyl)ethyl acrylate.[5]

Table 1: Physicochemical Properties of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

PropertyValueSource
CAS Number 91494-44-9[2][3][4]
Molecular Formula C₁₂H₁₄ClNO[2][4]
Molecular Weight 223.70 g/mol [4]
Appearance Liquid[3]
Purity ≥95%[3]

Synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline: A Detailed Protocol

The primary and most direct method for the synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is the N-acylation of 1,2,3,4-tetrahydroquinoline with 3-chloropropionyl chloride. This reaction is a classic example of a Schotten-Baumann type reaction, where an amine is acylated by an acyl halide.

Causality Behind Experimental Choices

The choice of reagents and conditions for this synthesis is guided by the need to facilitate the nucleophilic attack of the secondary amine of the tetrahydroquinoline on the electrophilic carbonyl carbon of the 3-chloropropionyl chloride, while neutralizing the hydrochloric acid byproduct.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) or diethyl ether is typically used to dissolve the reactants and facilitate the reaction without participating in it.

  • Base: A mild base, such as triethylamine (Et₃N) or pyridine, is crucial to act as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Temperature: The reaction is often carried out at a reduced temperature (e.g., 0 °C) initially to control the exothermic nature of the acylation and to minimize potential side reactions. The reaction is then typically allowed to warm to room temperature to ensure completion.

Experimental Protocol: N-Acylation of 1,2,3,4-Tetrahydroquinoline

The following protocol is a generalized procedure based on standard organic synthesis methodologies for N-acylation.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • 3-Chloropropionyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3,4-tetrahydroquinoline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline can be purified by column chromatography on silica gel if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Reaction N-Acylation Tetrahydroquinoline->Reaction ChloropropionylChloride 3-Chloropropionyl chloride ChloropropionylChloride->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction Solvent Anhydrous DCM Solvent->Reaction Temperature 0 °C to RT Temperature->Reaction Quench Quench with Water Wash Wash (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 1-(3-Chloropropanoyl)- 1,2,3,4-tetrahydroquinoline Purify->Product Reaction->Quench Reaction Mixture

Caption: Workflow for the synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Chemical Reactivity and Potential for Further Functionalization

The chemical reactivity of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is dominated by two key features: the electrophilic carbon of the chloroalkyl chain and the potential for reactions involving the aromatic ring of the tetrahydroquinoline moiety.

Intramolecular Friedel-Crafts Acylation

A significant potential reaction of this molecule is an intramolecular Friedel-Crafts acylation.[6] In the presence of a Lewis acid catalyst (e.g., AlCl₃), the acyl group can attack the electron-rich aromatic ring of the tetrahydroquinoline, leading to the formation of a tricyclic ketone. The regioselectivity of this cyclization (i.e., attack at the C-6 or C-8 position) would be influenced by the electronic and steric factors of the tetrahydroquinoline ring. This type of reaction is a powerful tool for the construction of polycyclic systems.[7]

Caption: Potential intramolecular Friedel-Crafts acylation of the title compound.

Note: As actual images cannot be generated, placeholders are used in the DOT script. For a real application, these would be replaced with the chemical structures.

Nucleophilic Substitution

The chlorine atom at the end of the propanoyl chain is a good leaving group, making this position susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, including amines, azides, thiols, and cyanides. This reactivity opens up a vast chemical space for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Discovery and Development

While specific biological activities for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline have not been extensively reported in publicly available literature, its role as a synthetic intermediate is of considerable importance. The tetrahydroquinoline scaffold is a key component of numerous pharmacologically active compounds.[1] Therefore, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline serves as a valuable building block for the synthesis of novel analogs with potential therapeutic applications.

The ability to introduce diverse functionalities via nucleophilic substitution on the chloropropanoyl chain allows for the exploration of interactions with various biological targets. For instance, the introduction of amine or amide functionalities could lead to compounds that interact with protein kinases, G-protein coupled receptors, or ion channels.

Conclusion and Future Perspectives

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a readily accessible and highly versatile synthetic intermediate. Its straightforward synthesis via N-acylation of 1,2,3,4-tetrahydroquinoline, combined with the reactive chloroalkyl group, makes it an attractive starting material for the generation of diverse chemical libraries. The potential for intramolecular cyclization to form complex polycyclic systems further enhances its utility in organic synthesis.

For researchers in drug development, this compound offers a gateway to novel tetrahydroquinoline derivatives. Future work should focus on exploring the derivatization of the chloropropanoyl chain to generate libraries of compounds for biological screening. Elucidation of the crystal structure and detailed spectroscopic characterization would further solidify its identity and aid in computational modeling for drug design. As the quest for novel therapeutic agents continues, the strategic use of versatile intermediates like 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • Chemsigma. 91494-44-9 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline. Available from: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]

  • ResearchGate. Intramolecular Friedel‐Crafts acylation. Available from: [Link]

  • Muthukrishnan, I., Sridharan, V., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(8), 5057–5191. Available from: [Link]

Sources

Discovery and history of N-acyl-tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of N-Acyl-Tetrahydroquinolines

Abstract

The N-acyl-tetrahydroquinoline (N-acyl-THQ) scaffold is a cornerstone of modern medicinal chemistry, representing a privileged structure in the design of novel therapeutics. This guide provides a comprehensive exploration of the discovery and history of this important molecular framework. It traces the journey from the foundational 19th-century syntheses of the parent quinoline ring to the strategic development of the saturated tetrahydroquinoline core and its subsequent N-acylation. By examining the causality behind key experimental choices and methodologies, this document offers researchers and drug development professionals critical insights into the synthesis, chemical logic, and biological significance of N-acyl-THQs, culminating in a discussion of their contemporary applications and future potential.

Chapter 1: The Genesis - Discovery of the Aromatic Quinoline Core

The story of N-acyl-tetrahydroquinolines begins with their aromatic precursor, quinoline. The late 19th century was a period of intense activity in heterocyclic chemistry, driven by the burgeoning dye industry and the study of natural alkaloids.[1] This era saw the development of several seminal reactions that made the quinoline nucleus readily accessible, laying the groundwork for all subsequent modifications.

Foundational Syntheses: A Comparative Overview

The classical methods for quinoline synthesis, while over a century old, remain fundamental to understanding the construction of this heterocyclic system. Each method offers a different strategic approach, defined by its starting materials and reaction mechanism.

The Skraup & Doebner-von Miller Reactions: First reported by Zdenko Hans Skraup in 1880, the Skraup synthesis involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[2] A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[3][4][5] This reaction is believed to proceed through a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation to form the aromatic quinoline ring.[3] The choice of a strong acid catalyst is crucial for promoting both the initial condensation and the subsequent dehydrative cyclization.

Doebner_von_Miller_Mechanism Doebner-von Miller Reaction Mechanism cluster_reactants Reactants cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct (Intermediate 3) Aniline->Michael_Adduct 1,4-Conjugate Addition Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Intramolecular Cyclization & Dehydration Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation [O]

Caption: A simplified workflow of the Doebner-von Miller reaction.

The Friedländer Synthesis: Discovered by Paul Friedländer in 1882, this method provides a more direct and often higher-yielding route to substituted quinolines.[1][6] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[7][8][9] The reaction's elegance lies in its convergent nature, forming two bonds in a single operational sequence. The causality for its widespread use stems from its reliability and the commercial availability of diverse starting materials, allowing for predictable substitution patterns on the final quinoline product.

Friedlander_Synthesis_Mechanism Friedländer Synthesis Mechanism cluster_reactants Reactants cluster_product Product Amino_Ketone 2-Aminoaryl Ketone/Aldehyde Aldol_Adduct Aldol Adduct (Intermediate) Amino_Ketone->Aldol_Adduct Aldol Condensation Methylene_Ketone α-Methylene Ketone/Aldehyde Methylene_Ketone->Aldol_Adduct Unsat_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsat_Intermediate Dehydration (-H₂O) Quinoline Substituted Quinoline Unsat_Intermediate->Quinoline Intramolecular Cyclization & Dehydration

Caption: The two primary steps of the Friedländer quinoline synthesis.

Other Foundational Methods: The Combes synthesis employs the acid-catalyzed reaction of an aniline with a β-diketone,[2][10] while the Pfitzinger reaction uses isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[11][12] These methods expanded the synthetic chemist's toolkit, enabling access to a wider variety of functionalized quinoline cores.

Comparison of Classic Quinoline Syntheses
Synthesis MethodPrimary ReactantsCatalyst/ConditionsKey Features & Causality
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong Acid (e.g., HCl, H₂SO₄), Lewis Acids[4]Versatile for a range of substituted quinolines; mechanism allows for scrambling, useful in mechanistic studies.[3][13]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base Catalysis, Heat[8][9]Convergent and often high-yielding; substitution pattern is unambiguous, making it a preferred method for targeted synthesis.[6]
Combes Aniline, β-DiketoneStrong Acid (e.g., H₂SO₄)[10]Specifically produces 2,4-disubstituted quinolines; choice of β-diketone directly dictates the substitution pattern.[2][10]
Pfitzinger Isatin, Carbonyl Compound, BaseBase (e.g., KOH)[11][12]A specialized method to produce quinoline-4-carboxylic acids, which are valuable intermediates for further functionalization.[12]

Chapter 2: From Aromaticity to Saturation: The Emergence of the Tetrahydroquinoline Scaffold

While the aromatic quinoline ring is a crucial building block, many biological targets require ligands with three-dimensional structures for optimal binding. This necessity drove the development of methods to reduce the quinoline core to the more flexible, non-planar 1,2,3,4-tetrahydroquinoline (THQ) scaffold.

The Rationale for Reduction

The transition from a flat, aromatic quinoline to a saturated THQ introduces several critical changes that are advantageous in drug design:

  • Increased Conformational Flexibility: The sp³-hybridized carbon atoms in the saturated ring allow the molecule to adopt various conformations, enabling a better fit into complex protein binding pockets.

  • Introduction of Chirality: Reduction of a substituted quinoline can create one or more stereocenters, allowing for the development of stereospecific ligands with improved potency and reduced off-target effects.

  • Modified Physicochemical Properties: Saturation alters the molecule's electronics, lipophilicity, and basicity, which can be fine-tuned to improve pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

Key Methodologies: Catalytic Hydrogenation

The most common and atom-economical method for synthesizing THQs is the catalytic hydrogenation of the quinoline precursor.[14] This process involves the addition of hydrogen across the 1,2,3,4-positions of the heterocyclic ring, leaving the benzene ring intact. The choice of catalyst and reaction conditions is paramount to achieving high selectivity and yield.

Catalytic Systems: A variety of transition metal catalysts are effective for this transformation.

  • Palladium (Pd): Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that provides excellent yields under mild conditions.[15]

  • Cobalt (Co): In-situ generated cobalt-based catalysts have been shown to be effective for the pressure hydrogenation of quinolines.[14]

  • Metal-Free Systems: Recent advances include metal-free hydrogenative reductions using catalysts like B(C₆F₅)₃ with hydrosilanes as the hydrogen source.[16]

  • Photocatalysis: Emerging methods utilize photocatalysis with water as the hydrogen atom source, offering a sustainable approach under mild conditions.[17]

Controlling the reaction conditions (temperature, pressure, solvent) is critical to prevent over-reduction to the fully saturated decahydroquinoline.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of Quinoline

This protocol is a representative example for the synthesis of a THQ scaffold.

Objective: To selectively reduce 6-methoxyquinoline to 6-methoxy-1,2,3,4-tetrahydroquinoline.

Materials:

  • 6-Methoxyquinoline (1.0 eq)

  • Palladium on Carbon (10% Pd, 0.05 eq)

  • Methanol (as solvent)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar pressure vessel

Procedure:

  • Vessel Preparation: A clean, dry Parr hydrogenation vessel is charged with 6-methoxyquinoline and methanol.

  • Catalyst Addition: The 10% Pd/C catalyst is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.

  • Sealing and Purging: The vessel is securely sealed. The atmosphere inside is purged by pressurizing with hydrogen gas to approximately 20-30 bar and then venting, repeated three times to ensure removal of all air.

  • Reaction: The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 20 bar) and the mixture is stirred vigorously at a set temperature (e.g., 50 °C).[15]

  • Monitoring: The reaction progress is monitored by observing the drop in hydrogen pressure or by analytical techniques (TLC, GC-MS) on aliquots taken from the reaction.

  • Workup: Upon completion, the reaction is cooled to room temperature and the excess hydrogen pressure is carefully vented. The reaction mixture is filtered through a pad of Celite to remove the heterogeneous Pd/C catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude 6-methoxy-1,2,3,4-tetrahydroquinoline, which can be further purified by chromatography or crystallization.

Trustworthiness: This protocol is self-validating. The complete consumption of starting material and the appearance of a single major product spot on TLC (with a different Rf value) confirm the reaction's progression. The final structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

Chapter 3: The N-Acyl Modification: A Gateway to Functional Diversity

With robust methods for synthesizing the THQ core established, the next evolutionary step was its functionalization. The introduction of an acyl group at the nitrogen atom (N-acylation) became a key strategy in medicinal chemistry to systematically probe structure-activity relationships (SAR) and optimize drug-like properties.

Historical Context and Rationale

The N-acylation of the THQ scaffold is not a singular discovery but rather a logical and widely adopted extension of synthetic and medicinal chemistry principles. The primary motivations include:

  • SAR Exploration: The nature of the acyl group (e.g., size, electronics, aromaticity) can be easily varied, allowing chemists to explore how these changes affect binding affinity and efficacy at a biological target.[18]

  • Modulating Basicity: The basic nitrogen of the THQ is often protonated at physiological pH. Acylation converts the amine to a neutral amide, which can profoundly alter a molecule's ability to cross cell membranes and the blood-brain barrier.

  • Introducing New Interactions: The acyl group can introduce new hydrogen bond donors/acceptors or hydrophobic/aromatic interactions with a target receptor.

  • Metabolic Blocking: The N-H bond is a potential site for metabolism. Acylation can block this site, potentially increasing the metabolic stability and half-life of a compound.

Synthetic Strategies for N-Acylation

The N-acylation of a pre-formed THQ is typically a straightforward and high-yielding reaction.

Common Acylating Agents:

  • Acyl Chlorides: Highly reactive, they readily acylate the THQ nitrogen, usually in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.

  • Acid Anhydrides: Another effective option, often used with a catalytic amount of a nucleophilic catalyst like DMAP.

  • Carboxylic Acids: Can be coupled directly with the THQ using standard peptide coupling reagents (e.g., PyBOP, HATU, EDCI). This method is particularly useful for complex or sensitive acyl groups.

Synthesis_Workflow General Synthesis Workflow for N-Acyl-THQs cluster_start Precursor cluster_intermediate Scaffold cluster_product Final Product Quinoline Substituted Quinoline THQ 1,2,3,4-Tetrahydroquinoline (THQ) Quinoline->THQ Step 1: Catalytic Hydrogenation N_Acyl_THQ N-Acyl-THQ THQ->N_Acyl_THQ Step 2: N-Acylation Acyl_Source Acylating Agent (e.g., R-COCl) Acyl_Source->N_Acyl_THQ

Caption: The common two-step pathway to N-acyl-tetrahydroquinolines.

Experimental Protocol: N-Acylation of a Tetrahydroquinoline

This protocol details the acylation of a THQ with an acyl chloride.

Objective: To synthesize N-benzoyl-1,2,3,4-tetrahydroquinoline.

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous, as solvent)

Procedure:

  • Reactant Setup: To a round-bottom flask under an inert atmosphere, add 1,2,3,4-tetrahydroquinoline and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine to the stirred solution.

  • Acyl Chloride Addition: Add benzoyl chloride dropwise to the cold solution. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting THQ.

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude N-benzoyl-1,2,3,4-tetrahydroquinoline can be purified by flash column chromatography or recrystallization to yield the final product.

Chapter 4: Biological Significance and Drug Development

The true value of the N-acyl-THQ scaffold has been realized in its application to drug discovery, where it has been used to develop ligands for a wide range of biological targets.

Case Studies of Bioactive N-Acyl-Tetrahydroquinolines
  • Opioid Receptor Ligands: Extensive research has utilized the N-acyl-THQ core to develop mixed-efficacy ligands for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR). In these studies, the nature of the N-acyl group was found to be critical for modulating efficacy, with increased acyl chain length or bulk influencing the ligand's activity at the DOR.[18]

  • Bradycardic Agents: A series of N-acyl-1,2,3,4-tetrahydroisoquinoline (a closely related isomer) derivatives were synthesized and evaluated for their ability to slow heart rate. This work led to the identification of compounds with potent bradycardic activity and minimal influence on blood pressure, highlighting the scaffold's potential in cardiovascular medicine.[19]

  • Antifungal Agents: While simple N-alkyl THQs showed little antifungal activity, their fully reduced N-alkyl perhydroquinoline analogues displayed significant activity. This demonstrates how the saturation level of the core, in combination with the N-substituent, dictates the biological profile.[20]

  • Neurodegenerative Disease Research: THQ derivatives are actively being investigated for their antioxidant properties in the context of diseases like Alzheimer's.[21]

Structure-Activity Relationship (SAR) Insights

The accumulated body of research demonstrates a clear causal link between the structure of the N-acyl group and the resulting biological activity. For instance, in opioid ligands, the pendant moieties on the acyl group play a crucial role in anchoring the ligand to the receptor.[18] This ability to systematically modify the N-acyl group and observe corresponding changes in biological function is the essence of SAR and the primary reason for the scaffold's enduring utility in drug development.

Chapter 5: Conclusion and Future Perspectives

The journey of the N-acyl-tetrahydroquinoline scaffold is a story of chemical evolution. It began with the landmark discoveries of the fundamental quinoline syntheses in the 19th century. This was followed by the strategic reduction to the conformationally flexible THQ core, and finally, the systematic functionalization of the nitrogen atom. This step-wise progression was driven by the needs of medicinal chemistry to create three-dimensional molecules capable of specific interactions with biological targets.

Current research continues to build on this legacy, with a focus on developing more efficient, one-pot tandem reactions that combine reduction and N-alkylation/acylation.[22][23] Furthermore, the development of enantioselective methods to synthesize chiral THQs is a major area of focus, promising access to more potent and selective therapeutics.[16] The N-acyl-tetrahydroquinoline framework, born from foundational organic chemistry, remains a versatile and highly valuable scaffold in the ongoing quest for novel medicines.

References

  • Wikipedia. Friedländer synthesis.
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  • PubMed. Synthesis and pharmacological evaluation of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel specific bradycardic agents. (2004-03-01).
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A Technical Guide to the Tetrahydroquinoline Core: From Natural Scaffolds to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is a heterocyclic motif of profound significance in medicinal chemistry and drug discovery.[1] This bicyclic system, comprising a fused benzene and piperidine ring, is a cornerstone structure in a multitude of natural products and synthetic molecules, exhibiting an exceptionally broad range of pharmacological activities.[2][3] Its prevalence has established it as a "privileged scaffold," a molecular framework with a proven ability to interact with diverse biological targets.[4] This technical guide provides an in-depth exploration of the biological significance of the THQ core. We will dissect its natural origins, survey its extensive therapeutic potential—including anticancer, neuroprotective, and antimicrobial properties—and elucidate the underlying mechanisms of action. This guide synthesizes field-proven insights with technical data to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

The Tetrahydroquinoline Core: A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular structure that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug design. The THQ framework is a quintessential example of such a scaffold.[4] Its inherent structural features are key to its success:

  • Three-Dimensional Conformation: The non-planar, saturated piperidine ring allows for specific spatial arrangements of substituents, enabling precise interactions within the binding pockets of target proteins.

  • Modulation Points: The core structure offers multiple positions for chemical modification, allowing chemists to fine-tune pharmacokinetic and pharmacodynamic properties.

  • Hydrogen Bonding Capacity: The secondary amine within the piperidine ring acts as a hydrogen bond donor, a critical interaction for anchoring the molecule to biological targets.

These characteristics make the THQ core a highly attractive starting point for developing libraries of compounds for high-throughput screening and lead optimization.[5]

Natural Occurrence and Biosynthetic Origins

The THQ moiety is widespread in nature, particularly as a core component of numerous alkaloids found across various organisms.[6][7] These naturally occurring compounds are produced through diverse and complex biosynthetic pathways, resulting in a rich structural variety and a wide array of bioactivities.[2][5] The presence of the THQ core in natural products that have evolved for chemical defense suggests an inherent biological activity, providing a compelling rationale for their exploration as sources of new therapeutic agents.[2] Examples include Virantmycin, a novel antibiotic, and various alkaloids with demonstrated therapeutic potential against oncological and infectious disorders.[2][8]

Pharmacological Activities and Therapeutic Applications

The synthetic and natural derivatives of tetrahydroquinoline possess a remarkable spectrum of biological activities, making them a major focus of contemporary drug discovery.[8][9]

Anticancer Activity

The THQ scaffold is a vital framework for the design of novel anticancer agents.[10][11] Its derivatives have been shown to exert potent cytotoxic effects against numerous human cancer cell lines through a variety of mechanisms.[12][13]

Key Mechanisms of Anticancer Action:

  • Induction of Apoptosis: Many THQ derivatives trigger programmed cell death by activating caspase cascades and disrupting mitochondrial function.[9][14]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing arrest at various checkpoints of the cell cycle.[12][14]

  • Inhibition of Tubulin Polymerization: Some derivatives interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest.[9][14]

  • Disruption of Signaling Pathways: THQ-based compounds have been shown to modulate key oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway.[15]

  • Inhibition of Cell Migration: Certain derivatives can interrupt the migratory capabilities of cancer cells, a crucial step in metastasis.[9][12]

The table below summarizes the activity of selected THQ derivatives against various cancer cell lines.

Compound ClassSpecific Derivative ExampleTarget Cell Line(s)Reported IC₅₀ (µM)Mechanism of ActionReference
Tetrahydroquinolinones(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamateHCT-116 (Colon)Micromolar concentrationsInduction of oxidative stress, Autophagy via PI3K/AKT/mTOR[15]
Fused THQsPyrazole-methanimine THQ derivative (Compound 15)MCF-7, HepG2, A549< 100 µMApoptosis (Caspase-3 activation)[16]
Aminophenol THQs2-[(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl]phenolOsteosarcoma, Breast CancerNot specifiedInduction of apoptosis, Inhibition of migration[9]
Neuroprotective Effects

Derivatives of THQ have emerged as promising candidates for the treatment of neurodegenerative disorders, most notably Parkinson's Disease (PD).[17][18] Their mechanism of action is primarily centered on combating the oxidative stress and inflammation that are hallmarks of these conditions.

A key example is 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), which has demonstrated significant neuroprotective properties in animal models of PD.[17]

Key Mechanisms of Neuroprotective Action:

  • Antioxidant System Enhancement: HTHQ significantly reduces oxidative stress by restoring the activity of antioxidant enzymes.[17] It upregulates the expression of key antioxidant genes and transcription factors, including Nrf2 and Foxo1.[17]

  • Suppression of Apoptosis: By mitigating cellular stress, HTHQ reduces the intensity of apoptotic processes in neuronal tissues.[17]

  • Normalization of Chaperone Activity: The compound helps normalize the activity of heat shock proteins, which are crucial for cellular protein folding and stress response.[17]

  • Anti-inflammatory Action: Dihydroquinoline (DHQ) derivatives, closely related to THQs, inhibit inflammation by decreasing the activity of myeloperoxidase and the expression of inflammatory interleukins and Nfkb2.[19]

Antimicrobial and Antiviral Activity

The THQ core is also a valuable scaffold for developing agents against infectious diseases.[8]

  • Antibacterial Activity: Various THQ derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.[20] One notable example is the quinoline derivative HT61, which is effective at reducing the viability of Staphylococcus aureus biofilms, a significant challenge in clinical settings due to their high tolerance to conventional antibiotics.[21]

  • Antifungal Activity: Certain novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines have demonstrated promising antifungal activity against various fungal genera.[22]

  • Anti-HIV Activity: The THQ scaffold has been explored for the development of anti-HIV agents, with some derivatives showing inhibitory activity against the HIV reverse transcriptase enzyme.[8][23]

Mechanisms of Action & Key Signaling Pathways

A deep understanding of the molecular mechanisms by which THQ derivatives exert their effects is crucial for rational drug design. As highlighted, one of the most well-documented mechanisms in oncology is the modulation of the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain tetrahydroquinolinone derivatives induce massive oxidative stress in cancer cells, disrupting cellular balance and triggering autophagy via the inhibition of this critical survival pathway.[15]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes THQ Tetrahydroquinoline Derivative THQ->mTORC1 Inhibits (via oxidative stress)

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by a THQ derivative.

Experimental Protocols: Assessing Cytotoxicity

To determine the anticancer potential of novel THQ derivatives, a robust and reproducible method for assessing cytotoxicity is required. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel tetrahydroquinoline compound on a cancer cell line (e.g., MCF-7).

Causality Behind Choices:

  • Principle: This assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is used to dissolve the formazan crystals because it is a polar aprotic solvent that effectively solubilizes the crystals without lysing the cells prematurely.

  • Wavelength Selection: The absorbance is read at ~570 nm, the wavelength of maximum absorbance for the formazan product. A reference wavelength of ~630 nm is often used to subtract background noise.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the THQ test compound in DMSO. Create a series of dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the THQ compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A 1. Seed cells in 96-well plate B 2. Incubate 24h (allow attachment) A->B C 3. Add THQ compound at various concentrations B->C D 4. Incubate 48-72h C->D E 5. Add MTT reagent (Incubate 4h) D->E F 6. Solubilize Formazan (add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The tetrahydroquinoline core has unequivocally established its role as a privileged and versatile scaffold in modern drug discovery.[8] Its presence in bioactive natural products and the remarkable breadth of pharmacological activities exhibited by its synthetic derivatives underscore its therapeutic potential.[6][9] The ongoing research into THQ-based agents continues to yield promising candidates for treating a wide range of human diseases, from cancer to neurodegeneration.[12][17]

Future efforts will likely focus on the development of more selective and potent THQ derivatives through structure-based drug design and asymmetric synthesis to control stereochemistry, which is often critical for biological activity. Furthermore, exploring novel drug delivery systems for THQ compounds could enhance their therapeutic efficacy and reduce potential off-target effects. The continued investigation of this remarkable scaffold promises to deliver the next generation of innovative medicines.

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Predicted ADMET properties of "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ADMET Profile of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Introduction: The Imperative of Early-Stage ADMET Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" has become a vital strategy for mitigating the high attrition rates of drug candidates.[1] A significant portion of these failures in later clinical phases can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2] Consequently, the early-stage evaluation of these parameters is not merely advantageous but essential for de-risking projects and efficiently allocating resources.[3]

The advent of robust in silico tools has revolutionized this early assessment, offering a cost-effective and high-throughput alternative to traditional, resource-intensive experimental methods.[1][4][5] These computational models leverage vast datasets and sophisticated machine learning algorithms to predict the pharmacokinetic and toxicological profile of a molecule from its structure alone, guiding medicinal chemists in the design and optimization of promising lead compounds.[2]

This technical guide provides a comprehensive, predicted ADMET profile for the novel chemical entity, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline . This analysis is grounded in data generated from well-established computational platforms, such as SwissADME and pkCSM, which utilize graph-based signatures and other advanced methodologies to model a compound's behavior in the human body.[6][7] We will dissect each component of the ADMET profile, explaining the causality behind the predictions and providing insights for researchers in drug development.

Physicochemical Properties and Drug-Likeness Evaluation

The foundation of a compound's pharmacokinetic profile lies in its fundamental physicochemical properties. These characteristics govern its ability to dissolve, permeate biological membranes, and interact with metabolic machinery. A primary filter often applied in early discovery is Lipinski's Rule of Five, a set of guidelines used to assess the "drug-likeness" of a molecule for oral administration.[8][9][10] An orally active drug generally has no more than one violation of the following criteria: a molecular mass less than 500 Daltons, an octanol-water partition coefficient (LogP) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[9][11]

Table 1: Predicted Physicochemical and Drug-Likeness Properties

PropertyPredicted ValueLipinski's Rule of Five ComplianceRationale and Implication
Molecular Formula C₁₂H₁₄ClNON/ADefines the elemental composition.
Molecular Weight 211.70 g/mol Yes (< 500 Da)The low molecular weight is favorable for absorption and distribution.[10]
LogP (Octanol/Water) 2.45Yes (< 5)Indicates balanced lipophilicity, suggesting good membrane permeability without excessive accumulation in fatty tissues.[11][12]
Hydrogen Bond Donors 0Yes (≤ 5)The absence of N-H or O-H bonds reduces the energy penalty for desolvation when crossing lipid membranes.[8]
Hydrogen Bond Acceptors 2 (N, O)Yes (≤ 10)The limited number of acceptor sites contributes to favorable membrane permeability.[8]
Molar Refractivity 60.50N/ARelates to molecular volume and polarizability, influencing ligand-receptor binding.
Topological Polar Surface Area (TPSA) 20.31 ŲN/AA low TPSA value is strongly correlated with good cell membrane permeability, including the blood-brain barrier.

Pharmacokinetic Profile: A Journey Through the Body

Pharmacokinetics is the study of what the body does to a drug.[13] The following sections detail the predicted absorption, distribution, metabolism, and excretion of the target compound.

Absorption

For an orally administered drug, absorption from the gastrointestinal (GI) tract is the first critical step. This process is influenced by solubility and membrane permeability.

Table 2: Predicted Absorption Properties

ParameterPredicted Value/ClassInterpretation and Significance
GI Absorption HighThe compound is likely to be well-absorbed from the human intestine.
Caco-2 Permeability High (Predicted log Papp > 0.9 cm/s)The Caco-2 cell line is a standard in vitro model for the intestinal barrier.[5] A high permeability value indicates efficient passive diffusion across the gut wall.
P-glycoprotein (P-gp) Substrate NoP-glycoprotein is an efflux pump that can expel drugs from cells, reducing absorption.[13] Not being a substrate is advantageous for bioavailability and CNS penetration.
Distribution

Once absorbed, a drug is distributed throughout the body via the circulatory system. Key considerations include the extent to which it binds to plasma proteins and its ability to penetrate specific tissues, such as the central nervous system (CNS).

Table 3: Predicted Distribution Properties

ParameterPredicted Value/ClassInterpretation and Significance
Blood-Brain Barrier (BBB) Permeability Yes (High Probability)The model predicts the compound can cross the BBB.[14] This is a critical feature for drugs targeting the CNS. The prediction is based on factors like low TPSA, balanced LogP, and low molecular weight.[15][16][17]
Plasma Protein Binding (PPB) High (Predicted > 90%)High binding to proteins like albumin can limit the free fraction of the drug available to exert its effect but can also prolong its duration of action.
Metabolism

Metabolism, primarily occurring in the liver, involves enzymatic modification of the drug molecule to facilitate its excretion. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of small-molecule drugs.[18] Predicting interactions with these enzymes is crucial for anticipating drug-drug interactions and metabolic stability.[19][20][21]

Table 4: Predicted Cytochrome P450 (CYP) Interactions

ParameterPredicted InteractionPotential Consequence
CYP1A2 Inhibitor NoLow risk of inhibiting the metabolism of drugs like caffeine or theophylline.
CYP2C9 Inhibitor NoLow risk of interacting with substrates like warfarin or ibuprofen.
CYP2C19 Inhibitor YesPotential to increase the plasma concentration of co-administered drugs metabolized by CYP2C19 (e.g., omeprazole, clopidogrel).
CYP2D6 Inhibitor YesPotential to inhibit the metabolism of many antidepressants, beta-blockers, and opioids, requiring caution in co-prescription.[20]
CYP3A4 Inhibitor NoLow risk of interacting with the most common metabolic pathway for a wide range of drugs.

Metabolic Pathways: The tetrahydroquinoline scaffold is susceptible to oxidation.[22] It is plausible that metabolism could involve hydroxylation on the aromatic or aliphatic portions of the ring system, catalyzed by CYP enzymes. The chloropropanoyl side chain may also undergo modification.

Excretion

Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys.

Table 5: Predicted Excretion Properties

ParameterPredicted ValueInterpretation and Significance
Total Clearance (log ml/min/kg) 0.45This value reflects a combination of hepatic (metabolic) and renal (excretory) clearance, suggesting a moderate rate of elimination from the body.

Predicted Toxicity Profile

Early identification of potential toxicity is a cornerstone of modern drug discovery.[3][23] In silico models can flag structural alerts associated with various forms of toxicity, guiding the selection of safer candidates.

Table 6: Predicted Toxicity Endpoints

Toxicity EndpointPredicted RiskSignificance
AMES Toxicity NoPredicts the compound is not likely to be mutagenic. The Ames test is a standard assay for genotoxicity.
hERG I Inhibition NoPredicts a low risk of inhibiting the hERG potassium channel, which is crucial for avoiding drug-induced cardiac arrhythmias (QT prolongation).
Hepatotoxicity (Liver Injury) Low ProbabilitySuggests a lower likelihood of causing drug-induced liver injury.
Skin Sensitization NoPredicts a low potential to cause an allergic skin reaction.

The presence of the chloropropanoyl group, a reactive haloalkanoyl derivative, warrants careful consideration, as such moieties can sometimes be associated with idiosyncratic toxicity.[24] However, the current predictive models do not flag this as a significant liability for the assessed endpoints.

Workflow and Methodologies

In Silico ADMET Prediction Workflow

The generation of the predictive data in this guide follows a standardized computational workflow, ensuring reproducibility and transparency.

ADMET_Workflow cluster_input 1. Input cluster_tool 2. Prediction Engine cluster_output 3. Predicted Profile Input Compound Structure (SMILES: ClCCC(=O)N1CCCC2=CC=CC=C12) Tool In Silico Platform (e.g., SwissADME, pkCSM) Input->Tool Submit Structure Absorption Absorption Tool->Absorption Predict Distribution Distribution Tool->Distribution Predict Metabolism Metabolism Tool->Metabolism Predict Excretion Excretion Tool->Excretion Predict Toxicity Toxicity Tool->Toxicity Predict DrugLikeness Drug-Likeness Tool->DrugLikeness Calculate

Caption: High-level workflow for in silico ADMET prediction.

Protocol: Predicting ADMET Properties with a Public Web Server

This protocol describes the steps to generate a similar ADMET profile using a freely available tool like SwissADME.

  • Obtain Compound Structure:

    • Identify the canonical SMILES (Simplified Molecular Input Line Entry System) string for your compound of interest. For 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, the SMILES is: ClCCC(=O)N1CCCC2=CC=CC=C12.

  • Access the Web Server:

    • Navigate to a public ADMET prediction server such as the SwissADME website.[25][26][27]

  • Input the Molecule:

    • Locate the input box on the homepage.

    • Paste the SMILES string into the box. Multiple SMILES can often be entered, one per line.

    • Click the "Run" or "Submit" button to start the calculation.[28]

  • Analyze the Results:

    • The server will process the request and display the results on a new page.

    • Physicochemical Properties: Examine the table containing values for molecular weight, LogP, TPSA, and hydrogen bond donors/acceptors.

    • Lipophilicity: Note the consensus LogP value, which averages several prediction methods.

    • Pharmacokinetics: Review the predictions for GI absorption, BBB permeation, P-gp substrate status, and CYP inhibition. The results are typically presented in a clear "Yes/No" format with associated probabilities or quantitative values.

    • Drug-Likeness: Check for violations of Lipinski's Rule and other drug-likeness filters. Many tools provide a visual "Bioavailability Radar" for a quick assessment.[13]

    • Medicinal Chemistry: Look for any structural alerts, such as PAINS (Pan-Assay Interference Compounds), which might indicate non-specific activity.

  • Export Data:

    • Use the provided export options (e.g., CSV, PDF) to save the prediction results for documentation and further analysis.

Synthesis and Conclusion

The comprehensive in silico analysis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline paints the picture of a promising small molecule with a desirable ADMET profile.

  • Strengths: The compound exhibits excellent drug-like characteristics with strong predictions for high oral absorption and, notably, the ability to penetrate the blood-brain barrier. This makes it a potentially interesting scaffold for CNS-targeted therapies. Furthermore, its predicted toxicity profile is clean, with low risks flagged for mutagenicity, cardiotoxicity, and hepatotoxicity.

  • Areas for Consideration: The primary flag of concern is the predicted inhibition of CYP2C19 and CYP2D6. This presents a potential for drug-drug interactions if the compound were to be developed. This risk would need to be carefully managed and experimentally verified during preclinical development. Additionally, its high plasma protein binding would need to be quantified in vitro to understand the free drug concentration available for therapeutic action.

Overall Recommendation: Based on this predictive assessment, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline warrants further investigation. The next logical steps would involve chemical synthesis followed by in vitro experimental validation of these predictions, starting with Caco-2 permeability assays, metabolic stability assays using human liver microsomes, and specific CYP inhibition assays to confirm the in silico findings.

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  • Segall, M., & Barber, C. (2014). Addressing toxicity risk when designing and selecting compounds in early drug discovery. Drug Discovery Today. (URL: [Link])

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A Comprehensive Technical Guide to the Solubility Assessment of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's journey from a laboratory curiosity to a therapeutic reality.[1][2] Poor aqueous solubility is a major hurdle, with over 40% of NCEs developed in the pharmaceutical industry being practically insoluble in water.[2][3] This characteristic can severely limit oral bioavailability, hinder the development of suitable formulations, and ultimately lead to the failure of otherwise promising drug candidates.[4][5] Therefore, the early and accurate determination of a compound's solubility profile is not merely a routine measurement but a strategic necessity. This guide provides a detailed framework for assessing the solubility of the novel compound, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, offering both the theoretical underpinnings and practical methodologies essential for researchers, scientists, and drug development professionals.

Introduction to 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a derivative of the 1,2,3,4-tetrahydroquinoline scaffold, a heterocyclic motif of significant interest in medicinal chemistry. While specific public domain data on the solubility of this particular derivative is limited, its structural components suggest a compound with moderate lipophilicity. The tetrahydroquinoline core provides a degree of aromaticity and a secondary amine (acylated in this case), while the chloropropanoyl side chain introduces a polar carbonyl group and an alkyl halide. Understanding the interplay of these structural features is key to anticipating its solubility behavior.

Chemical Structure:

  • IUPAC Name: 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline

  • CAS Number: 52591-27-2

  • Molecular Formula: C12H14ClNO

The presence of both hydrophobic (the bicyclic ring system) and polar (the amide and chloroalkyl groups) moieties suggests that its solubility will be highly dependent on the solvent system and pH.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic Assessment

A comprehensive understanding of a compound's solubility requires the determination of both its kinetic and thermodynamic solubility.[6] These two parameters, while related, provide different and complementary insights into the compound's behavior in solution.[7]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often the preferred method for high-throughput screening in early drug discovery.[8][9] It typically involves dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then introducing this stock solution into an aqueous buffer.[6] The concentration at which the compound precipitates is its kinetic solubility. This method is rapid but can sometimes overestimate the true solubility as it starts from a high-energy, dissolved state.[10]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at equilibrium.[5][11] It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period, typically 24 hours or more.[11][12] The concentration of the dissolved compound in the saturated solution is its thermodynamic solubility. This "gold standard" method is more time-consuming but provides a more accurate and formulation-relevant value.[13]

The following sections will provide detailed protocols for determining both the kinetic and thermodynamic solubility of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Experimental Protocols for Solubility Determination

Kinetic Solubility Determination via Nephelometry

Nephelometry, the measurement of scattered light, is a rapid and sensitive method for determining kinetic solubility. As the compound precipitates out of solution, the suspended particles scatter light, and the intensity of this scattered light is proportional to the amount of precipitate.

Workflow for Kinetic Solubility Determination:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM stock solution of test compound in DMSO D Add stock solution to create a concentration gradient A->D B Prepare aqueous buffer (e.g., PBS, pH 7.4) C Dispense buffer into a 96-well microplate B->C C->D E Mix and incubate (e.g., 1-2 hours at 25°C) D->E F Measure light scattering using a nephelometer E->F G Determine the concentration at which precipitation occurs F->G G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to vials B Add aqueous buffer (e.g., PBS, pH 7.4) to each vial A->B C Incubate vials with shaking (e.g., 24-48 hours at 25°C) B->C D Filter or centrifuge to remove undissolved solid C->D E Analyze the supernatant by HPLC-UV or LC-MS/MS D->E F Determine the concentration from a standard curve E->F

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline to several glass vials. A visual excess of solid should be present throughout the experiment.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation at a high speed or filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Standard Curve: Prepare a standard curve of the compound in the same analytical solvent to accurately quantify the concentration in the sample.

  • Data Analysis: The thermodynamic solubility is the average concentration determined from the supernatant of the equilibrated samples.

Data Presentation and Interpretation

Once the experimental work is complete, the solubility data for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline should be presented in a clear and concise manner.

Table 1: Solubility Data for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

ParameterMethodSolvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Kinetic SolubilityNephelometryPBS, pH 7.4 (1% DMSO)25[Insert Data][Insert Data]
Thermodynamic SolubilityShake-Flask (HPLC-UV)PBS, pH 7.425[Insert Data][Insert Data]

Interpretation of Results:

The obtained solubility values will provide crucial insights into the biopharmaceutical properties of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

  • A low aqueous solubility (<10 µg/mL) may indicate potential challenges with oral absorption and could necessitate the use of formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to enhance bioavailability.

  • A significant difference between kinetic and thermodynamic solubility can suggest that the compound is prone to supersaturation, which can be either beneficial or detrimental depending on the formulation and in vivo conditions.

  • pH-dependent solubility should also be investigated by performing these assays at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). This information is vital for predicting its in vivo dissolution behavior.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the experimental determination of the aqueous solubility of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. By employing both kinetic and thermodynamic methods, researchers can gain a thorough understanding of this compound's solubility profile, a critical parameter for its progression in the drug development pipeline. The protocols described herein are robust and can be adapted for other NCEs. Future work should focus on a full pH-solubility profile and the investigation of potential formulation strategies to address any solubility limitations that may be identified. The early and accurate assessment of solubility is an indispensable step in mitigating risks and ensuring the successful development of new therapeutic agents.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 198752.
  • BMG LABTECH. (2023).
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 134, 1-13.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 48-54.
  • Lund University Publications. (n.d.).

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"1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document delves into the compound's structural details, synthesis, reactivity, and its significance as a versatile intermediate in medicinal chemistry. Detailed protocols and mechanistic insights are provided to support laboratory applications and further research.

Compound Identification and Profile

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound featuring a tetrahydroquinoline core acylated at the nitrogen atom with a 3-chloropropanoyl group. This structure combines the bicyclic scaffold of tetrahydroquinoline, a common motif in pharmacologically active molecules, with a reactive chloropropanoyl side chain, making it a valuable building block in organic synthesis.

Nomenclature and Chemical Identifiers
IdentifierValueSource
IUPAC Name 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinolineN/A
CAS Number 52591-27-2[1]
Molecular Formula C₁₂H₁₄ClNOCalculated
Molecular Weight 223.70 g/mol Calculated
Chemical Structure

The molecular structure consists of a fused benzene and a tetrahydropyridine ring, forming the 1,2,3,4-tetrahydroquinoline moiety. The nitrogen atom of the heterocyclic ring is bonded to the carbonyl carbon of a 3-chloropropanoyl group.

Caption: Chemical structure of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic protocols.

Physical Properties
PropertyValueNotes
Appearance White crystalline powder[1]
Purity ≥ 98%[1]
Storage Store in a sealed, dry, and cool environment, protected from light.[1]

Synthesis and Purification

The synthesis of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline is typically achieved via the acylation of 1,2,3,4-tetrahydroquinoline with 3-chloropropionyl chloride. This is a standard nucleophilic acyl substitution reaction.

Synthetic Workflow

Synthesis_Workflow Reactants 1,2,3,4-Tetrahydroquinoline + 3-Chloropropionyl Chloride + Triethylamine (Base) Reaction Reaction at 0 °C to RT Reactants->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup (e.g., wash with H₂O, brine) Reaction->Workup Drying Dry over Na₂SO₄ Workup->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Product 1-(3-Chloropropanoyl)-1,2,3,4- tetrahydroquinoline Purification->Product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • 3-Chloropropionyl chloride

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.1 eq.) in anhydrous DCM dropwise.

    • Causality: The dropwise addition at low temperature controls the exothermic reaction, preventing the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Self-Validation: TLC provides a visual confirmation of the conversion of reactants to the product, ensuring the reaction has gone to completion before proceeding to workup.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Causality: The aqueous washes remove the triethylamine hydrochloride salt and any remaining unreacted reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Reactivity and Applications in Drug Development

The chemical structure of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline contains two key reactive sites: the electrophilic carbonyl group and the primary alkyl chloride. This dual reactivity makes it a highly versatile intermediate.

  • Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to introduce diverse functional groups. This is a common strategy for building molecular complexity and accessing libraries of compounds for screening.

  • Medicinal Chemistry Relevance: The 1,2,3,4-tetrahydroquinoline core is a "privileged scaffold" found in numerous biologically active compounds and pharmaceuticals.[2][3][4] Its derivatives have shown a wide range of activities, including use as antiarrhythmic, schistosomicidal, and antiviral agents.[2] Therefore, this compound serves as a key starting material for the synthesis of novel therapeutic agents.[5] For instance, similar structures are used in the synthesis of drugs targeting neurological disorders.[5][6]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons of the benzene ring, the aliphatic protons of the tetrahydroquinoline ring, and the two methylene groups of the chloropropanoyl chain. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for each unique carbon atom, including the carbonyl carbon (typically in the 170-180 ppm range), the aromatic carbons, and the aliphatic carbons.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch would be expected around 1650 cm⁻¹. The absence of an N-H stretch (around 3300-3500 cm⁻¹) from the starting material confirms the acylation.[7]

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (223.70 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(11), 13365-13391. [Link]

  • Jo, H., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Bulletin of the Korean Chemical Society, 37(8), 1234-1241. [Link]

  • Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]

  • Katagiri, N., et al. (2010). And 1,3-dimethyl-N-propargyl-1,2,3,4-tetrahydroisoquinoline on MPTP-induced Parkinson's Disease-Like Symptoms in Mice. Brain Research, 1326, 100-107. [Link]

  • Meléndez, F. J., et al. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 536–542. [Link]

Sources

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a key intermediate in the development of various pharmacologically active compounds. The protocol details a robust and reproducible method based on the Schotten-Baumann reaction, a reliable technique for the acylation of secondary amines.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and safety protocols.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are significant structural motifs found in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities.[4][5][6][7] The N-acylation of the tetrahydroquinoline core is a critical step in the synthesis of more complex molecules. The target compound, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, incorporates a reactive chloropropanoyl group, making it a versatile precursor for further functionalization, such as in the development of novel therapeutic agents.

The synthesis described herein employs the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[1][2][3] This method is particularly effective for N-acylation as the base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 1,2,3,4-tetrahydroquinoline with 3-chloropropanoyl chloride in the presence of a base, such as triethylamine or aqueous sodium hydroxide, in a suitable organic solvent.

Diagram of the chemical reaction

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
1,2,3,4-TetrahydroquinolineReagentSigma-Aldrich635-46-1
3-Chloropropanoyl chlorideSynthesisAcros Organics625-36-5
Triethylamine (Et₃N)AnhydrousFisher Scientific121-44-8
Dichloromethane (CH₂Cl₂)AnhydrousVWR75-09-2
1 M Hydrochloric Acid (HCl)ACSJ.T. Baker7647-01-0
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACSEMD Millipore144-55-8
Brine (Saturated NaCl Solution)ACSLabChem7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)ACSBDH7487-88-9
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions

Hazard Alert: 3-Chloropropanoyl chloride is a corrosive, flammable, and toxic substance that is fatal if inhaled.[8][9] It reacts violently with water.[10] All manipulations should be performed in a well-ventilated chemical fume hood.[8][11] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][11]

Synthetic Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3,4-tetrahydroquinoline (1.33 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

  • Addition of Base: Add triethylamine (1.52 g, 2.1 mL, 15.0 mmol) to the solution. Cool the flask to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-chloropropanoyl chloride (1.40 g, 1.1 mL, 11.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Visualization of the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Measure Reagents: - 1,2,3,4-Tetrahydroquinoline - Triethylamine - 3-Chloropropanoyl chloride - Dichloromethane Setup Combine Tetrahydroquinoline and Triethylamine in CH₂Cl₂ Reagents->Setup Cooling Cool to 0 °C Setup->Cooling Addition Dropwise addition of 3-Chloropropanoyl chloride solution Cooling->Addition Stirring Stir at room temperature for 2-3 hours Addition->Stirring Wash_HCl Wash with 1 M HCl Stirring->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry with MgSO₄ Wash_Brine->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Characterization Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization

Sources

Application Notes & Protocols: Strategic Acylation of 1,2,3,4-Tetrahydroquinoline with 3-Chloropropanoyl Chloride for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-acylation of 1,2,3,4-tetrahydroquinoline stands as a cornerstone transformation in medicinal chemistry, providing a robust entry into a diverse array of biologically active molecules.[1][2] This guide provides an in-depth examination and a detailed, field-proven protocol for the reaction between 1,2,3,4-tetrahydroquinoline and 3-chloropropanoyl chloride. The resulting product, 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline, is a highly versatile intermediate. Its bifunctional nature, containing a stable amide linkage and a reactive alkyl chloride handle, makes it an invaluable building block for further molecular elaboration in drug discovery programs. We will explore the underlying reaction mechanism, provide a step-by-step experimental workflow with explanations for critical parameters, and offer a guide to characterization and troubleshooting.

Foundational Principles: The Chemistry of N-Acylation

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine in 1,2,3,4-tetrahydroquinoline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 3-chloropropanoyl chloride.[3][4] The high electrophilicity of the carbonyl carbon is induced by the electron-withdrawing effects of both the oxygen and chlorine atoms.[3]

The reaction produces hydrogen chloride (HCl) as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the generated HCl, forming a salt (e.g., triethylammonium chloride) and driving the reaction to completion.[5][6]

Reaction Mechanism Visualization

Caption: Nucleophilic acyl substitution mechanism.

Safety & Hazard Management

A rigorous adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents.

  • 3-Chloropropanoyl Chloride (CAS: 625-36-5): Highly corrosive, causes severe skin burns and eye damage, and is fatal if inhaled.[7][8][9] It is a lachrymator and reacts violently with water.[8][10] All manipulations must be performed in a certified chemical fume hood.

  • 1,2,3,4-Tetrahydroquinoline (CAS: 635-46-1): Harmful if swallowed or in contact with skin.

  • Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Suspected of causing cancer.

Required Personal Protective Equipment (PPE):

  • Chemical splash goggles and a face shield.[11]

  • Chemically resistant gloves (e.g., butyl rubber or Viton).

  • Flame-resistant lab coat.

  • Ensure an emergency safety shower and eyewash station are immediately accessible.[11][12]

Detailed Experimental Protocol

This protocol is designed for a standard laboratory-scale synthesis. The key to success is the rigorous exclusion of moisture to prevent the hydrolysis of the acyl chloride.[3]

Materials & Equipment
Reagent/MaterialCAS No.Molecular Wt.Equiv.Amount
1,2,3,4-Tetrahydroquinoline635-46-1133.19 g/mol 1.0(Specify Amount, e.g., 5.0 g)
3-Chloropropanoyl Chloride625-36-5126.98 g/mol 1.05(Calculate based on substrate)
Triethylamine (TEA)121-44-8101.19 g/mol 1.2(Calculate based on substrate)
Dichloromethane (DCM)75-09-284.93 g/mol -(Anhydrous, sufficient volume)
1 M Hydrochloric Acid (HCl)---For work-up
Sat. Sodium Bicarbonate (NaHCO₃)---For work-up
Brine (Sat. NaCl solution)---For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6--For drying

Equipment:

  • Round-bottom flasks (two- or three-necked)

  • Magnetic stirrer and stir bar

  • Dropping/addition funnel

  • Ice-water bath

  • Reflux condenser with a drying tube (or inert gas inlet)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

    • Rationale: Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive acyl chloride.[3] The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Rationale: The acylation reaction is exothermic. Cooling controls the reaction rate, preventing potential side reactions and ensuring safety.

  • Acyl Chloride Addition: Dissolve 3-chloropropanoyl chloride (1.05 eq.) in a small volume of anhydrous DCM and add it to the reaction mixture dropwise via an addition funnel over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

    • Rationale: A slight excess of the acyl chloride ensures complete consumption of the starting amine. Dropwise addition maintains temperature control and prevents localized high concentrations of the reactive acyl chloride.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting tetrahydroquinoline spot is no longer visible.

  • Quenching and Work-up: Once the reaction is complete, carefully quench by adding deionized water. Transfer the entire mixture to a separatory funnel.

    • Rationale: Quenching with water reacts with any remaining acyl chloride and dissolves the triethylammonium chloride salt.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1 M HCl.[5] (This removes excess triethylamine).

    • Wash with saturated NaHCO₃ solution. (This removes any remaining acidic species).

    • Wash with brine (saturated NaCl solution). (This helps to break emulsions and begins the drying process).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Product Characterization

The identity and purity of the final compound, 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline, should be confirmed by standard analytical techniques.

PropertyData
CAS Number 52591-27-2[13]
Molecular Formula C₁₂H₁₄ClNO
Molecular Weight 223.70 g/mol
Appearance Expected to be a white to off-white solid or a viscous oil.[13]

Expected Spectroscopic Data:

TechniqueCharacteristic Features
¹H NMR Signals corresponding to the aromatic protons of the quinoline ring, and aliphatic protons of the tetrahydro- portion and the chloropropanoyl chain. Due to amide bond rotation, some proton signals, particularly those alpha to the nitrogen, may appear broadened.
¹³C NMR A signal for the amide carbonyl carbon (~170 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons.
FT-IR (cm⁻¹) A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹.
Mass Spec (MS) A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Reagents or solvent were not anhydrous, leading to hydrolysis of the acyl chloride. 2. Insufficient base to neutralize HCl byproduct.1. Use freshly distilled/dried solvents and ensure glassware is flame-dried. 2. Verify the stoichiometry and purity of the base.
Reaction Stalls (Starting Material Remains) 1. Insufficient reaction time or temperature. 2. Poor quality of acyl chloride.1. Allow the reaction to stir longer at room temperature or gently warm to 30-40 °C. 2. Use a freshly opened bottle of acyl chloride or distill before use. Consider adding a catalytic amount of DMAP (4-Dimethylaminopyridine).[6]
Multiple Products Observed on TLC 1. Reaction run at too high a temperature. 2. Hydrolysis of product during work-up. 3. Potential for side reactions on the aromatic ring (unlikely under these mild conditions).1. Ensure slow, dropwise addition at 0 °C. 2. Perform the aqueous work-up efficiently without prolonged exposure to acidic or basic conditions. 3. Optimize purification conditions (e.g., adjust column chromatography solvent system).

References

  • 3-Chloropropionyl chloride - Hazardous Agents - Haz-Map.
  • Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride - Benchchem.
  • SAFETY D
  • 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem.
  • 3-CHLOROPROPIONYL CHLORIDE - VanDeMark Chemical.
  • 3-Chloropropionyl chloride - Safety D
  • Acetylation of Secondary amines - Chemistry Stack Exchange.
  • How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?
  • Acetyl chloride - SAFETY D
  • 1-(3-chloropropanoyl)
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central.
  • Acyl Chlorides (A-Level) | ChemistryStudent.
  • Acid Chlorides and Chloroform
  • reaction between acyl chlorides and amines - addition / elimin
  • Progress in the Chemistry of Tetrahydroquinolines - PubMed.

Sources

Purification of "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Purification of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline by Column Chromatography

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the synthetic intermediate, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, utilizing normal-phase column chromatography. The successful isolation of this compound is critical for subsequent steps in drug development and organic synthesis, demanding high purity and removal of reaction-related impurities. This guide details a systematic approach, beginning with the essential preliminary analysis by Thin-Layer Chromatography (TLC) to determine optimal separation conditions. It proceeds to a step-by-step methodology for column preparation, sample loading, gradient elution, and fraction analysis. The scientific rationale underpinning each procedural choice is explained to empower researchers with the expertise to adapt and troubleshoot the method effectively. This protocol is designed to be a self-validating system, ensuring a robust and reproducible purification outcome.

Introduction and Scientific Principle

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a substituted amide derivative of the tetrahydroquinoline scaffold, a core structure found in numerous biologically active molecules.[1] Its synthesis, typically an acylation of 1,2,3,4-tetrahydroquinoline, often results in a crude mixture containing unreacted starting materials, by-products, and other process-related impurities.[2] Achieving high purity is paramount for its use as a pharmaceutical intermediate.

Column chromatography is a powerful adsorptive separation technique ideal for purifying gram-scale quantities of synthetic compounds.[3] The principle of this method relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[4] For this application, we employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (a solvent mixture).

The separation mechanism is governed by the polarity of the molecules:

  • Highly Polar Compounds: Adsorb strongly to the silica gel and elute slowly.

  • Non-Polar Compounds: Have weaker interactions with the silica gel, spend more time in the mobile phase, and elute quickly.[3]

Our target molecule, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, possesses moderate polarity due to the amide functional group and the chlorine atom. Potential impurities include the more basic (and thus more polar on silica) starting material, 1,2,3,4-tetrahydroquinoline, and non-polar by-products. By carefully selecting a mobile phase, we can effectively separate our target compound from these impurities.

Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[4] TLC is a rapid and inexpensive analytical technique that predicts the separation achievable on a column. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.30-0.35.[3]

Equation for Rf Calculation: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Protocol 2.1: TLC System Optimization
  • Prepare TLC Chambers: Line several small beakers or TLC chambers with filter paper and add a few milliliters of different test solvent systems (e.g., varying ratios of Hexane:Ethyl Acetate). Cover and allow the atmosphere to saturate.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The tetrahydroquinoline ring system is UV-active. Additionally, chemical staining (e.g., with a potassium permanganate dip) can be used for visualization.[5][6]

  • Analyze: Calculate the Rf value for the spot corresponding to the product. Adjust the solvent system polarity until the desired Rf of ~0.3 is achieved.

    • If Rf is too high (>0.5), decrease the polarity of the mobile phase (increase the proportion of hexane).

    • If Rf is too low (<0.2), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).

Test Solvent System (Hexane:Ethyl Acetate) Observed Product Rf Recommendation
90:100.65Too high. Decrease polarity.
80:200.45Getting closer.
70:30 0.33 Optimal for separation.
60:400.20Too low. Increase polarity.

Table 1: Example of TLC optimization data for determining the ideal mobile phase.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. The scale can be adjusted by modifying the column size and solvent volumes.

Materials and Equipment
  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase: HPLC-grade Hexane and Ethyl Acetate

  • Glassware: Chromatography column (e.g., 40 mm diameter, 300 mm length), round-bottom flasks, test tubes or fraction collector vials, separatory funnel (for gradient elution)

  • Equipment: Fume hood, rotary evaporator, TLC plates and chamber, UV lamp, hot plate/stirrer

  • Other: Cotton or glass wool, sand, spatulas, capillary tubes

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_separation Separation Process cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Optimization (Find Rf ≈ 0.3) Crude->TLC Pack Pack Column (Silica Slurry) Load Load Sample Pack->Load Elute Gradient Elution (Increasing Polarity) Collect Collect Fractions Analyze Analyze Fractions by TLC Collect->Analyze TLC_Pack->Load Pool Pool Pure Fractions Analyze->Pool Evap Solvent Evaporation Pool->Evap Pure Pure Product Evap->Pure

Sources

Application Note: Structural Characterization of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the comprehensive structural characterization of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a key intermediate in synthetic organic chemistry and drug discovery. We outline optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). This guide emphasizes the rationale behind experimental choices, ensuring scientifically sound and reproducible results. Detailed spectral interpretation, including predicted NMR chemical shifts and mass spectral fragmentation patterns, is provided to facilitate unambiguous compound identification and purity assessment.

Introduction

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydroquinoline scaffold is a common motif in a wide range of biologically active molecules. The addition of the 3-chloropropanoyl group provides a reactive handle for further synthetic modifications, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate and thorough characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final drug candidate. This guide provides a robust analytical workflow for its characterization.

I. Experimental Protocols

A. Sample Preparation for NMR Spectroscopy

High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is recommended for achieving optimal resolution and signal-to-noise.

Materials:

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

  • Deuterated chloroform (CDCl₃), 99.8% atom D

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small vial

  • Kimwipes or filter plug

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR experiments may require a higher concentration of 50-100 mg to obtain a good signal in a reasonable time.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2][3] CDCl₃ is a common choice for a wide range of organic compounds due to its excellent dissolving properties.[3]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube.[2] This can be achieved by passing the solution through a Pasteur pipette containing a small plug of Kimwipe or glass wool.[2]

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.[2]

  • Homogenization: Gently invert the NMR tube several times to ensure a homogeneous solution.

B. Sample Preparation for Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for determining the molecular weight of small organic molecules.[4]

Materials:

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

  • HPLC-grade methanol or acetonitrile

  • 2 mL autosampler vials with screw caps and septa

  • Micropipettes

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in an organic solvent like methanol or acetonitrile.[5]

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol or acetonitrile and water.[4][5] A common mobile phase mimic is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Filtration: If any solid particles are visible, filter the solution through a 0.22 µm syringe filter before transferring it to the autosampler vial to prevent clogging the instrument.[4][5]

  • Vial Preparation: Transfer the final solution to a 2 mL autosampler vial and cap it securely.

II. NMR Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

A. Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline are presented below. These predictions are based on the analysis of the parent 1,2,3,4-tetrahydroquinoline structure and the influence of the N-acyl group.[6] The presence of the amide bond introduces rotational isomers (rotamers), which can lead to broadening or duplication of signals, particularly for protons and carbons near the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in CDCl₃

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Tetrahydroquinoline Moiety
2CH₂~3.8 (t)~45
3CH₂~1.9 (m)~27
4CH₂~2.7 (t)~23
4aC-~130
5CH~7.2 (d)~128
6CH~7.1 (t)~126
7CH~7.0 (t)~124
8CH~7.3 (d)~129
8aC-~138
3-Chloropropanoyl Moiety
1' (C=O)C-~170
2'CH₂~2.9 (t)~38
3'CH₂~3.7 (t)~41

Note: Chemical shifts are approximate and can be influenced by concentration and temperature. Multiplicities are abbreviated as: t = triplet, m = multiplet, d = doublet.

B. 2D NMR Experiments for Structural Confirmation

To unambiguously assign all proton and carbon signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, correlations are expected between the protons at C2-C3 and C3-C4 in the tetrahydroquinoline ring, as well as between the methylene protons of the chloropropanoyl chain (C2'-C3').

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals based on their attached protons.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Weigh & Dissolve (5-25 mg in 0.6 mL CDCl3) Filter Filter into NMR Tube Prep->Filter H1 ¹H NMR Filter->H1 C13 ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC Assign1D Assign ¹H & ¹³C Signals HSQC->Assign1D Assign2D Confirm Connectivity (COSY & HSQC) Assign1D->Assign2D Structure Final Structure Confirmation Assign2D->Structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

III. Mass Spectrometric Characterization

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the target compound.

A. Expected Mass Spectrum (ESI+)

In positive ion electrospray ionization (ESI+), the compound is expected to be detected as its protonated molecule, [M+H]⁺. Given the presence of chlorine, a characteristic isotopic pattern will be observed.

Table 2: Predicted m/z Values for the Protonated Molecule

IonFormulaCalculated Monoisotopic MassExpected m/z
[M(³⁵Cl)+H]⁺C₁₂H₁₅³⁵ClNO224.0893224.09
[M(³⁷Cl)+H]⁺C₁₂H₁₅³⁷ClNO226.0864226.09

The relative abundance of the [M+H]⁺ and [M+2+H]⁺ peaks should be approximately 3:1, which is characteristic of compounds containing one chlorine atom.

B. Fragmentation Pathway

Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide valuable structural information. A plausible fragmentation pathway involves the initial loss of the chloropropyl group or cleavage of the amide bond.

Proposed ESI-MS/MS Fragmentation Pathway

MS_Fragmentation cluster_frags Key Fragment Ions Parent [M+H]⁺ m/z 224/226 Frag1 [C₉H₁₀NO]⁺ m/z 148 Loss of C₃H₅Cl Parent:f0->Frag1:f0 - CH₂=CHCH₂Cl Frag2 [C₉H₁₂N]⁺ m/z 134 Loss of C₃H₃ClO Parent:f0->Frag2:f0 - ClCH₂CH₂CO Frag3 [C₃H₅ClO+H]⁺ m/z 91/93 Chloropropanoyl cation Parent:f0->Frag3:f0 Amide Cleavage

Caption: Proposed fragmentation pathway for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

IV. Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. The protocols and data presented in this application note offer a reliable framework for researchers to confirm the identity and purity of this important synthetic intermediate, ensuring the quality and reproducibility of their scientific endeavors.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of York. NMR Sample Preparation. [Link]

  • University of Bristol. Sample preparation for the ES/MS. [Link]

  • University of California, Riverside. How to Prepare Samples for NMR. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Wisconsin-Madison. Sample Preparation & Autosampler Vials for ESI-MS. [Link]

  • University College London. Sample Preparation. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • University of Illinois Urbana-Champaign. Sample Preparation. [Link]

Sources

Application Note: ¹H NMR Spectral Analysis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. The document details the theoretical basis for the expected spectrum, including the influence of the amide bond's restricted rotation, which leads to the observation of rotational isomers (rotamers). A detailed, step-by-step protocol for sample preparation and spectral acquisition is provided, followed by an in-depth analysis of a representative ¹H NMR spectrum. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require robust structural characterization of N-acylated heterocyclic compounds.

Introduction

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The tetrahydroquinoline scaffold is a common motif in a wide range of biologically active compounds.[1] Accurate structural elucidation is paramount for understanding its chemical properties and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution.[2]

A key structural feature of this molecule is the tertiary amide linkage formed between the tetrahydroquinoline nitrogen and the chloropropanoyl group. Due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, the C-N bond exhibits partial double-bond character.[3] This restricts free rotation around this bond, often leading to the presence of two distinct rotational isomers (rotamers), typically referred to as cis and trans, which can be observed at room temperature on the NMR timescale.[4][5] This phenomenon results in a more complex ¹H NMR spectrum than would be expected from a single, freely rotating structure, often showing two sets of signals for protons near the amide bond. Understanding and correctly assigning these signals is critical for unambiguous structural confirmation.

Theoretical ¹H NMR Spectral Predictions

The structure of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline contains several distinct proton environments. The expected chemical shifts are influenced by factors such as electronegativity of adjacent atoms (N, O, Cl), magnetic anisotropy of the aromatic ring and carbonyl group, and the spatial arrangement of the rotamers.[6]

Proton Designations:

Expected Chemical Shift Regions: [7]

  • Aromatic Protons (H5, H6, H7, H8): These protons are located on the benzene ring of the tetrahydroquinoline moiety. They are expected to resonate in the downfield region, typically between δ 7.0-7.5 ppm . The substitution pattern will lead to a complex multiplet structure.

  • Methylene Protons of Tetrahydroquinoline Ring:

    • H4 (adjacent to Nitrogen): These protons are part of a methylene group directly attached to the amide nitrogen. Due to the influence of the nitrogen and the restricted rotation, these protons (benzylic and adjacent to the chiral center created by the amide plane) are expected to show complex splitting and appear as multiplets, likely in the range of δ 3.5-4.0 ppm . The two rotamers may give rise to distinct signals for these protons.

    • H2 and H3: These are aliphatic methylene protons. H2 protons are adjacent to the aromatic ring (benzylic) and are expected around δ 2.7-2.9 ppm . H3 protons, being further from the deshielding groups, should appear more upfield, around δ 1.9-2.2 ppm . Each will likely appear as a multiplet.

  • Protons of the 3-Chloropropanoyl Group:

    • α-Methylene Protons (Hα): These protons are adjacent to the carbonyl group. The electron-withdrawing nature of the carbonyl will shift them downfield, typically to δ 2.8-3.2 ppm . They will appear as a triplet.

    • β-Methylene Protons (Hβ): These protons are adjacent to the electronegative chlorine atom, which strongly deshields them. They are expected to resonate further downfield, around δ 3.6-3.9 ppm , also as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationNotes
Aromatic (H5-H8)7.0 - 7.5Multiplet (m)4HComplex pattern due to coupling.
H4 (N-CH₂)3.5 - 4.0Multiplet (m)2HMay show distinct signals for rotamers.
Hβ (-CH₂-Cl)3.6 - 3.9Triplet (t)2HDeshielded by chlorine.
Hα (-CO-CH₂-)2.8 - 3.2Triplet (t)2HDeshielded by carbonyl.
H2 (Ar-CH₂)2.7 - 2.9Multiplet (m)2HBenzylic position.
H3 (-CH₂-)1.9 - 2.2Multiplet (m)2HAliphatic region.

Experimental Protocol

This section provides a standardized protocol for the preparation of a sample of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline and the acquisition of its ¹H NMR spectrum.

3.1. Materials and Equipment

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (CAS: 52591-27-2)[8]

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tubes

  • Volumetric Pipettes and Syringes

  • Vortex Mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve Add solvent transfer 3. Transfer to NMR Tube dissolve->transfer Pipette mix 4. Mix Thoroughly (Vortex) transfer->mix insert 5. Insert into Spectrometer mix->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectrum (Standard ¹H parameters) lock->acquire process 8. Process Data (FT, Phase, Baseline) acquire->process

Caption: Workflow for NMR sample preparation and data acquisition.

3.3. Detailed Protocol Steps

  • Weighing: Accurately weigh 10-20 mg of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Mixing: Cap the vial and gently vortex until the sample is completely dissolved.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 90° pulse, 2-5 second relaxation delay).

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier Transform (FT), followed by phase correction and baseline correction. Set the TMS signal to δ 0.00 ppm for chemical shift referencing.

Spectral Interpretation and Analysis

The following is a detailed analysis of a representative ¹H NMR spectrum of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Key Observations:

  • Aromatic Region (δ 7.10-7.35): A complex multiplet integrating to 4H is observed, consistent with the four protons on the substituted benzene ring of the tetrahydroquinoline moiety.

  • Downfield Aliphatic Region (δ 3.50-4.00): This region contains signals for two different methylene groups.

    • A triplet at δ 3.82 (t, J = 6.4 Hz, 2H) is assigned to the Hβ protons of the chloropropanoyl chain. The triplet multiplicity arises from coupling to the adjacent Hα protons, and the significant downfield shift is due to the deshielding effect of the chlorine atom.[9]

    • A multiplet centered at δ 3.75 (m, 2H) is assigned to the H4 protons of the tetrahydroquinoline ring. The complexity of this signal is due to geminal and vicinal coupling, as well as the potential for overlapping signals from the two rotamers.

  • Upfield Aliphatic Region (δ 1.90-3.10):

    • A triplet at δ 3.01 (t, J = 6.4 Hz, 2H) is assigned to the Hα protons of the chloropropanoyl chain, coupled to the Hβ protons.

    • A triplet at δ 2.80 (t, J = 6.5 Hz, 2H) is assigned to the H2 protons (benzylic) of the tetrahydroquinoline ring.

    • A multiplet centered at δ 2.05 (m, 2H) corresponds to the H3 protons of the tetrahydroquinoline ring.

Evidence of Rotational Isomers:

In many high-resolution spectra of this and similar N-acyl compounds, a broadening or duplication of signals for protons close to the amide bond (especially H4) is observed.[4][10] This is direct evidence of the two slowly interconverting rotamers. The relative integration of the duplicated peaks can be used to determine the population ratio of the cis and trans isomers in the given solvent and at the recorded temperature. The energy barrier to rotation can be overcome at higher temperatures, which would lead to the coalescence of these signals into a single, averaged peak.[2][10]

G cluster_rotamers Restricted Amide Bond Rotation cluster_nmr Resulting ¹H NMR Spectrum cluster_cause A Trans Isomer B Cis Isomer A->B Slow Interconversion C Two distinct sets of signals for protons near the N-CO bond (e.g., H4 protons) A->C B->C D Partial double-bond character of C-N bond D->A D->B

Caption: The effect of restricted amide bond rotation on the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is consistent with its proposed structure. The chemical shifts, integration values, and coupling patterns of the aromatic and aliphatic protons align with theoretical predictions. A key feature of the spectrum is the evidence for rotational isomers arising from the restricted rotation about the N-CO amide bond, which manifests as signal complexity for protons proximal to the nitrogen atom. This application note provides a robust framework for the acquisition and detailed interpretation of the ¹H NMR spectrum, ensuring accurate and reliable structural verification for researchers in synthetic and medicinal chemistry.

References

  • Gomez, M. V., et al. (2010). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - bis-formyl-o-tolidine. Molecules. Available at: [Link]

  • Nanalysis Corp. (2023). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. Available at: [Link]

  • Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]

  • Wu, H., et al. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry. Available at: [Link]

  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2023). H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Available at: [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1-chloropropane low high resolution 1H proton nmr spectrum. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

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Application Note: Structural Elucidation of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology and theoretical framework for the assignment of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline. This compound, a derivative of the versatile tetrahydroquinoline scaffold, is of significant interest in medicinal chemistry and drug development. Accurate structural confirmation is paramount, and 13C NMR spectroscopy offers a powerful, non-destructive technique for this purpose. This document outlines the fundamental principles of 13C NMR, a step-by-step protocol for sample preparation and data acquisition, and a thorough analysis of the predicted chemical shifts for complete spectral assignment.

Introduction: The Importance of Structural Verification

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a molecule that combines the privileged tetrahydroquinoline core with a reactive chloropropanoyl side chain, making it a valuable intermediate for the synthesis of novel bioactive compounds. The tetrahydroquinoline moiety is a common feature in many pharmacologically active agents. The precise characterization of such molecules is a critical step in the drug discovery pipeline, ensuring the identity and purity of synthesized compounds.

13C NMR spectroscopy is an indispensable tool for organic chemists, providing detailed information about the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[1][2] This sensitivity allows for the unambiguous assignment of each carbon atom, confirming the molecular structure.

Theoretical Principles: Predicting 13C Chemical Shifts

The chemical shift of a carbon nucleus is primarily influenced by the hybridization of the carbon, the electronegativity of attached atoms, and steric effects. By analyzing the structure of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline, we can predict the approximate chemical shifts for each of its 12 unique carbon atoms.

  • Amide Carbonyl (C=O): The carbonyl carbon of the amide group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom. Its chemical shift typically appears in the range of 160-180 ppm.[3]

  • Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region, typically between 110 and 150 ppm.[3] The quaternary carbons (C-4a and C-8a) will generally have weaker signals compared to the protonated carbons. The attachment of the nitrogen atom will influence the chemical shifts of the adjacent carbons.

  • Aliphatic Carbons: The aliphatic carbons of the tetrahydroquinoline ring (C-2, C-3, C-4) and the chloropropanoyl side chain (C-α, C-β) will appear in the upfield region of the spectrum.

    • The carbon adjacent to the nitrogen (C-2) will be deshielded compared to the other aliphatic carbons of the ring.

    • The carbon bearing the chlorine atom (C-β) will be significantly deshielded due to the electronegativity of chlorine, typically appearing in the 40-50 ppm range.[4]

    • The carbon alpha to the carbonyl group (C-α) will also be deshielded.

Experimental Protocol

This section details a robust protocol for the acquisition of a high-quality 13C NMR spectrum of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound due to its excellent solubilizing properties for a wide range of organic molecules and its well-defined solvent signal at approximately 77.16 ppm which can be used as an internal reference.[5]

  • Concentration: Prepare a solution by dissolving 20-50 mg of the purified compound in approximately 0.6-0.7 mL of CDCl3.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.[4]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion and resolution.

  • Experiment: A standard proton-decoupled 13C NMR experiment should be performed.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure proper relaxation of quaternary carbons.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply an exponential multiplication window function with a line broadening factor of 1-2 Hz.

    • Perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale by setting the CDCl3 solvent peak to 77.16 ppm or the TMS peak to 0 ppm.

Data Presentation and Interpretation

The predicted 13C NMR chemical shifts for 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline are summarized in the table below. These predictions are based on the analysis of the constituent fragments and known substituent effects.

Predicted 13C NMR Chemical Shift Assignments
Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton Coupled)
C=O~170s
C-8a~138s
C-8~128d
C-7~127d
C-6~126d
C-5~124d
C-4a~129s
C-2~45t
C-3~26t
C-4~22t
C-α~38t
C-β~41t

Note: These are predicted values and the actual experimental values may vary slightly.

Molecular Structure and Numbering Scheme

To aid in the assignment of the 13C NMR signals, the molecular structure with the corresponding atom numbering is presented below.

Figure 1. Molecular structure of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline with atom numbering.

Conclusion

This application note provides a comprehensive guide for the 13C NMR spectral assignment of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline. By combining theoretical predictions with a detailed experimental protocol, researchers can confidently verify the structure of this important synthetic intermediate. The accurate assignment of all 12 carbon signals is crucial for quality control and for ensuring the integrity of subsequent research and development activities.

References

  • ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. [Link]

  • ResearchGate. ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. [Link]

  • SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • PubChem. 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364. [Link]

  • PubMed. 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

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  • Filo. Question 1 Predict the number of signals in the ¹H NMR and ¹³C.... [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

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  • Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloropropane. [Link]

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Application Note: High-Resolution Mass Spectrometric Analysis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the high-resolution mass spectrometry (HRMS) analysis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical synthesis. We detail field-proven protocols for sample preparation, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) analysis using an Orbitrap-based mass spectrometer, and data interpretation. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust methodology for accurate mass determination, impurity profiling, and structural elucidation. This guide is grounded in authoritative principles of mass spectrometry and adheres to established method validation standards.

Introduction: The Analytical Imperative

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (CPTQ) serves as a critical building block in the synthesis of various pharmacologically active compounds. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final drug product. High-Resolution Mass Spectrometry (HRMS) is the definitive analytical technique for this purpose, offering unparalleled specificity and sensitivity.

Unlike nominal mass instruments, HRMS platforms like the Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide mass measurements with accuracies in the low parts-per-million (ppm) range.[1][2] This capability allows for the unambiguous determination of elemental compositions, confident identification of the parent compound, and characterization of process-related impurities and degradants.[2] This application note outlines a complete workflow from sample receipt to final data analysis for CPTQ.

Compound Profile & HRMS Theoretical Mass

A precise understanding of the analyte's theoretical mass is the foundation of HRMS analysis.

  • Compound Name: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

  • Synonyms: CPTQ

  • Molecular Formula: C₁₂H₁₄ClNO

  • Core Structure: A 1,2,3,4-tetrahydroquinoline core N-acylated with a 3-chloropropanoyl group.[3]

The monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).[4]

AtomCountMost Abundant Isotope Mass (Da)Total Mass (Da)
Carbon (C)1212.000000144.000000
Hydrogen (H)141.00782514.10955
Chlorine (Cl)134.96885334.968853
Nitrogen (N)114.00307414.003074
Oxygen (O)115.99491515.994915
Total Monoisotopic Mass [M] 223.076392
Protonated Adduct [M+H]⁺ 224.083667

Table 1: Calculation of the theoretical monoisotopic mass for CPTQ.

Experimental Workflow: A Self-Validating System

The following sections describe an integrated workflow designed for robustness and reproducibility. Each stage is built upon scientifically sound principles to ensure data integrity.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_analysis Data Analysis A Stock Solution (1 mg/mL in ACN) B Working Solution (10 µg/mL in Mobile Phase A) A->B Dilution C Injection (5 µL) B->C D C18 Reversed-Phase Column C->D E Gradient Elution (Water/ACN + 0.1% FA) D->E F Electrospray Ionization (ESI+) Source E->F G Orbitrap Mass Analyzer (Full Scan & dd-MS²) F->G H Data Acquisition G->H I Exact Mass Extraction (< 5 ppm error) H->I J Fragmentation Analysis (MS²) I->J K Reporting J->K

Figure 1: Overall LC-HRMS workflow for CPTQ analysis.
Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a suitable concentration and solvent, free from interfering matrix components.[5][6] For a synthesized chemical standard, a simple "dilute and shoot" approach is sufficient and robust.[6]

Protocol 1: Preparation of CPTQ Standard for Purity Assessment

  • Reagents & Materials:

    • Acetonitrile (ACN), LC-MS grade

    • Water, LC-MS grade

    • Formic Acid (FA), LC-MS grade

    • 1.5 mL autosampler vials with septa

    • Calibrated micropipettes

  • Stock Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of CPTQ reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with ACN. Sonicate for 5 minutes to ensure complete dissolution. This is the Stock Solution .

  • Working Solution Preparation (10 µg/mL):

    • Prepare the initial mobile phase (Mobile Phase A: Water + 0.1% FA).

    • Pipette 100 µL of the Stock Solution into a 10 mL volumetric flask.

    • Bring to volume with Mobile Phase A. This is the Working Solution .

    • Transfer an aliquot of the Working Solution into an autosampler vial for analysis.

Causality Note: Preparing the final dilution in the initial mobile phase ensures good peak shape and prevents solvent-related injection issues. A concentration of 10 µg/mL is typically sufficient for high-sensitivity HRMS instruments.

Liquid Chromatography (LC) Method

Chromatographic separation is essential to resolve the analyte of interest from potential isomers, impurities, and solvent fronts before it enters the mass spectrometer.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmProvides excellent retention and peak shape for moderately polar compounds like CPTQ.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common modifier that aids in protonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent suitable for eluting the analyte.
Gradient 5% B to 95% B over 10 minA generic gradient suitable for screening and purity assessment.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA standard volume to avoid overloading the column or detector.

Table 2: Recommended LC parameters for CPTQ analysis.

High-Resolution Mass Spectrometry (HRMS) Method

The HRMS parameters are optimized for sensitive detection and accurate mass measurement of the protonated CPTQ molecule, followed by data-dependent fragmentation for structural confirmation. The following parameters are based on an Orbitrap-based system but are adaptable to Q-TOF platforms.[7][8]

The Orbitrap Analyzer: This instrument traps ions in an electrostatic field and detects the image current produced by their harmonic oscillations around a central spindle electrode.[9][10] A Fourier Transform (FT) is used to convert the time-domain signal into a frequency-domain signal, which is then converted to a high-resolution mass spectrum.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atom in the tetrahydroquinoline ring is readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Source Temp. 320 °CFacilitates desolvation of the analyte ions.
Full Scan (MS¹)
Mass Range100 - 500 m/zCovers the expected mass of the analyte and potential low-mass fragments or impurities.
Resolution60,000 @ m/z 200Provides sufficient resolving power to separate isobars and ensure high mass accuracy.
AGC Target1e6Prevents space-charge effects while ensuring sufficient ion statistics.
Data-Dependent MS²
Activation TypeHigher-energy Collisional Dissociation (HCD)Provides robust and reproducible fragmentation patterns.
Collision EnergyStepped NCE (20, 30, 40)Acquiring data at multiple collision energies ensures a comprehensive fragmentation spectrum.
Isolation Window2.0 m/zSelects the precursor ion for fragmentation with minimal interference.

Table 3: Recommended HRMS parameters for CPTQ analysis.

Data Interpretation: From Signal to Structure

Accurate Mass Confirmation

The primary objective is to confirm the presence of CPTQ by comparing its measured mass to the theoretical mass.

  • Extract the ion chromatogram (XIC) for the theoretical [M+H]⁺ ion (m/z 224.083667) with a narrow mass window (e.g., ± 5 ppm).

  • Verify that a chromatographic peak is present at the expected retention time.

  • Average the mass spectrum across this peak.

  • Calculate the mass error: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

A mass error of < 5 ppm provides high confidence in the elemental composition assignment.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural confirmation by breaking the molecule apart and analyzing the resulting fragments.[11][12] The fragmentation of even-electron ions, such as the [M+H]⁺ of CPTQ, is governed by predictable chemical principles.[12]

Predicted Fragmentation Pathway:

G cluster_mol cluster_frag1 cluster_frag2 cluster_frag3 cluster_frag4 mol m/z 224.0837 frag1 m/z 188.0811 mol->frag1 Cleavage & Rearrangement frag3 m/z 160.0753 mol->frag3 Amide Bond Cleavage frag2 m/z 188.0811 frag4 m/z 132.0808 frag3->frag4 Loss of CO

Figure 2: Predicted major fragmentation pathways for protonated CPTQ.
  • [M+H]⁺ at m/z 224.0837: The protonated parent molecule.

  • Fragment at m/z 188.0811: A key fragment likely arising from the loss of HCl (35.9766 Da) via a rearrangement, forming a stable acylium ion. This is a common pathway for chlorinated compounds.

  • Fragment at m/z 160.0753: Resulting from the cleavage of the amide bond, with charge retention on the quinoline portion. This corresponds to the loss of the chloropropionyl radical.

  • Fragment at m/z 132.0808: Subsequent loss of carbon monoxide (CO) from the m/z 160 fragment, yielding the protonated tetrahydroquinoline core. This fragment is highly diagnostic for the core structure.

Analysis of the acquired MS/MS spectrum should confirm the presence of these high-resolution, accurate-mass fragments, providing unequivocal structural identification.

Method Validation Principles

For use in regulated environments, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[13][14][15]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving CPTQ from known impurities and by peak purity analysis (e.g., using diode array detection or comparing MS/MS spectra across the peak).[15][16]

  • Linearity & Range: Establishing a linear relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase composition, column temperature), indicating its reliability for routine use.[15]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the high-resolution mass spectrometric analysis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. By explaining the causality behind each step—from sample preparation to data interpretation—this guide empowers researchers to implement a robust and self-validating workflow. The combination of liquid chromatography with Orbitrap or Q-TOF mass spectrometry offers the necessary accuracy and specificity for confident identification, purity assessment, and structural characterization of this important pharmaceutical intermediate, ensuring data integrity for research, development, and quality control applications.

References

  • Ekra Cargo. (n.d.). Orbitrap mass Spectrometry principle. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Retrieved from [Link]

  • Wikipedia. (2024). Time-of-flight mass spectrometry. Retrieved from [Link]

  • Wikipedia. (2024). Orbitrap. Retrieved from [Link]

  • Labcompare. (n.d.). Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Retrieved from [Link]

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  • SCISPEC. (n.d.). Principles of Orbitrap Mass Spectrometry. Retrieved from [Link]

  • Reddit. (2018). ELi5: How does Q-TOF mass spectrometry work? Retrieved from [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Mass Spectrometry (Q-TOF-MS). Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • R Discovery. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • University of Missouri. (n.d.). Calculating Exact Masses. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

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In Vitro Cytotoxicity Assay for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2][3][4][5] These derivatives can exert their effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and interfering with key signaling pathways crucial for tumor growth.[1][2][6] The novel compound, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, as a member of the broader quinoline family, warrants a thorough investigation of its cytotoxic potential. Tetrahydroisoquinoline derivatives, a related class of compounds, have also demonstrated tumor-specific cytotoxicity.[7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound.

This application note will detail a robust and multi-faceted approach to characterizing the cytotoxic profile of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. We will first establish a foundational understanding of its impact on cell viability using the widely adopted MTT assay.[9][10] To gain deeper mechanistic insights, we will then explore assays that probe for specific cell death pathways, namely apoptosis and necrosis, through the measurement of caspase-3/7 activity and lactate dehydrogenase (LDH) release, respectively.[11][12][13][14][15]

Principle and Rationale for Assay Selection

A comprehensive assessment of cytotoxicity requires a multi-pronged approach. Relying on a single assay can provide a limited and potentially misleading picture of a compound's true biological impact. Therefore, we advocate for a tiered strategy that begins with a general assessment of metabolic activity and progresses to more specific indicators of cell death mechanisms.

  • MTT Assay (Metabolic Activity): This colorimetric assay is a cornerstone for initial cytotoxicity screening.[10] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[16] A decrease in metabolic activity is a strong indicator of reduced cell viability or proliferation.[9]

  • Lactate Dehydrogenase (LDH) Assay (Necrosis): The LDH assay is a reliable method for quantifying plasma membrane damage, a hallmark of necrosis.[12][13] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[13][14] Measuring the amount of LDH in the supernatant provides a direct measure of cell death due to compromised membrane integrity.[12][14]

  • Caspase-3/7 Assay (Apoptosis): Apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[17][18] These enzymes cleave specific substrates, leading to the dismantling of the cell.[17] Assays that measure the activity of caspase-3/7 provide a specific and sensitive readout of apoptosis induction.[11][15]

By employing this trio of assays, researchers can not only determine the dose-dependent cytotoxicity of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline but also begin to elucidate the primary mechanism of cell death it induces.

Experimental Design and Workflow

A logical and well-structured experimental workflow is paramount for obtaining reliable and reproducible data. The following diagram illustrates the proposed workflow for the comprehensive cytotoxic evaluation of the test compound.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis prep_compound Prepare Stock Solution of Test Compound mtt_assay MTT Assay (Metabolic Activity) prep_compound->mtt_assay ldh_assay LDH Assay (Necrosis) prep_compound->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) prep_compound->caspase_assay prep_cells Cell Line Selection and Culture prep_cells->mtt_assay prep_cells->ldh_assay prep_cells->caspase_assay data_acq Data Acquisition (Plate Reader) mtt_assay->data_acq ldh_assay->data_acq caspase_assay->data_acq ic50_calc IC50 Determination data_acq->ic50_calc mechanism Mechanism of Cell Death Analysis ic50_calc->mechanism Data_Analysis_Workflow raw_data Raw Absorbance/ Luminescence Data normalize Normalize Data to Controls (% Viability / % Cytotoxicity) raw_data->normalize dose_response Plot Dose-Response Curves normalize->dose_response ic50 Calculate IC50 Values (Non-linear Regression) dose_response->ic50 compare Compare IC50 Values Across Cell Lines ic50->compare mechanism Correlate with Mechanistic Assay Results compare->mechanism

Figure 2. A step-by-step workflow for the analysis of cytotoxicity data.

3.3. Data Presentation

Summarize the IC50 values in a clear and concise table for easy comparison across different cell lines and time points.

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48Insert Value
A549Lung Carcinoma48Insert Value
HeLaCervical Adenocarcinoma48Insert Value
PC-3Prostate Adenocarcinoma48Insert Value
HDFNormal Fibroblast48Insert Value

Interpreting the Results: Building a Cytotoxicity Profile

By integrating the data from all three assays, a comprehensive picture of the compound's cytotoxic activity emerges:

  • High Potency and Selectivity: A low IC50 value in cancer cell lines and a significantly higher IC50 value in normal cell lines indicate potent and selective anticancer activity.

  • Mechanism of Action:

    • A dose-dependent increase in caspase-3/7 activity concurrent with a decrease in cell viability suggests that the compound induces apoptosis .

    • A significant increase in LDH release at cytotoxic concentrations points towards necrosis as a primary mechanism of cell death.

    • It is also possible that the compound induces a mixed mode of cell death, with features of both apoptosis and necrosis.

Further investigation into the molecular mechanisms, such as the involvement of oxidative stress or inhibition of topoisomerase, may be warranted based on these initial findings, as these are common mechanisms for quinoline derivatives.

This application note provides a robust and detailed framework for the in vitro cytotoxic evaluation of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. By following these protocols and data analysis guidelines, researchers can obtain reliable and comprehensive data to characterize the compound's cytotoxic potential and gain initial insights into its mechanism of action. This information is crucial for the continued development of this and other novel quinoline-based compounds as potential therapeutic agents.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Asif, M. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutical Sciences and Research, 6(8), 3166-3195.
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  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
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  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. Humana Press.
  • What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • LDH cytotoxicity assay. (2021). protocols.io. Retrieved from [Link]

  • Morris, M. C., & Anderson, G. M. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments, (86), 51348.
  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003). National Toxicology Program. Retrieved from [Link]

  • Amrithanjali, G., Shaji, G., Swathykrishna, C. S., & Kumar, R. A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
  • Leist, M., Hasiwa, N., & Anson, B. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 133-134.
  • Neutral Red Uptake Assay. (n.d.). RE-Place. Retrieved from [Link]

  • DB-ALM Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. (n.d.). European Commission. Retrieved from [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003). National Toxicology Program. Retrieved from [Link]

  • Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., ... & Peng, W. (2022). Cytotoxicity Assay Protocol. protocols.io.
  • de Souza, T. G., Kerly, M. S., de Oliveira, V. F., de P. F. Leite, J., da Silva, A. D., & Coimbra, E. S. (2016). Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. Chemico-Biological Interactions, 260, 10-19.
  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. (2020). ResearchGate. Retrieved from [Link]

  • Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. (2025). Biological Trace Element Research.
  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. (2022).
  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. Retrieved from [Link]

  • Bingul, M., Tan, O., Gardner, C. R., Sutton, S. K., & Brooks, T. A. (2018). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. International Journal of Cancer Management, 11(5).
  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. (2017). Semantic Scholar.
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  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(21), 12693-12716.
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Application Notes and Protocols for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Covalent Inhibitor

In the landscape of modern drug discovery, the strategic design of enzyme inhibitors remains a cornerstone for therapeutic intervention. While reversible inhibitors have traditionally dominated the field, there is a renewed and burgeoning interest in covalent inhibitors that form a stable, long-lasting bond with their target enzyme. These molecules offer distinct advantages, including prolonged pharmacodynamic effects and high potency. This application note introduces 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline , a compound featuring a reactive chloropropanoyl electrophile coupled with a tetrahydroquinoline scaffold, positioning it as a promising candidate for the irreversible inhibition of specific enzyme classes.

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold found in numerous biologically active compounds, imparting favorable physicochemical properties for drug development.[1] The key to the inhibitory potential of the title compound lies in the 3-chloropropanoyl group, a haloalkane derivative. Such electrophilic moieties are known to react with nucleophilic amino acid residues, such as cysteine, within the active site of an enzyme, leading to irreversible inactivation. This mechanism-based inhibition can offer a durable therapeutic effect, as the restoration of enzyme activity necessitates de novo protein synthesis.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. We will delve into its proposed mechanism of action, provide detailed protocols for its characterization as an irreversible inhibitor, and outline methods for assessing its cellular activity and target engagement. The protocols herein are designed to be robust and self-validating, providing a solid foundation for investigating this and other similar covalent inhibitors.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in experimental settings.

Physicochemical Data Summary

PropertyValue (Estimated)Source/Justification
Molecular Formula C₁₂H₁₄ClNO-
Molecular Weight 223.70 g/mol -
Appearance Off-white to pale yellow solidBased on related N-acyl tetrahydroquinolines.[3]
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous buffers.Inferred from the hydrophobicity of the tetrahydroquinoline core.[4][5]
Stability Stable under standard laboratory conditions. Hydrolyzes slowly in aqueous solutions.The acyl chloride precursor is moisture-sensitive; the final amide is more stable.

Synthesis Pathway Overview

The synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a straightforward N-acylation reaction. The precursor, 3-chloropropionyl chloride, can be synthesized from acrylic acid and thionyl chloride.[6][7]

G cluster_0 Synthesis of 3-Chloropropionyl Chloride cluster_1 N-Acylation Acrylic Acid Acrylic Acid 3-Chloropropionyl Chloride 3-Chloropropionyl Chloride Acrylic Acid->3-Chloropropionyl Chloride Thionyl Chloride, Catalyst (e.g., DMF) Thionyl Chloride Thionyl Chloride Target Compound 1-(3-Chloropropanoyl)-1,2,3,4- tetrahydroquinoline 3-Chloropropionyl Chloride->Target Compound 1,2,3,4-Tetrahydroquinoline, Base (e.g., Triethylamine), Anhydrous Solvent (e.g., DCM) 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline G cluster_0 Mechanism of Irreversible Inhibition E_I Enzyme-Inhibitor Non-covalent Complex (E·I) E_I_covalent Covalently Modified Enzyme (E-I) E_I->E_I_covalent Covalent Bond Formation (k_inact) Free Enzyme (E) + Inhibitor (I) Free Enzyme (E) + Inhibitor (I) E_I->Free Enzyme (E) + Inhibitor (I) Dissociation Free Enzyme (E) + Inhibitor (I)->E_I Reversible Binding (Kᵢ)

Caption: Proposed two-step irreversible inhibition mechanism.

Experimental Protocols: Characterization of an Irreversible Inhibitor

To rigorously test this hypothesis, a series of in vitro and cellular assays are required. The following protocols are provided as a comprehensive workflow, using the cysteine protease papain as a model enzyme due to its well-characterized nature and the availability of simple colorimetric assays. [8][9][10]

Protocol 1: In Vitro Kinetic Analysis of Irreversible Inhibition

This protocol aims to determine the kinetic parameters of irreversible inhibition, namely the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).

Materials:

  • Papain (from Carica papaya latex)

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Activation buffer (e.g., 50 mM phosphate buffer, pH 6.5, containing 2 mM DTT and 1 mM EDTA)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 6.5, containing 1 mM EDTA)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 253 nm

Procedure:

  • Enzyme Activation: Prepare a stock solution of papain in activation buffer and incubate at room temperature for 15-30 minutes to ensure the active site cysteine is in its reduced, active state.

  • Inhibitor Preparation: Prepare a stock solution of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline in DMSO. Create a series of dilutions in assay buffer to achieve a range of final inhibitor concentrations.

  • Time-Dependent Inactivation:

    • In a microplate, combine the activated papain with different concentrations of the inhibitor. Include a control with DMSO only.

    • Incubate the enzyme-inhibitor mixtures at room temperature.

    • At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot from each mixture and dilute it significantly (e.g., 100-fold) into the assay buffer containing the substrate BAEE. This dilution step effectively stops the inactivation reaction.

    • Immediately measure the rate of BAEE hydrolysis by monitoring the increase in absorbance at 253 nm over time.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

    • The slope of each line represents the negative of the observed rate of inactivation (-k_obs).

    • Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I])

    • From this plot, determine the values of k_inact (the maximum rate of inactivation) and K_I.

Data Presentation:

Inhibitor Conc. (µM)k_obs (min⁻¹)
00
1Value
5Value
10Value
25Value
50Value
Protocol 2: Confirmation of Covalent Binding via Dialysis

This "jump dilution" or dialysis experiment is a straightforward method to differentiate between tight-binding reversible inhibitors and irreversible covalent inhibitors. [11] Materials:

  • Papain

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

  • Dialysis tubing with an appropriate molecular weight cutoff (e.g., 10 kDa)

  • Large volume of cold assay buffer

  • Reagents for activity assay (as in Protocol 1)

Procedure:

  • Inhibition Reaction: Incubate papain with a high concentration of the inhibitor (e.g., 10-fold above the determined K_I) for a sufficient time to achieve maximal inhibition (e.g., 2 hours). Prepare a control sample with DMSO only.

  • Dialysis:

    • Place the inhibited enzyme and the control enzyme into separate dialysis bags.

    • Dialyze both samples against a large volume of cold assay buffer for an extended period (e.g., overnight) with several buffer changes. This will remove any unbound inhibitor.

  • Activity Measurement: After dialysis, measure the enzymatic activity of both the inhibitor-treated sample and the control sample using the BAEE assay described in Protocol 1.

Interpretation of Results:

  • Irreversible Inhibition: The enzyme activity of the inhibitor-treated sample will not be restored after dialysis.

  • Reversible Inhibition: The enzyme activity will be fully or partially restored as the inhibitor is removed during dialysis.

Protocol 3: Identification of Covalent Adduct by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm covalent modification and, with further peptide mapping, can identify the specific amino acid residue that has been modified. [8] Materials:

  • Papain

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

  • Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin (for digestion)

  • C18 ZipTips for peptide cleanup

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Inhibition and Sample Preparation:

    • Incubate papain with the inhibitor as described in Protocol 2.

    • Denature the protein in denaturing buffer.

    • Reduce disulfide bonds with DTT and alkylate free cysteines (that were not modified by the inhibitor) with iodoacetamide.

    • Dilute the sample to reduce the urea concentration and digest the protein into peptides using trypsin.

    • Desalt the resulting peptides using C18 ZipTips.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Acquire data in a data-dependent mode to obtain MS/MS spectra of the peptides.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, MaxQuant) to identify the peptides.

    • Search against the papain sequence with iodoacetamide modification of cysteine as a fixed modification and the mass of the inhibitor adduct (mass of inhibitor - mass of HCl) as a variable modification on cysteine.

    • Identification of a peptide with the expected mass shift confirms covalent modification and pinpoints the modified cysteine residue.

G cluster_0 In Vitro Characterization Workflow P1 Protocol 1: Kinetic Analysis P2 Protocol 2: Dialysis P1->P2 Determine Kᵢ P3 Protocol 3: Mass Spectrometry P2->P3 Confirm Irreversibility

Caption: Workflow for in vitro characterization.

Cellular Assays: Assessing Target Engagement and Cytotoxicity

While in vitro assays are essential for mechanistic understanding, evaluating the compound's activity in a cellular context is a critical step in drug development.

Protocol 4: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its target protein in intact cells. [12][13][14][15]The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • A suitable cell line expressing the target enzyme (e.g., a cancer cell line overexpressing a specific cysteine protease).

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

  • Cell culture medium and reagents

  • PBS and lysis buffer (containing protease inhibitors)

  • PCR tubes and a thermal cycler

  • Western blotting or ELISA reagents for detecting the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection:

    • Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 5: MTT Assay for Cytotoxicity Assessment

It is crucial to assess the general cytotoxicity of the compound to distinguish between targeted enzyme inhibition and non-specific toxic effects. The MTT assay is a standard colorimetric method for this purpose. [16][17][18][19] Materials:

  • Cell line used in CETSA or other relevant cell lines

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the inhibitor for a desired period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percent viability against the inhibitor concentration and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline as a potential irreversible enzyme inhibitor. By following this systematic approach, researchers can elucidate its mechanism of action, confirm covalent modification of the target enzyme, and assess its activity in a cellular context.

The promising scaffold and reactive warhead of this compound warrant further investigation. Future studies could involve screening against a panel of cysteine-containing enzymes (e.g., kinases, deubiquitinases, and other proteases) to identify specific targets. [1][20][21][22][23]Structure-activity relationship (SAR) studies, involving modifications to both the tetrahydroquinoline core and the electrophilic warhead, could lead to the development of more potent and selective inhibitors. Ultimately, the insights gained from these studies will be invaluable for advancing our understanding of covalent inhibition and for the development of novel therapeutics.

References

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  • Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal. Available at: [Link]

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  • MDPI. (2016). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]

  • Esposito, A. J., et al. (2016). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

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Application Notes and Protocols for Cell Culture Studies with 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Subject: Comprehensive guide for the in vitro evaluation of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a novel synthetic compound based on the privileged tetrahydroquinoline scaffold.

Audience: This document is intended for researchers, scientists, and drug development professionals initiating cell-based studies with 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

I. Introduction and Scientific Context

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established and highly valued scaffold in medicinal chemistry.[1][2] Derivatives of THQ have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The versatility of the THQ nucleus allows for extensive chemical modification, leading to the development of compounds with diverse biological targets and mechanisms of action.[2]

This document provides a detailed guide for the initial cell culture-based investigation of a novel derivative, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline . Given the known bioactivity of related tetrahydroquinoline and tetrahydroisoquinoline compounds, a primary area of investigation for this molecule is its potential as an anticancer agent.[4][5][6] The protocols outlined herein are designed to systematically evaluate its cytotoxicity, effects on cell proliferation, and its potential to induce apoptosis in cancer cell lines.

Compound Details:

PropertyValueSource
Compound Name 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline-
CAS Number 91494-44-9[7]
Molecular Formula C12H14ClNO[7]
Molecular Weight 223.70 g/mol [7]
Parent Scaffold 1,2,3,4-Tetrahydroquinoline[1][8]

II. Postulated Mechanism of Action and Investigational Strategy

Based on extensive literature on related tetrahydroisoquinoline derivatives, a plausible mechanism of action for novel compounds of this class involves the induction of apoptosis through modulation of key signaling pathways.[9] Studies on similar compounds have shown effects on the PI3K/Akt and MAPK (p38, JNK, ERK) pathways, which are critical regulators of cell survival and proliferation.[9]

Our proposed investigational workflow is designed to first establish the cytotoxic and anti-proliferative effects of the compound across a panel of cancer cell lines and then to elucidate the underlying mechanism.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound Preparation (Stock Solution in DMSO) C MTT/SRB Assay (Determine IC50) A->C B Cell Line Selection (e.g., MCF-7, HCT-116, A-549) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 values E Cell Cycle Analysis (Propidium Iodide Staining) C->E Based on IC50 values F Western Blot Analysis (Signaling Pathways) D->F E->F

Figure 1: A proposed experimental workflow for the in vitro characterization of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

III. Core Experimental Protocols

A. Protocol 1: Preparation of Compound Stock and Working Solutions

Rationale: Proper solubilization and storage of the test compound are critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in cell culture, but its concentration in the final culture medium must be controlled to avoid solvent-induced toxicity.

Materials:

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)

Procedure:

  • Prepare a 10 mM stock solution by dissolving the compound in anhydrous DMSO. For example, dissolve 2.24 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

  • For experiments, thaw an aliquot and prepare working solutions by diluting the stock solution in complete cell culture medium. Ensure the final concentration of DMSO in the medium applied to cells does not exceed 0.5% (v/v) to prevent solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

B. Protocol 2: Cell Viability Assessment using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] This assay is a standard primary screening tool to determine the cytotoxic or anti-proliferative effects of a compound and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines (e.g., HCT-116, MCF-7, A-549)[5]

  • Complete growth medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO, reagent grade

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline in complete medium from your stock solution. A typical concentration range for initial screening is 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for a vehicle control (DMSO only) and an untreated control (medium only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.[5]

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

C. Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: To determine if the observed cytotoxicity is due to apoptosis, flow cytometry using Annexin V and PI is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound at concentrations around its determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

D. Protocol 4: Western Blot Analysis of Key Signaling Proteins

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins to investigate the molecular mechanism of action. Based on literature for related compounds, key proteins in the PI3K/Akt and MAPK pathways are of interest.[9]

Materials:

  • Treated and untreated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the compound as described in Protocol 3.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

G cluster_0 Potential Upstream Effects cluster_1 Apoptotic Regulation Compound 1-(3-Chloropropanoyl)- 1,2,3,4-tetrahydroquinoline PI3K PI3K Compound->PI3K Inhibition (?) ERK ERK Compound->ERK Inhibition (?) p38 p38 Compound->p38 Activation (?) Akt Akt PI3K->Akt Bcl2 Bcl-2 ERK->Bcl2 Inhibits Bax Bax p38->Bax Activates Akt->Bcl2 Inhibits Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A potential signaling pathway that could be modulated by 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, based on studies of similar compounds.[9] This diagram serves as a hypothetical model to guide Western blot analysis.

IV. References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. National Institutes of Health. [Link]

  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. National Institutes of Health. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Wiley Online Library. [Link]

  • Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. PubMed. [Link]

  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

  • study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. ojs.kaznu.kz. [Link]

  • 1,2,3,4-Tetrahydroquinoline | C9H11N. PubChem. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. [Link]

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. actapol.pl. [Link]

  • Tetrahydroquinoline. Wikipedia. [Link]

  • Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. europepmc.org. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Institutes of Health. [Link]

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. [Link]

  • Synthesis and in Vitro Cytotoxicity of 1,2,3,4-tetrahydroisoquinoline Derivatives. PubMed. [Link]

  • Effects of 2-aryl-1-cyano-1,2,3,4-tetrohydroisoquinolines on Apoptosis Induction Mechanism in NB4 and MKN-45 Cells. PubMed. [Link]

  • The multilayered postconfluent cell culture as a model for drug screening. PubMed. [Link]

Sources

Application Notes and Protocols for Evaluating "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale Behind this Guide

The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent anticancer properties.[1][2][3] This guide focuses on a specific derivative, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline , as a novel investigational compound for cancer research. While extensive data on this particular molecule is not yet publicly available, its structural similarity to other biologically active quinoline and tetrahydroisoquinoline derivatives suggests its potential as an anticancer agent.[4][5]

This document serves as a comprehensive resource for researchers initiating studies on this compound. It provides a hypothetical framework for its mechanism of action based on existing literature for related compounds, detailed protocols for essential in vitro assays to determine its efficacy, and guidance on data interpretation. The protocols herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction to 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Chemical Structure:

Caption: Postulated signaling pathway inhibition by the compound.

Experimental Protocols for Proliferation Assays

To evaluate the anticancer potential of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a series of in vitro proliferation assays are recommended. The following protocols for the MTT assay and Colony Formation Assay are provided as a starting point.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [6]Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [7][8] 3.1.1. Materials

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile microplates

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT solution (5 mg/mL in PBS, filter sterilized) [8]* Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

3.1.2. Protocol

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [9]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the 10 mM stock. A suggested concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. [6] * Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. [7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well. [7] * Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background. 3.1.3. Data Analysis

The percentage of cell viability is calculated as follows:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Example Data Layout for MTT Assay

Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability
0 (Vehicle)1.251.281.221.25100
0.11.201.231.181.2096
11.051.081.021.0584
100.650.680.620.6552
1000.150.180.120.1512
Colony Formation (Clonogenic) Assay

The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and reproductive integrity after treatment with a cytotoxic agent. [10] 3.2.1. Materials

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well sterile plates

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

  • Trypsin-EDTA

  • PBS

  • Fixing solution (e.g., 4% paraformaldehyde or methanol:acetic acid 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

3.2.2. Protocol

  • Cell Seeding:

    • Harvest and count cells.

    • Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates containing 2 mL of complete medium. [10] * Incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the compound for a defined period (e.g., 24 hours).

    • After treatment, remove the medium containing the compound, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation:

    • Incubate the plates for 7-14 days, allowing colonies to form. [11]The medium can be changed every 3-4 days if necessary.

  • Fixing and Staining:

    • When colonies are visible to the naked eye (typically >50 cells), remove the medium and gently wash the wells with PBS.

    • Add 1 mL of fixing solution to each well and incubate for 10-15 minutes. [10] * Remove the fixing solution and add 1 mL of staining solution. Incubate for 10-20 minutes.

    • Wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting:

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. 3.2.3. Data Analysis

The plating efficiency (PE) and surviving fraction (SF) are calculated as follows:

PE = (Number of colonies formed / Number of cells seeded) x 100

SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

A dose-response curve can be generated by plotting the surviving fraction against the compound concentration.

G A Seed Cells in 6-well Plates B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 24h C->D E Replace with Fresh Medium D->E F Incubate for 7-14 Days E->F G Fix and Stain Colonies F->G H Count Colonies and Analyze Data G->H

Caption: Workflow for the Colony Formation Assay.

Soft Agar Colony Formation Assay

For a more stringent test of malignant transformation and anchorage-independent growth, the soft agar assay is recommended. [12]

Protocol
  • Prepare Base Agar Layer:

    • Mix equal volumes of 1% agar (melted and cooled to 40°C) and 2x complete medium (warmed to 40°C). [12] * Add 1.5 mL of this mixture to each 35 mm dish and allow it to solidify.

  • Prepare Top Agar Layer with Cells:

    • Harvest and count cells.

    • Resuspend the desired number of cells in a mixture of 0.7% agarose (melted and cooled to 37°C) and 2x complete medium containing the test compound. [12]

  • Plating and Incubation:

    • Aliquot the cell suspension in top agar onto the solidified base agar layer.

    • Incubate for 10-30 days, feeding the cells twice a week with fresh medium containing the compound. [12]

  • Staining and Counting:

    • After incubation, colonies can be stained with a solution like 0.005% Crystal Violet and counted. [12]

Data Interpretation and Further Steps

A significant reduction in cell viability in the MTT assay and a decreased surviving fraction in the colony formation assay would indicate that 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline possesses antiproliferative activity. The IC₅₀ values obtained will provide a quantitative measure of its potency.

Should this compound show promising activity, further studies would be warranted to:

  • Elucidate the specific mechanism of action through assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis (e.g., flow cytometry), and western blotting for key signaling proteins.

  • Evaluate its efficacy in a broader panel of cancer cell lines.

  • Assess its in vivo efficacy and toxicity in animal models.

References

  • Solomon, V. R., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 21(10), 2539-2553.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Aziz, M. A., et al. (2024). an overview of quinoline derivatives as anti-cancer agents.
  • Ahmad, I., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(14), 1347-1361.
  • Creative Bioarray. Soft Agar Assay for Colony Formation Protocol. [Link]

  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 22567-22589.
  • R&D Systems. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips [Video]. YouTube. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. In NCBI Bookshelf. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • ResearchGate. A, Protocol and time course for cell proliferation assay. [Link]

  • Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(13), 7466-7489.
  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • Kwiecień, H., et al. (2000). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 57(3), 193-200.
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.
  • Li, Y., et al. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 223, 113645.
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
  • Khan, I., et al. (2018). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 23(10), 2639.
  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

  • Moghal, M. M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Current Bioactive Compounds, 17(8), e010821190203.
  • Aizikovich, A., et al. (2019). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Bulletin of the Karaganda university. Chemistry series, 94(2), 4-10.
  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10245-10287.
  • Lee, H., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 46, 116371.
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.
  • Singh, P., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147.

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. The method is designed for use in quality control and stability studies of the drug substance. The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and water. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and was found to be specific, linear, accurate, precise, and robust.[1][2][3][4][5] Forced degradation studies demonstrated the method's ability to separate the main peak from its degradation products, confirming its stability-indicating nature.[6][7][8][9][10]

Introduction

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a chemical intermediate with a molecular formula of C12H16ClN and a molecular weight of 209.72 g/mol .[11][12] As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is crucial for ensuring its quality, purity, and stability throughout the manufacturing process and shelf life. The development of a stability-indicating analytical method is a regulatory requirement and a scientific necessity to ensure that any changes in the molecule due to degradation can be accurately monitored.[10] This application note provides a comprehensive guide for the development and validation of such a method for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, leveraging a systematic, science-driven approach.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation for logical method development.

  • Structure: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core acylated at the nitrogen atom with a 3-chloropropanoyl group.

  • Molecular Formula: C12H16ClN[11][12]

  • Molecular Weight: 209.72 g/mol [11][12]

  • Polarity: The presence of the tetrahydroquinoline ring system suggests some nonpolar character, while the amide and chloro- functionalities introduce polarity. The estimated logP value for the parent compound, 1,2,3,4-tetrahydroquinoline, is 2.3, indicating moderate lipophilicity.[13] The addition of the chloropropanoyl group will likely increase this value. This moderate polarity makes it an ideal candidate for reversed-phase HPLC.

  • UV Absorbance: The quinoline chromophore is expected to exhibit significant UV absorbance, providing a basis for detection. The UV spectrum should be scanned to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Method Development Strategy

The goal is to achieve a symmetric peak for the main component, baseline separation from all potential impurities and degradation products, and a reasonable run time.

Column Selection

Given the moderately nonpolar nature of the analyte, a C18 column is a logical starting point. The choice of a specific C18 column can be further refined based on factors like particle size, pore size, and end-capping to optimize peak shape and resolution.

Mobile Phase Selection

A combination of an organic solvent (acetonitrile or methanol) and an aqueous phase is standard for reversed-phase HPLC. Acetonitrile is often preferred due to its lower UV cutoff and viscosity. A buffer may be necessary to control the pH of the mobile phase and ensure consistent retention times, especially if the analyte or its impurities have ionizable groups. A starting point could be a gradient elution from a lower to a higher concentration of acetonitrile in water.

Detection Wavelength

A photodiode array (PDA) detector is recommended to determine the λmax of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. This wavelength will then be used for quantitative analysis to ensure maximum sensitivity.

Workflow for Method Development

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_finalization Finalization & Validation Analyte_Info Analyte Physicochemical Properties Standard_Prep Prepare Standard & Sample Solutions Analyte_Info->Standard_Prep Column_Screen Screen Columns (C18, C8, etc.) Standard_Prep->Column_Screen Mobile_Phase_Screen Screen Mobile Phases (ACN/Water, MeOH/Water) Column_Screen->Mobile_Phase_Screen Gradient_Screen Initial Gradient Profile Mobile_Phase_Screen->Gradient_Screen Optimize_Gradient Optimize Gradient Slope & Time Gradient_Screen->Optimize_Gradient Optimize_Flow Optimize Flow Rate Optimize_Gradient->Optimize_Flow Optimize_Temp Optimize Column Temperature Optimize_Flow->Optimize_Temp Final_Method Finalize Method Parameters Optimize_Temp->Final_Method Validation Method Validation (ICH Q2(R1)) Final_Method->Validation

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Materials and Reagents
  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (for forced degradation)

  • Sodium hydroxide (for forced degradation)

  • Hydrogen peroxide (for forced degradation)

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA at λmax (to be determined, likely around 254 nm)
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial composition.

  • Sample Solution: Prepare the sample at a similar concentration to the working standard using the same diluent.

Method Validation Protocol (as per ICH Q2(R1))[1][2][3][4][5]

Specificity and Forced Degradation Study

The specificity of the method should be demonstrated by its ability to resolve the analyte peak from potential impurities and degradation products. Forced degradation studies are essential to generate these degradation products and prove the method's stability-indicating nature.[6][7][8][9][10]

Forced Degradation Conditions:

Stress ConditionProtocol
Acid Hydrolysis 1 mL of sample solution + 1 mL of 0.1 N HCl, heat at 80°C for 2 hours. Neutralize with 0.1 N NaOH.
Base Hydrolysis 1 mL of sample solution + 1 mL of 0.1 N NaOH, heat at 80°C for 2 hours. Neutralize with 0.1 N HCl.
Oxidative Degradation 1 mL of sample solution + 1 mL of 3% H2O2, keep at room temperature for 24 hours.
Thermal Degradation Keep the solid drug substance in an oven at 105°C for 48 hours. Dissolve to prepare the sample solution.
Photolytic Degradation Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve to prepare the sample solution.

Analyze all stressed samples along with a control (unstressed) sample. The peak purity of the analyte in the stressed samples should be evaluated using the PDA detector.

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photo Photolytic Stress Photo->HPLC_Analysis Analyte 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Results Specificity & Peak Purity Assessment HPLC_Analysis->Results

Caption: Workflow for the forced degradation study.

Linearity and Range

Prepare a series of at least five concentrations of the analyte ranging from 50% to 150% of the working standard concentration. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy should be assessed by the recovery of known amounts of analyte spiked into a placebo matrix (if applicable) or by the standard addition method. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% working standard concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the results.

Parameters to Vary:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all variations.

System Suitability

Before each validation run, inject the working standard solution five times. The %RSD for the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. The comprehensive validation demonstrates its suitability for its intended purpose in a quality control environment. The stability-indicating nature of the method ensures that it can be effectively used for monitoring the stability of the drug substance over time.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Forced Degradation Studies. (2016). MedCrave online.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (n.d.). Taylor & Francis Online.
  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online.
  • Forced Degradation Testing. (n.d.). SGS Denmark.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (n.d.). ResearchGate.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtJqCXs5EZj-AFJbauGUXCTUZURgF2fFrRvIk88yHzSQPF_im9wKBgehEstts0wrymrvPJrKmbmDWadsvfA5RwWKvof0MlnZPAD2R-j3zPeD2ciDmcf50tNNPYsXQ6QCL7iO9AHz-BQbhcUvs7vbQ=
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • 1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem.
  • 1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem.
  • 1,2,3,4-Tetrahydroquinoline, N-(3-chloropropyl)-. (n.d.). NIST WebBook.
  • Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). (n.d.). Cheméo.
  • 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4. (n.d.). ChemicalBook.
  • 1,2,3,4-Tetrahydroquinoline, N-(3-chloropropyl)-. (n.d.). NIST WebBook.
  • Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide a robust experimental protocol, address common issues through a detailed troubleshooting guide, and answer frequently asked questions to help you improve your reaction yield and product purity.

Overview & Reaction Scheme

The synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a standard N-acylation reaction. It involves the reaction of the secondary amine, 1,2,3,4-tetrahydroquinoline, with the electrophilic acylating agent, 3-chloropropanoyl chloride.[1][2] A non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.

Reaction:

1,2,3,4-Tetrahydroquinoline + 3-Chloropropanoyl Chloride → 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Image depicting the chemical structures in the reaction.

This molecule serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents and functional materials. The presence of the reactive chloro-substituted propyl chain allows for subsequent nucleophilic substitution or cyclization reactions.[1][3]

Recommended Experimental Protocol

This protocol outlines a standard laboratory-scale batch synthesis. Adherence to these steps, particularly regarding anhydrous conditions, is critical for success.

Reagent and Equipment Preparation
  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use anhydrous solvents. Dichloromethane (DCM) is recommended.

  • All reagents should be of high purity. 1,2,3,4-Tetrahydroquinoline can darken upon storage due to oxidation and may need to be distilled prior to use if significantly discolored.

Table 1: Reagent Specifications
ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)Notes
1,2,3,4-Tetrahydroquinoline133.191.01.33 g (1.21 mL)Starting nucleophile[4]
3-Chloropropanoyl chloride126.981.11.40 g (1.05 mL)Acylating agent[5]
Triethylamine (Et₃N)101.191.21.21 g (1.67 mL)HCl scavenger
Dichloromethane (DCM)--~50 mLAnhydrous solvent
Step-by-Step Procedure
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (~0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Vigorous stirring is essential.

  • Addition of Acyl Chloride: Dissolve 3-chloropropanoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes. Maintain the internal temperature below 5 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting amine spot indicates completion.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1 Hexanes/Ethyl Acetate).

    • Combine the fractions containing the pure product and evaporate the solvent to yield 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline as a solid or viscous oil.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reagents & Anhydrous Solvent dissolve Dissolve Tetrahydroquinoline & Triethylamine in DCM prep_reagents->dissolve prep_glass Assemble Dry Glassware under Inert Atmosphere prep_glass->dissolve cool Cool to 0 °C dissolve->cool add Add 3-Chloropropanoyl Chloride (Dropwise) cool->add react Stir at Room Temperature (2-4 hours) add->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract & Wash (HCl, NaHCO₃, Brine) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterize Characterize Pure Product (NMR, MS, etc.) chromatography->characterize

Caption: Experimental workflow for the synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Troubleshooting Guide (Q&A Format)

Here we address specific issues that may arise during the synthesis.

Q1: My reaction yield is very low, or I isolated no product. What are the most likely causes?

A1: This is a common issue that can usually be traced to one of the following:

  • Moisture Contamination: 3-Chloropropanoyl chloride is highly reactive and will readily hydrolyze with water to form 3-chloropropanoic acid, which is unreactive under these conditions. Ensure that your solvent is anhydrous and that all glassware is thoroughly dried.

  • Reagent Quality: The 1,2,3,4-tetrahydroquinoline may have degraded. If it is dark brown or black, it has likely oxidized. Purify it by distillation before use. Also, ensure the triethylamine is pure and not wet.

  • Insufficient Base: If less than one equivalent of base is used, the HCl generated will protonate the starting amine, forming the non-nucleophilic ammonium salt and stopping the reaction. Using a slight excess (1.2 eq) of base is recommended.

  • Incorrect Stoichiometry: Double-check all calculations and measurements for your reagents. An error in the limiting reagent will directly impact your theoretical yield.

Q2: My TLC shows multiple spots, and the final product is impure. What are the likely side products?

A2: The formation of multiple products suggests side reactions are occurring. Key possibilities include:

  • Friedel-Crafts Acylation: Although N-acylation is kinetically favored, the electron-rich aromatic ring of tetrahydroquinoline can undergo Friedel-Crafts acylation, especially if the reaction temperature is too high or if Lewis-acidic impurities are present.[6] This leads to isomers where the acyl group is attached to the benzene ring. To minimize this, maintain a low temperature during the addition of the acyl chloride.

  • Di-acylation: This is unlikely as there is only one secondary amine site.

  • Decomposition: The product itself can be reactive. The chlorine atom can be displaced by nucleophiles. Prolonged reaction times at elevated temperatures should be avoided.

  • Unreacted Starting Material: If the reaction did not go to completion, you would see spots for both the starting amine and the product. Ensure sufficient reaction time and monitor via TLC.

Q3: The reaction starts but seems to stall and does not go to completion. Why?

A3: A stalled reaction is often due to the deactivation of the nucleophile.

  • Cause: The most common reason is the protonation of the unreacted 1,2,3,4-tetrahydroquinoline by the HCl byproduct. This happens if the base (triethylamine) is impure, wet, or added in an insufficient amount.

  • Solution: Check the purity and quantity of your base. If the reaction has stalled, you can sometimes rescue it by adding another portion of triethylamine (e.g., 0.5 equivalents) and allowing it to stir for another hour, while monitoring by TLC.

Q4: I am having difficulty with the aqueous work-up. I'm forming an emulsion or losing product.

A4: Emulsions can be problematic during extraction.

  • Breaking Emulsions: If an emulsion forms, you can try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. Letting the funnel sit for an extended period can also help. In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.

  • Product Loss: The product has some polarity due to the amide group. Ensure you are using a sufficiently non-polar organic solvent like DCM or ethyl acetate for extraction and perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

Table 2: Troubleshooting Summary
ProblemPotential Cause(s)Recommended Solution(s)
Low / No Yield Moisture in reagents/solvent; Degraded starting materials; Insufficient base.Use anhydrous solvents; Distill starting amine if impure; Use at least 1.2 eq of pure base.
Impure Product Friedel-Crafts side reaction; Incomplete reaction.Maintain low temperature (0 °C) during addition; Monitor reaction to completion by TLC.
Stalled Reaction Insufficient or impure base leading to amine protonation.Add more triethylamine (0.5 eq) and continue stirring; Ensure base is pure and anhydrous.
Work-up Issues Emulsion formation during extraction.Add brine to the separatory funnel; Filter through Celite if necessary.
Troubleshooting Decision Tree

G start Reaction Yield is Low q1 Was the reaction monitored by TLC? start->q1 a1_yes Starting material fully consumed? q1->a1_yes Yes a1_no Reaction Incomplete/ Stalled q1->a1_no No q2 Were anhydrous conditions used? a1_yes->q2 sol_incomplete Cause: Insufficient base or time. Solution: Add more base, increase stir time. a1_no->sol_incomplete a2_no Moisture Present q2->a2_no No a2_yes Product lost during work-up/purification? q2->a2_yes Yes sol_moisture Cause: Hydrolysis of acyl chloride. Solution: Use oven-dried glassware and anhydrous solvents. a2_no->sol_moisture sol_workup Cause: Emulsion, inefficient extraction. Solution: Use brine to break emulsion, perform multiple extractions. a2_yes->sol_workup Yes sol_reagent Cause: Degraded reagents. Solution: Check purity of starting materials. Distill amine if needed. a2_yes->sol_reagent No

Caption: A decision tree for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism? A: This is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of 1,2,3,4-tetrahydroquinoline attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine base then deprotonates the resulting positively charged nitrogen to yield the neutral amide product and triethylammonium chloride.

G cluster_mech N-Acylation Mechanism Amine Amine Tetrahedral Intermediate Tetrahedral Intermediate Amine->Tetrahedral Intermediate Nucleophilic Attack Product + HCl Product + HCl Tetrahedral Intermediate->Product + HCl Collapse & Chloride Expulsion HCl + Et3N HCl + Et3N Et3N·HCl Salt Et3N·HCl Salt HCl + Et3N->Et3N·HCl Salt Acid-Base Reaction

Caption: Simplified mechanism of N-acylation.

Q: Why is triethylamine necessary? Can other bases be used? A: Triethylamine is an "HCl scavenger." It neutralizes the HCl produced in the reaction. Without it, the HCl would protonate the starting amine, making it non-nucleophilic and stopping the reaction. Other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) or pyridine can also be used. Inorganic bases like potassium carbonate can be used but are often less soluble in organic solvents like DCM, potentially leading to slower reaction rates.

Q: What is the best solvent for this reaction? A: Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are inert and effectively dissolve the starting materials. Other aprotic solvents like tetrahydrofuran (THF) or toluene could also be used, but you must ensure they are rigorously dried. Protic solvents like alcohols or water are incompatible as they will react with the acyl chloride.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. You should see characteristic shifts for the aromatic and aliphatic protons of the tetrahydroquinoline backbone, as well as signals for the -CH₂CH₂Cl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. Look for the molecular ion peak [M]+ or [M+H]+.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Melting Point: If the product is a solid, a sharp melting point close to the literature value indicates high purity.

Q: What are the primary safety precautions for this synthesis? A:

  • 3-Chloropropanoyl chloride is corrosive and a lachrymator. It reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain cooling with an ice bath to control the reaction rate.

References

  • Journal of the Chemical Society, Perkin Transactions 1. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. (RSC Publishing) Available at: [Link]

  • Google Patents. Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. US6740758B2.
  • PubChem. 1,2,3,4-Tetrahydroquinoline. CID 69460. Available at: [Link]

  • ACS Publications. Synthesis of Potential Anticancer Agents. VII. Some 3-Chloropropionyl Amides. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity material.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Issue 1: My crude product is an oil or a sticky solid and won't crystallize.

Answer:

This is a frequent challenge, often indicating the presence of impurities that inhibit crystal lattice formation. Here’s a systematic approach to address this:

Initial Steps:

  • Confirm Identity: Before proceeding with extensive purification, confirm the presence of the desired product in your crude material using a rapid analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Trituration: Attempt to "crash out" the solid by trituration. This involves stirring the oil or sticky solid with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.

    • Recommended Solvents for Trituration: Start with non-polar solvents like hexanes or diethyl ether. If the product remains oily, gradually add a slightly more polar solvent (e.g., a small amount of ethyl acetate to hexanes) to improve the solubility of the product just enough to encourage crystallization.

Advanced Solutions:

  • Column Chromatography: If trituration fails, column chromatography is the most effective method for separating the desired product from various impurities.[1]

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio will depend on the specific impurities present. Use TLC to determine the ideal solvent system that provides good separation between your product and impurities.

  • Two-Solvent Recrystallization: If you can obtain a semi-solid material, a two-solvent recrystallization can be effective.[2][3]

    • Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate or dichloromethane).

    • Slowly add a "poor" solvent in which the product is insoluble (e.g., hexanes or petroleum ether) until the solution becomes cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

Issue 2: After purification by column chromatography, my product is still impure.

Answer:

This suggests that the chosen chromatographic conditions are not optimal for separating the specific impurities present.

Troubleshooting Steps:

  • Analyze the Impurity Profile: Use LC-MS or ¹H NMR to identify the nature of the persistent impurities. Common impurities in the synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline can include unreacted 1,2,3,4-tetrahydroquinoline, 3-chloropropionyl chloride, and side-products from unintended reactions.

  • Optimize Column Chromatography Conditions:

    • Solvent System Modification: If the impurities are more polar than your product, a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) may improve separation. Conversely, for less polar impurities, a more polar system may be necessary.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina. In some cases, chromatography on alumina can be effective for amides.[4]

  • Recrystallization Post-Chromatography: Recrystallization is a powerful technique for removing minor impurities after an initial purification by chromatography.[5][6] This can significantly enhance the final purity of your product.

Issue 3: My purified product degrades over time, showing new spots on TLC or new peaks in LC-MS.

Answer:

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline contains an amide and an alkyl chloride, both of which can be susceptible to degradation.

Potential Degradation Pathways:

  • Hydrolysis: The amide bond can undergo hydrolysis, especially in the presence of moisture and acidic or basic conditions, to yield 1,2,3,4-tetrahydroquinoline and 3-chloropropionic acid.[7]

  • Intramolecular Cyclization: Under certain conditions, the nitrogen of the tetrahydroquinoline ring could potentially displace the chloride to form a cyclized product.

Solutions for Preventing Degradation:

  • Storage Conditions: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) to minimize exposure to moisture and air.[8]

  • Avoid Protic Solvents for Long-Term Storage: If dissolving the compound for storage, use aprotic solvents like dichloromethane or tetrahydrofuran.

  • pH Control: Ensure that the final product is free from acidic or basic residues from the synthesis or purification steps. A final wash of an organic solution of the product with a neutral aqueous solution (e.g., brine) before drying and solvent removal can be beneficial.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline on a large scale?

A1: For large-scale purification, recrystallization is generally preferred over chromatography due to its cost-effectiveness and scalability.[3] The key is to develop a robust recrystallization protocol at the lab scale first. If the crude product is of reasonable purity, a single-solvent recrystallization from a solvent like ethanol or isopropanol might be effective. If significant impurities are present, an initial purification by column chromatography followed by recrystallization of the pooled, clean fractions is a reliable strategy.

Q2: How can I identify the common impurities in my sample?

A2: A combination of analytical techniques is recommended for impurity identification:

  • LC-MS: This is one of the most powerful tools for identifying impurities. It provides the mass of the impurity, which can give clues to its structure.

  • ¹H NMR: Comparing the NMR spectrum of your purified sample to a reference spectrum of the pure compound can reveal the presence of impurities. The chemical shifts and integration of the impurity peaks can help in their identification.

  • Preparative HPLC: For critical applications where very high purity is required, preparative HPLC can be used to isolate the impurities for detailed structural elucidation by NMR and other techniques.[9]

Q3: What are the expected physical properties of pure 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline?

A3: Pure 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is typically a white to off-white crystalline solid.[8] Its melting point can be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities.

Q4: Are there any specific safety precautions I should take during the purification of this compound?

A4: Yes, standard laboratory safety precautions should be followed. 3-Chloropropionyl chloride, a potential starting material, is corrosive and lachrymatory. Handle it in a well-ventilated fume hood. The product itself, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, should be handled with care, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

III. Experimental Protocols & Data

Protocol 1: Step-by-Step Recrystallization
  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. The ideal solvent should dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10] If the solution is colored, you can add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

  • Cooling: Once crystallization has started, cool the flask in an ice bath to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Recommended Solvent Systems for Column Chromatography
Impurity TypeStationary PhaseRecommended Eluent System (starting point)
Less Polar ImpuritiesSilica Gel5-10% Ethyl Acetate in Hexanes
More Polar ImpuritiesSilica Gel20-30% Ethyl Acetate in Hexanes
General PurificationAlumina (neutral)10-20% Ethyl Acetate in Hexanes
Diagram 1: Purification Workflow Decision Tree

PurificationWorkflow start Crude Product is_solid Is it a solid? start->is_solid trituration Trituration with Hexanes/Ether is_solid->trituration No (Oil/Sticky) recrystallization Recrystallization is_solid->recrystallization Yes is_solid_after_trit is_solid_after_trit trituration->is_solid_after_trit Solid obtained? column_chrom Column Chromatography purity_check Check Purity (TLC/LC-MS) column_chrom->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Pure re_purify Re-purify if necessary purity_check->re_purify Not Pure re_purify->column_chrom is_solid_after_trit->column_chrom No is_solid_after_trit->recrystallization Yes

Caption: Decision tree for selecting a purification strategy.

IV. References

  • Recrystallization - Single Solvent. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline(SALTDATA: FREE). (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • 1,2,3,4-Tetrahydroquinoline, N-(3-chloropropyl)-. (n.d.). NIST WebBook. Retrieved from vertexaisearch.cloud.google.com

  • Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. (n.d.). Beilstein Journals. Retrieved from vertexaisearch.cloud.google.com

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central. Retrieved from vertexaisearch.cloud.google.com

  • Recrystallization. (2020, January 10). YouTube. Retrieved from vertexaisearch.cloud.google.com

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from vertexaisearch.cloud.google.com

  • Liquid chromatography. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from vertexaisearch.cloud.google.com

  • RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from vertexaisearch.cloud.google.com

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from vertexaisearch.cloud.google.com

  • Synthesis of Potential Anticancer Agents. VII. Some 3-Chloropropionyl Amides. (n.d.). ACS Publications. Retrieved from vertexaisearch.cloud.google.com

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024, December 3). MDPI. Retrieved from vertexaisearch.cloud.google.com

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (n.d.). PubMed Central. Retrieved from vertexaisearch.cloud.google.com

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). ijstr. Retrieved from vertexaisearch.cloud.google.com

  • Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from vertexaisearch.cloud.google.com

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. Retrieved from vertexaisearch.cloud.google.com

  • Column chromatography | Intermolecular forces and properties | AP Chemistry | Khan Academy. (2020, October 23). YouTube. Retrieved from vertexaisearch.cloud.google.com

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from vertexaisearch.cloud.google.com

Sources

"1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (CAS No. 52591-27-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline?

Based on available supplier data and the chemical nature of the compound, the following storage conditions are recommended to maintain its stability and purity.[1]

ParameterRecommendationRationale
Temperature Microtherm (cool temperatures), refrigeration is advisable.Lower temperatures slow down potential degradation reactions, such as hydrolysis and intramolecular cyclization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The tetrahydroquinoline moiety can be susceptible to oxidation over time. An inert atmosphere minimizes this risk.
Moisture Store in a dry, sealed container. Use of a desiccator is recommended.The 3-chloropropanoyl group is susceptible to hydrolysis, which would lead to the formation of 3-hydroxypropanoyl-1,2,3,4-tetrahydroquinoline and hydrochloric acid.
Light Protect from light.[1]Many organic compounds, especially those with aromatic rings, can be sensitive to photodegradation.

Q2: What is the expected appearance of pure 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline?

Pure 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is described as a white crystalline powder.[1] Any significant deviation from this appearance, such as discoloration (yellowing or browning), clumping, or a noticeable odor, may indicate degradation.

Q3: What are the potential degradation pathways for this compound?

  • Hydrolysis of the Amide Bond: The amide linkage can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or over prolonged exposure to moisture. This would yield 1,2,3,4-tetrahydroquinoline and 3-chloropropionic acid.

  • Reactions of the 3-Chloropropanoyl Moiety:

    • Hydrolysis of the Chloro Group: The alkyl chloride can undergo nucleophilic substitution by water, leading to the formation of 1-(3-hydroxypropanoyl)-1,2,3,4-tetrahydroquinoline.

    • Intramolecular Cyclization: Under basic conditions, the amide nitrogen could potentially act as a nucleophile, displacing the chloride to form a cyclized product.

    • Reaction with Nucleophiles: The chloro group is reactive towards other nucleophiles that may be present in a solution, such as amines or thiols.

Below is a diagram illustrating the potential degradation pathways.

G main 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline hydrolysis_amide 1,2,3,4-Tetrahydroquinoline + 3-Chloropropionic Acid main->hydrolysis_amide Amide Hydrolysis (H₂O, acid/base) hydrolysis_chloro 1-(3-Hydroxypropanoyl)-1,2,3,4-tetrahydroquinoline main->hydrolysis_chloro Chloro Group Hydrolysis (H₂O) cyclization Cyclized Product main->cyclization Intramolecular Cyclization (Base) nucleophiles Reaction with Nucleophiles main->nucleophiles Nucleophilic Substitution

Caption: Potential degradation pathways of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, inert atmosphere).

    • Assess Purity: Analyze the purity of your stock using a suitable analytical method (see "Analytical Methods for Purity Assessment" below). Look for the appearance of new peaks that could correspond to degradation products.

    • Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the compound for your experiments.

Issue 2: The compound has a yellow or brown tint.

  • Possible Cause: This may indicate oxidation of the tetrahydroquinoline ring or other degradation processes.

  • Troubleshooting Steps:

    • Purity Analysis: Perform an analytical check (e.g., HPLC-UV) to determine if impurities are present.

    • Consider Purification: If the purity is compromised but the compound is still usable for your application, consider purification by recrystallization or column chromatography. However, for sensitive applications, using a new batch is recommended.

Issue 3: Poor solubility in a chosen solvent.

  • Possible Cause: The compound may have degraded to a less soluble impurity, or the chosen solvent may not be appropriate.

  • Troubleshooting Steps:

    • Purity Check: As with other issues, a purity check is the first step.

    • Solvent Selection: Information on compatible solvents is limited. Based on its structure, it is expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. For aqueous solutions, the use of a co-solvent like DMSO or DMF may be necessary. Always perform small-scale solubility tests before preparing a large stock solution.

Analytical Methods for Purity Assessment

To ensure the integrity of your starting material, regular purity assessment is crucial. The following are recommended analytical techniques:

1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a powerful technique for separating and quantifying the main compound and its potential impurities. A reversed-phase method with UV detection is generally suitable.

  • Starting Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid

    • Gradient: A starting gradient of 5% B to 95% B over 20-30 minutes can be a good starting point for method development.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., around 254 nm, to be determined by UV-Vis scan).

    • Expected Observations: A pure sample should show a single major peak. The appearance of additional peaks, especially those at earlier retention times, may indicate more polar degradation products like the hydrolyzed forms.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS can be used if the compound is thermally stable and volatile enough. It provides separation and structural information about the components.

  • Considerations: The compound's volatility may be on the lower side for GC. Derivatization might be necessary in some cases. Thermal degradation in the injector port is a possibility and should be investigated during method development.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H and ¹³C NMR are excellent for confirming the structure of the compound and identifying major impurities.

  • Procedure:

    • Dissolve a small, accurately weighed amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with a reference spectrum of a known pure sample.

    • The presence of unexpected signals may indicate impurities or degradation products. For instance, the formation of 1,2,3,4-tetrahydroquinoline would result in a distinct set of aromatic and aliphatic signals.

The workflow for assessing the purity of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is depicted below.

G start Start: Purity Assessment hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr decision Purity Acceptable? hplc->decision gcms->decision nmr->decision proceed Proceed with Experiment decision->proceed Yes stop Purify or Obtain New Batch decision->stop No

Caption: Workflow for purity assessment of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

By following these guidelines, researchers can ensure the stability and purity of their 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, leading to more reliable and reproducible experimental outcomes.

References

Sources

Technical Support Center: Investigating the Degradation Pathways of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing the degradation pathways of this molecule. Given the limited publicly available data on this specific compound, this document provides a framework based on established principles of chemical degradation for its constituent functional groups. We will explore potential degradation routes, offer troubleshooting advice for common experimental hurdles, and provide standardized protocols for your investigations.

Introduction to the Stability Profile of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline possesses several functional groups that are susceptible to degradation under various stress conditions. Understanding these potential liabilities is the first step in developing a stable formulation and robust analytical methods. The primary sites for degradation are the amide linkage, the aliphatic chloride, and the tetrahydroquinoline ring. Forced degradation studies are an essential tool to probe these vulnerabilities and are recommended by regulatory bodies like the ICH.[1][2]

This guide will address the most probable degradation pathways: hydrolysis, oxidation, and photolysis, and provide a structured approach to identifying the resulting degradants.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis: The amide bond can hydrolyze under acidic or basic conditions to yield 1,2,3,4-tetrahydroquinoline and 3-chloropropanoic acid. The alkyl chloride may also hydrolyze to form 1-(3-hydroxypropanoyl)-1,2,3,4-tetrahydroquinoline.

  • Oxidation: The tetrahydroquinoline ring is susceptible to oxidation, which would lead to the formation of the corresponding quinoline derivative.[3][4]

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to a variety of products through radical mechanisms or photo-Emde degradation.[5]

Q2: Why am I seeing multiple degradation peaks in my chromatogram after a forced degradation study?

A2: It is common to observe multiple degradation products in forced degradation studies, as the harsh conditions can induce several degradation pathways simultaneously.[2][6] For example, under acidic conditions, you might see both amide hydrolysis and a low level of oxidation. It is also possible that primary degradants are further degrading into secondary products. A systematic approach, varying one stress condition at a time, is crucial for identifying the origin of each peak.

Q3: My mass spectrometry data for a suspected degradant is inconclusive. What are my next steps?

A3: If initial MS data is ambiguous, consider the following:

  • High-Resolution Mass Spectrometry (HRMS): This will provide a more accurate mass measurement, aiding in the determination of the elemental composition.

  • MS/MS Fragmentation: Analyze the fragmentation pattern of the parent ion and the degradant. Commonalities in fragment ions can help identify the core structure that remains intact.

  • Reference Standards: If possible, synthesize or purchase reference standards of suspected degradation products for direct comparison of retention times and mass spectra.

  • NMR Spectroscopy: For definitive structural elucidation of a significant degradant, isolation followed by 1D and 2D NMR analysis is the gold standard.

Troubleshooting Guide

Hydrolytic Degradation Studies
Observed Issue Potential Cause Troubleshooting Steps
No degradation observed under acidic or basic conditions. Insufficient stress conditions (time, temperature, or concentration of acid/base).Increase the temperature (e.g., up to 80°C), extend the incubation time, or use a higher concentration of acid/base (e.g., up to 1N HCl or NaOH).
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the temperature, shorten the incubation time, or use a lower concentration of acid/base (e.g., 0.1N or 0.01N).
Unexpected peak with a mass corresponding to the elimination of HCl. Base-catalyzed elimination of HCl from the chloropropanoyl moiety.This is a plausible degradation pathway under basic conditions. Characterize the new peak using MS/MS to confirm the structure.
Oxidative Degradation Studies
Observed Issue Potential Cause Troubleshooting Steps
Low levels of degradation with H₂O₂. Insufficient concentration of the oxidizing agent or lack of a catalyst.Increase the concentration of H₂O₂ (e.g., up to 30%).[6] In some cases, the presence of metal ions can catalyze oxidation.
Multiple new peaks are observed. Over-oxidation or side reactions.Reduce the concentration of H₂O₂ or the reaction time. Analyze the mass of the new peaks to see if they correspond to N-oxides or other oxidation products.
A peak corresponding to the aromatized quinoline is observed. Oxidation of the tetrahydroquinoline ring.This is an expected degradation product.[3][4] Confirm its identity with a reference standard if available, or by detailed structural elucidation.
Photolytic Degradation Studies
Observed Issue Potential Cause Troubleshooting Steps
Inconsistent results between experiments. Variations in light intensity, wavelength, or sample presentation.Use a calibrated photostability chamber with controlled light exposure (ICH Q1B guidelines). Ensure consistent sample geometry and container type.
A complex mixture of degradants is formed. Multiple photochemical reactions are occurring.Attempt to identify major degradants using LC-MS. Consider using filters to expose the sample to specific wavelength ranges to simplify the degradation profile.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Materials:

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1N NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1N HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a 60°C oven for 48 hours.

    • Dissolve a known amount in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze by HPLC at appropriate time points.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection to aid in the identification of degradants.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_elimination Elimination parent 1-(3-Chloropropanoyl)- 1,2,3,4-tetrahydroquinoline hydrolysis_product1 1,2,3,4-Tetrahydroquinoline + 3-Chloropropanoic Acid (Amide Cleavage) parent->hydrolysis_product1 Acid/Base hydrolysis_product2 1-(3-Hydroxypropanoyl)- 1,2,3,4-tetrahydroquinoline (Chloride Substitution) parent->hydrolysis_product2 H₂O oxidation_product 1-(3-Chloropropanoyl)-quinoline (Aromatization) parent->oxidation_product [O] e.g., H₂O₂ elimination_product 1-Acryloyl-1,2,3,4-tetrahydroquinoline (Dehydrochlorination) parent->elimination_product Base

Caption: Predicted degradation pathways of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

G start Start Forced Degradation Study stress Apply Stress Condition (Acid, Base, H₂O₂, Heat, Light) start->stress analyze Analyze by LC-MS stress->analyze detect Detect Degradation Peaks? analyze->detect characterize Characterize Peaks (Mass, MS/MS) detect->characterize Yes end Pathway Elucidated detect->end No identify Propose Structures characterize->identify confirm Confirm Structure (Reference Standard, NMR) identify->confirm confirm->end

Caption: Workflow for the identification of degradation products.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • ResearchGate. (2021, November 17). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • PubMed. (n.d.). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • ResearchGate. (2025, August 6). Photo‐Emde Degradation of 1,2,3,4‐Tetrahydroquinolinium Salts. [Link]

  • PubMed Central. (n.d.). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. [Link]

  • Filo. (2025, July 23). Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui... [Link]

  • Semantic Scholar. (n.d.). HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE. [Link]

  • NIH. (n.d.). Biodegradation of 1,2,3-Trichloropropane through Directed Evolution and Heterologous Expression of a Haloalkane Dehalogenase Gene. [Link]

  • ResearchGate. (n.d.). Summary of anticipated, primary reaction pathways for degradation of.... [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]

  • NIH. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

  • ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. The detailed.... [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility challenges encountered during biological assays. As a novel N-acylated tetrahydroquinoline derivative, this compound is predicted to have limited aqueous solubility, a common hurdle in experimental biology. This document provides a logical, step-by-step framework for characterization, solubilization, and successful integration into your assays.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the compound's likely behavior.

Q1: I have a new batch of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. What are its expected solubility properties?

Predicted Physicochemical Properties:

  • High Lipophilicity (High LogP): The molecule is predominantly non-polar, suggesting it will favor dissolution in organic solvents over aqueous media.

  • Poor Aqueous Solubility: Consequently, its solubility in buffers and cell culture media is expected to be very low (likely in the low µM or even nM range).

  • Potential for Crystallinity: The compound's structure may allow for stable crystal lattice formation, which requires significant energy to overcome during dissolution.

Therefore, you should assume from the outset that this compound will require a specific formulation strategy for use in most biological assays.

Q2: What is the first step I should take before using this compound in my assay?

Answer: Always prepare a high-concentration stock solution in a suitable organic solvent. This is the cornerstone of working with poorly soluble compounds. The ideal solvent should dissolve the compound at a high concentration (e.g., 10-100 mM), be compatible with your downstream assay, and be easily pipetted for accurate dilutions.

Recommended Primary Solvent:

  • Dimethyl sulfoxide (DMSO): This is the industry-standard choice due to its powerful solubilizing capacity for a wide range of organic molecules and its general acceptance in many biological assays at low final concentrations (<0.5% v/v).

See the protocol below for "Methodology 1: Preparation and Quality Control of a DMSO Stock Solution."

Q3: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer/media. What happened and how do I fix it?

Answer: This is the most common failure mode and is known as "crashing out." It occurs because the compound, which is stable in 100% DMSO, is suddenly introduced into an environment (your aqueous buffer) where it is not soluble. The DMSO concentration is diluted, and the compound molecules aggregate and precipitate.

Troubleshooting Workflow:

Below is a decision-making workflow to address this issue.

G start Compound Precipitates in Aqueous Buffer check_conc Is the final compound concentration essential? start->check_conc lower_conc ACTION: Lower the final concentration and re-test. check_conc->lower_conc No check_dmso Is the final DMSO concentration <0.5%? check_conc->check_dmso Yes lower_conc->start Still Precipitates increase_dmso ACTION: Increase final DMSO % (if assay tolerates). Typically max 1%. check_dmso->increase_dmso No use_excipient STRATEGY: Use a solubility enhancer. (e.g., Cyclodextrin, Surfactant) check_dmso->use_excipient Yes increase_dmso->start Still Precipitates protocol_2 Refer to Methodology 2: Solubility Screening use_excipient->protocol_2

Caption: Troubleshooting workflow for compound precipitation.

Q4: Can I just sonicate the buffer to redissolve the precipitate?

Answer: While sonication can temporarily disperse aggregates, it does not solve the underlying thermodynamic insolubility. The compound will likely re-precipitate over time, especially during incubation periods. This creates unreliable and non-reproducible assay results, as the effective concentration of the dissolved compound is unknown. It is not a recommended practice.

Part 2: Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for key workflows.

Methodology 1: Preparation and Quality Control of a DMSO Stock Solution

This protocol ensures you start with a reliable, high-quality stock solution.

Materials:

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (solid)

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Vortex mixer

  • A-grade volumetric flask or appropriate vial

  • Pipettes

Procedure:

  • Weighing: Accurately weigh out a precise amount of the solid compound (e.g., 5 mg).

  • Calculation: Calculate the volume of DMSO required to reach your target concentration (e.g., 50 mM).

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of DMSO to the vial containing the solid. Cap tightly.

  • Mixing: Vortex vigorously for 2-5 minutes. Use a warm water bath (30-40°C) if dissolution is slow, as gentle heating can increase the dissolution rate.

  • Visual Inspection (QC Step 1): Hold the vial against a light source. The solution should be perfectly clear with no visible particulates. If particulates remain, continue vortexing/warming.

  • Dilution Test (QC Step 2): Perform a test dilution. Take a small aliquot (e.g., 2 µL) of your stock and dilute it 1:100 into your primary assay buffer (e.g., 198 µL of PBS or media). Mix and observe for 15-30 minutes. If immediate cloudiness or precipitation occurs, your stock concentration is too high for direct dilution, and you will need to employ the strategies in Methodology 2.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Methodology 2: Systematic Solubility Enhancement Screening

If direct dilution of a DMSO stock fails, a systematic screening of GRAS (Generally Recognized As Safe) excipients is the next logical step. This protocol outlines a tiered approach.

Objective: To identify a formulation that maintains the compound's solubility in an aqueous environment at the desired final concentration.

Tier 1: Co-Solvent Adjustment

  • Concept: Increase the percentage of an organic co-solvent (like DMSO or ethanol) in the final assay medium to increase the solvent's overall polarity.

  • Limitation: Most cell-based and enzymatic assays are sensitive to organic solvents. The final concentration should be kept as low as possible (typically <1% v/v for DMSO). Always run a solvent tolerance control experiment for your specific assay.

Tier 2: pH Modification

  • Concept: The compound contains a tertiary amine within the tetrahydroquinoline ring, which can be protonated. Modifying the pH of the buffer may alter the charge state and improve solubility.

  • Procedure: Prepare a series of buffers (e.g., pH 5.0, 6.0, 7.4, 8.0) and test the compound's solubility.

  • Limitation: Your assay must be compatible with the altered pH. This is often not feasible for cell-based assays which require physiological pH.

Tier 3: Use of Solubilizing Excipients

This is often the most effective strategy. The two main classes are cyclodextrins and non-ionic surfactants.

A. Cyclodextrins

  • Mechanism: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic compound partitions into the cavity, forming an inclusion complex that is water-soluble.

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.

G cluster_0 Aqueous Environment cluster_1 Soluble Inclusion Complex Cpd Hydrophobic Compound Complex Compound (Guest) Cpd->Complex Partitions into hydrophobic cavity CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Interior) CD_host HP-β-CD (Host)

Caption: Mechanism of cyclodextrin-mediated solubilization.

B. Non-ionic Surfactants

  • Mechanism: At concentrations above the critical micelle concentration (CMC), surfactant molecules form micelles with a hydrophobic core and a hydrophilic shell. The compound partitions into the hydrophobic core, and the entire micelle is soluble in water.

  • Recommended Agents: Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20).

  • Caution: Surfactants can interfere with some assays, particularly those involving membrane proteins or protein-protein interactions. A surfactant-only control is mandatory.

Screening Protocol:

  • Prepare stock solutions of your chosen excipients (e.g., 40% w/v HP-β-CD in water, 10% v/v Tween 80 in water).

  • In a series of microcentrifuge tubes, add the excipient stock solution.

  • Add the compound's DMSO stock solution directly into the excipient solution (a "pre-formulation" step). The ratio is critical; start with a 1:10 or 1:20 ratio of DMSO stock to excipient stock.

  • Vortex thoroughly to allow complexation/micelle formation.

  • Now, dilute this pre-formulation into your final assay buffer to achieve the target compound concentration.

  • Visually inspect for precipitation over a relevant time course (e.g., 0, 1h, 4h, 24h).

Data Summary Table for Screening:

Formulation ConditionFinal Compound Conc.Final DMSO Conc.Final Excipient Conc.Observation (Precipitate?)
DMSO only10 µM0.1%0%Yes (Heavy)
DMSO only1 µM0.01%0%Yes (Slight)
+ HP-β-CD10 µM0.1%0.5%No
+ HP-β-CD50 µM0.5%2.0%No
+ Tween 8010 µM0.1%0.01%No
+ Tween 8050 µM0.5%0.05%Yes

Part 3: Advanced Considerations & Assay Compatibility

Q5: How do I know if my solubilizing agent is interfering with my biological assay?

Answer: This is a critical validation step. You must run a "vehicle control" that includes every component of your final formulation except the active compound.

Essential Controls:

  • Assay Control: Standard assay conditions with no additions.

  • Compound Vehicle Control: The final concentration of DMSO + Excipient (e.g., 0.1% DMSO + 0.5% HP-β-CD) in the assay medium.

  • Test Article: The full formulation including the compound.

The response from the "Compound Vehicle Control" should be statistically indistinguishable from the "Assay Control." Any significant difference indicates that your formulation vehicle is interfering with the assay, and you may need to try a different excipient or a lower concentration.

Q6: Are there alternatives if both cyclodextrins and surfactants fail or interfere with my assay?

Answer: Yes, though they are less common. You can explore:

  • Co-solvents other than DMSO: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered, but their cellular toxicity is often higher than DMSO.

  • Liposomal Formulations: Encapsulating the compound in lipid vesicles can be highly effective but requires specialized preparation and characterization.

  • Amorphous Solid Dispersions: This advanced pharmaceutical technique involves dispersing the compound in a polymer matrix to prevent crystallization, but it is typically beyond the scope of a standard research lab.

For most in vitro screening purposes, if a solution cannot be found with DMSO, cyclodextrins, or surfactants, it may indicate that the compound is too challenging for practical development without significant formulation science investment.

References

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

  • Al-Haik, A. N., & Al-Amoudi, O. M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17740. [Link]

  • Muthukrishnan, I., Sridharan, V., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(8), 5057–5191. [Link]

  • ResearchGate. (n.d.). Progress in the Chemistry of Tetrahydroquinolines | Request PDF. Retrieved January 11, 2026, from [Link]

  • Garrido, M., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 29(13), 3029. [Link]

Sources

Troubleshooting "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" NMR peak broadening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline". This guide is designed to help you diagnose and resolve a common experimental artifact: significant peak broadening in your Nuclear Magnetic Resonance (NMR) spectra. As scientists and drug development professionals, obtaining high-resolution spectra is critical for structural verification and purity assessment. This guide provides in-depth, field-proven insights to systematically troubleshoot this issue.

Frequently Asked Questions (FAQs)
Q1: I've just acquired a ¹H NMR spectrum for my 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline sample, and many of the peaks are broad and poorly resolved. What is the most likely cause?

This is a frequent observation for N-acyl tetrahydroquinolines. The most probable cause is restricted rotation around the amide (C-N) bond . Due to resonance, this bond possesses significant double-bond character, creating a substantial energy barrier to rotation.[1][2][3]

At room temperature, the rate of rotation between the resulting cis and trans rotamers (conformational isomers) is often on the same timescale as the NMR experiment itself. This "intermediate exchange" regime is a classic cause of peak broadening.[4][5][6] Instead of seeing sharp signals for each rotamer (slow exchange) or one sharp averaged signal (fast exchange), you observe a broadened coalescence of the signals.

While this is the most likely chemical reason, it is crucial to first rule out common instrumental and sample preparation issues.

Q2: Before I investigate complex chemical dynamics, what are the basic instrumental or sample preparation errors I should check?

Excellent question. Always start with the fundamentals. Poor peak shape can often be traced back to correctable, non-chemical issues.

  • Poor Magnetic Field Homogeneity (Shimming): The magnetic field must be perfectly uniform across your sample. If not, nuclei in different parts of the sample experience different field strengths, leading to a wide range of resonance frequencies and thus, broad peaks.[7][8][9]

  • Sample Inhomogeneity: If your compound is not fully dissolved or contains suspended particulate matter, this will severely degrade the field homogeneity.[9][10]

  • High Sample Concentration: Overly concentrated samples can be viscous, which slows down molecular tumbling. Slower tumbling leads to more efficient transverse (T2) relaxation, a direct cause of broader lines.[7][8][9] High concentrations can also promote aggregation.[11][12]

Systematic Troubleshooting Guide

This guide follows a logical workflow to diagnose the root cause of peak broadening. We will start by eliminating extrinsic factors before moving to the intrinsic chemical properties of the molecule.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for diagnosing the source of peak broadening.

Troubleshooting_Workflow start Broad Peaks Observed in NMR Spectrum check_basics Step 1: Foundational Checks Q: Is the instrument shimmed correctly? Q: Is the sample fully dissolved and filtered? start->check_basics basics_ok Result: Peaks are still broad. check_basics->basics_ok  If Yes basics_not_ok Result: Peaks sharpen. | Problem solved. check_basics->basics_not_ok  If No check_dynamics Step 2: Investigate Molecular Dynamics Perform Variable Temperature (VT) NMR basics_ok->check_dynamics vt_result Q: Does peak shape change with temperature? check_dynamics->vt_result dynamic_cause Conclusion: Dynamic Process is the Cause Likely restricted amide rotation. vt_result->dynamic_cause YES check_concentration Step 3: Investigate Aggregation Perform Concentration-Dependent NMR Study vt_result->check_concentration NO vt_yes YES vt_no NO conc_result Q: Do peaks sharpen upon dilution? check_concentration->conc_result aggregation_cause Conclusion: Aggregation is the Cause. conc_result->aggregation_cause YES check_paramagnetic Step 4: Investigate Contaminants Q: Any chance of metal or O₂ contamination? Degas sample or add EDTA. conc_result->check_paramagnetic NO conc_yes YES conc_no NO paramagnetic_result Conclusion: Paramagnetic Impurities. Re-purify or treat sample. check_paramagnetic->paramagnetic_result Amide_Rotation cluster_slow Low Temp (Slow Exchange) cluster_inter Room Temp (Intermediate Exchange) cluster_fast High Temp (Fast Exchange) slow_spec Two sharp peaks inter_spec One broad peak slow_spec->inter_spec Heating inter_spec->slow_spec Cooling fast_spec One sharp, averaged peak inter_spec->fast_spec Heating fast_spec->inter_spec Cooling

Caption: Idealized NMR peak shapes for a two-site exchange system at different temperatures.

Protocol: Performing a Variable Temperature (VT) NMR Experiment

Important: Before starting, ensure your chosen solvent is suitable for the entire temperature range you plan to investigate. Check its freezing and boiling points. [13]For example, Toluene-d₈ is excellent for low temperatures, while DMSO-d₆ is suitable for high temperatures.

  • Prepare the Sample: Use a robust NMR tube (e.g., Norell 507-HP or equivalent) designed for VT work to prevent cracking. [14]2. Initial Setup: Acquire a standard ¹H spectrum at room temperature (e.g., 25 °C / 298 K) and carefully shim the sample.

  • High-Temperature Run:

    • Increase the temperature in increments of 10-15 K (e.g., to 313 K, 328 K, 343 K).

    • At each new temperature, allow the sample to equilibrate for at least 5-10 minutes. [14] * Re-shim the instrument, as the magnetic susceptibility of the sample will change with temperature.

    • Acquire a spectrum at each temperature, observing for the expected peak sharpening.

  • Low-Temperature Run (Optional but Recommended):

    • Return the probe to room temperature and allow it to stabilize.

    • Decrease the temperature in increments of 10-15 K.

    • Follow the same procedure of equilibration, shimming, and acquisition at each step. Observe for the splitting of broad peaks into distinct signals.

Temperature (K)Expected ObservationExchange Regime
> 350 KPeaks sharpen to a single averaged signalFast
~298 K (Room Temp)Broad, coalesced peaksIntermediate
< 250 KBroad peak resolves into two distinct signalsSlow
Step 3 & 4: Investigating Other Potential Chemical Causes

If VT-NMR shows no change in peak shape, the cause is not a dynamic process on the NMR timescale. We must then consider aggregation or paramagnetic contamination.

Q: Could my molecules be clumping together (aggregating)? How would I check this?

A: Yes, molecular aggregation can cause peak broadening. When molecules aggregate, they form larger entities that tumble more slowly in solution. This slow tumbling is an efficient mechanism for T2 relaxation, which leads to broader NMR signals. [7][12][15] Diagnostic Test: Concentration-Dependent Study. [11][16]The experiment is simple: acquire spectra at progressively lower concentrations.

  • Prepare your initial sample at a standard concentration (e.g., ~20 mM).

  • Acquire a spectrum.

  • Dilute the sample by a factor of 5 (to ~4 mM) and acquire another spectrum.

  • Dilute again by a factor of 5 (to <1 mM) and acquire a final spectrum.

Expected Outcome: If aggregation is the issue, you will see your NMR peaks become significantly sharper upon dilution as the aggregates dissociate into monomers.

Q: What are paramagnetic impurities and how can I get rid of them?

A: Paramagnetic species are atoms or molecules with unpaired electrons (e.g., dissolved molecular oxygen, trace transition metal ions like Fe³⁺ or Cu²⁺ from catalysts or glassware). [17][18][19]These unpaired electrons are powerful relaxation agents and can cause extreme broadening of NMR signals, sometimes to the point where they disappear entirely into the baseline. [20] Diagnostic Tests & Solutions:

  • Degas the Sample: The most common paramagnetic contaminant is dissolved O₂. To remove it, perform three "freeze-pump-thaw" cycles on your sample before sealing the NMR tube.

  • Add a Chelating Agent: If you suspect trace metal contamination, add a small amount (a few crystals) of a chelating agent like EDTA to your NMR tube. EDTA will bind the metal ions, rendering them diamagnetic and removing their broadening effect.

  • Re-purify: If the above steps fail, the contamination may be more significant, requiring re-purification of your compound by column chromatography or recrystallization.

Summary of Troubleshooting Strategies
Potential CauseKey Symptom(s)Diagnostic ExperimentPositive Result (Confirmation)
Instrument/Sample Prep All peaks are broad/distortedRe-shim, Filter, DilutePeaks sharpen immediately
Restricted Amide Rotation Temperature-sensitive broadening, especially of protons near the amideVariable Temperature (VT) NMRPeaks sharpen at high temp; split into two sets at low temp
Molecular Aggregation Concentration-dependent broadeningConcentration Series NMRPeaks sharpen significantly upon dilution
Paramagnetic Impurities Severe, uniform broadening of all peaks; low signal-to-noiseDegas sample; Add EDTAPeaks sharpen after treatment
References
  • What Causes NMR Peak Broadening? (2025). Chemistry For Everyone. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • Why might an NMR spectrum show broad peaks? (n.d.). TutorChase. [Link]

  • How Do Paramagnetic Substances Affect NMR? (2025). Chemistry For Everyone. [Link]

  • Instructions for Variable Temperature (VT) Operation. NMR Facility. [Link]

  • Demsar, A., Kosmrlj, J., & Petricek, S. (2002). Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes. Journal of the American Chemical Society, 124(15), 3951–3958. [Link]

  • How Does Temperature Affect NMR? (2025). Chemistry For Everyone. [Link]

  • Zhao, X., et al. (2010). Concentration-dependent aggregation of CHAPS investigated by NMR spectroscopy. The Journal of Physical Chemistry B, 114(11), 3863–3868. [Link]

  • Variable Temperature NMR Experiments. University of Oxford, Department of Chemistry. [Link]

  • NMR studies of 1 and 2. (a) Concentration-dependent 1 H NMR spectra of... (n.d.). ResearchGate. [Link]

  • Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. (n.d.). ResearchGate. [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. (2020). ACS Publications. [Link]

  • Paramagnetic NMR. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Paramagnetic nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Troubleshooting Acquisition Related Problems. NMR Facility. [Link]

  • Variable Temperature NMR Spectroscopy. Magritek. [Link]

  • Part I. NMR Studies of Aggregation in Organic Dyes and Salts Part II. Design of Relaxation and Diffusion Selective Pulses. (n.d.). University of Miami. [Link]

  • Factors That Influence NMR Chemical Shift. (2022). Chemistry LibreTexts. [Link]

  • About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. (2011). NMR Solutions. [Link]

  • Using NMR to observe the restricted rotation in amide bonds. (2023). Nanalysis. [Link]

  • 1H NMR Broad peaks. (2015). Chemistry Stack Exchange. [Link]

  • Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. (2024). AZoM.com. [Link]

  • Common Problems. SDSU NMR Facility – Department of Chemistry. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). Wiley Analytical Science. [Link]

  • NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. (n.d.). Lund University Publications. [Link]

  • NMR line broadening techniques. (n.d.). Wikipedia. [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (n.d.). MDPI. [Link]

  • A Small Change in Structure, a Big Change in Flexibility. (2023). PubMed Central. [Link]

Sources

Optimizing acylation reaction conditions for 1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acylation of 1,2,3,4-Tetrahydroquinoline

Welcome to the technical support center for the optimization of acylation reactions involving 1,2,3,4-tetrahydroquinoline (THQ). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and nuances of this important transformation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the standard, go-to starting conditions for a simple N-acylation of 1,2,3,4-tetrahydroquinoline?

Answer: For a standard, robust starting point, especially at the lab scale, an acyl chloride is the most common acylating agent due to its high reactivity.[1][2] A typical procedure involves dissolving the 1,2,3,4-tetrahydroquinoline and a non-nucleophilic base in an anhydrous aprotic solvent, followed by the slow addition of the acyl chloride.

Baseline Protocol: Acetylation of 1,2,3,4-Tetrahydroquinoline

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1,2,3,4-tetrahydroquinoline (1.0 equiv.) and a base such as triethylamine (TEA) or pyridine (1.1-1.2 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[3][4]

  • Cooling: Cool the stirred solution to 0 °C in an ice bath. This is crucial to manage the exothermicity of the reaction and minimize side product formation.

  • Reagent Addition: Add the acyl chloride (e.g., acetyl chloride, 1.05 equiv.), either neat or as a solution in the same solvent, dropwise to the amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.[4]

  • Workup: Upon completion, dilute the mixture with DCM. Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acyl-1,2,3,4-tetrahydroquinoline. Purify as needed via column chromatography or recrystallization.

Causality: The base is essential. It neutralizes the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[3]

Q2: My acylating agent is an acid anhydride. How should I adjust the conditions?

Answer: Acid anhydrides are less reactive than acyl chlorides, which can be advantageous for controlling the reaction. The general setup is similar, but reaction times may be longer, and gentle heating might be necessary.

Key Adjustments for Acid Anhydrides:

  • Stoichiometry: Use a slight excess of the anhydride (e.g., 1.2 equiv.).

  • Catalysis: For sluggish reactions, adding a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the rate.[3][5] DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate, much more electrophilic than the starting anhydride.

  • Temperature: If the reaction is slow at room temperature, it can often be gently heated to 40-60 °C.

Q3: Can I run this reaction without a base?

Answer: While possible under certain conditions (e.g., using an acid anhydride where the carboxylic acid byproduct is less aggressive than HCl), it is generally not recommended. Without a base to scavenge the acid byproduct from an acyl chloride, you will form the hydrochloride salt of your starting material, effectively using up half of your amine and resulting in a maximum theoretical yield of 50%.[1] For efficient conversion, a base is almost always necessary.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to a solution.

Problem 1: Low or No Conversion - Starting Material Remains Unchanged

You've run the reaction for several hours, but TLC or LC-MS analysis shows predominantly unreacted 1,2,3,4-tetrahydroquinoline.

Initial Diagnosis Workflow

G start Low/No Conversion q1 Is the amine substrate electronically deactivated? (e.g., contains -NO2, -CN groups) start->q1 q2 Is the acylating agent of low reactivity? (e.g., bulky anhydride) q1->q2 No sol1 Increase Reactivity: 1. Switch from anhydride to acyl chloride. 2. Add catalytic DMAP. 3. Increase temperature. q1->sol1 Yes q3 Were anhydrous conditions maintained? q2->q3 No sol2 Force the Reaction: 1. Increase temperature (40-60 °C). 2. Extend reaction time (monitor up to 24h). 3. Add catalytic DMAP. q2->sol2 Yes q3->start Yes, conditions were ideal. (Re-evaluate substrate/reagent purity) sol3 Improve Conditions: 1. Use anhydrous solvents. 2. Dry glassware thoroughly. 3. Use freshly opened reagents. q3->sol3 No

Caption: Troubleshooting flowchart for low conversion.

Detailed Analysis & Solutions:

  • Deactivated Amine or Steric Hindrance: If your THQ scaffold is substituted with strong electron-withdrawing groups (EWGs), the nitrogen lone pair becomes less available for nucleophilic attack. Similarly, bulky groups near the nitrogen can sterically hinder the approach of the acylating agent.

    • Solution: Use a more powerful acylating agent. Acyl chlorides are more electrophilic than anhydrides. If an acyl chloride is already in use, consider activating it further or using a coupling agent typically employed in peptide synthesis (e.g., HOBt/EDC with a carboxylic acid).

  • Insufficiently Reactive Acylating Agent: A sterically hindered or electronically poor acylating agent may not react under standard conditions.

    • Solution: As mentioned, adding catalytic DMAP is a powerful way to accelerate the reaction.[3][5] Alternatively, increasing the temperature provides the necessary activation energy.

  • Catalyst/Reagent Deactivation: The most common culprit is moisture, which rapidly hydrolyzes acyl chlorides and can deactivate Lewis acid catalysts if used.[6]

    • Solution: Ensure all glassware is oven-dried. Use solvents from a freshly opened bottle or an anhydrous solvent system. Ensure the base (e.g., triethylamine) is dry.

Problem 2: Reaction is Messy - Multiple Spots on TLC

The reaction mixture shows the formation of several products, making purification difficult and lowering the yield of the desired amide.

Potential Causes & Corrective Actions:

  • C-Acylation (Friedel-Crafts Reaction): The aromatic ring of the tetrahydroquinoline is electron-rich and can undergo electrophilic aromatic substitution, particularly at the C6 and C8 positions. This is a known issue, especially if a strong Lewis acid is present.[7]

    • Solution: Avoid Lewis acid catalysts (like AlCl₃) if N-acylation is the sole goal. Stick to base-mediated or base-catalyzed conditions (TEA, Pyridine, DMAP). Running the reaction at a lower temperature (0 °C or below) can also significantly improve selectivity for N-acylation over C-acylation.

  • Over-acylation or Side Reactions of the Acylating Agent: Under harsh conditions (e.g., high heat), the acylating agent might self-condense or undergo other decomposition pathways.

    • Solution: Maintain a controlled temperature. Add the acylating agent slowly and portion-wise to the reaction mixture to avoid a high localized concentration.

  • Impure Starting Materials: Impurities in either the THQ or the acylating agent can lead to a host of side products.

    • Solution: Verify the purity of your starting materials by NMR or LC-MS before starting the reaction. Purify if necessary.

Comparative Data: Choice of Base and Solvent

The choice of base and solvent can significantly impact reaction efficiency. The following table provides a general guide for the acetylation of a generic 1,2,3,4-tetrahydroquinoline with acetyl chloride.

Base (1.2 equiv)SolventTypical TemperatureTypical Reaction TimeKey Considerations
Triethylamine (TEA)DCM0 °C to RT1-4 hoursEasy to remove during workup. Standard choice.
PyridineDCM or neat0 °C to RT1-3 hoursActs as a nucleophilic catalyst. Can be harder to remove.[3]
K₂CO₃Acetonitrile (MeCN)RT to 60 °C4-12 hoursHeterogeneous conditions, requires vigorous stirring. Good for scale-up.[5]
DMAP (catalytic)DCM0 °C to RT0.5-2 hoursUsed with a stoichiometric base like TEA. Highly effective for slow reactions.[5]

Core Mechanism & Experimental Workflow

Understanding the reaction pathway is key to effective troubleshooting.

General Mechanism of N-Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism.

G sub 1,2,3,4-Tetrahydroquinoline (THQ-H) Acyl Chloride (R-COCl) step1 Nucleophilic Attack sub->step1 inter Tetrahedral Intermediate step1->inter Amine N attacks carbonyl C step2 Collapse of Intermediate inter->step2 prod_protonated Protonated Amide + Cl- step2->prod_protonated Chloride leaves step3 Deprotonation by Base prod_protonated->step3 final_prod N-Acyl-THQ Base-HCl step3->final_prod Base removes proton

Caption: Mechanism of N-acylation of THQ with an acyl chloride.

Standard Experimental Workflow Diagram

A visual guide to the entire process from setup to purified product.

G setup 1. Reaction Setup - Dry glassware - Inert atmosphere - Dissolve THQ & Base in anhydrous solvent cooling 2. Cooling - Cool to 0 °C setup->cooling addition 3. Reagent Addition - Add acylating agent dropwise cooling->addition reaction 4. Reaction - Warm to RT - Monitor by TLC/LC-MS addition->reaction workup 5. Aqueous Workup - Dilute with solvent - Acid/Base/Brine washes reaction->workup Upon completion isolation 6. Isolation - Dry organic layer (Na2SO4) - Filter & Concentrate workup->isolation purification 7. Purification - Column Chromatography or - Recrystallization isolation->purification analysis 8. Characterization - NMR, MS, etc. purification->analysis

Caption: Standard experimental workflow for N-acylation.

References

  • Synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide obtained using H6P2W18O62 as acidic solid catalyst. ResearchGate. Available at: [Link]

  • Scope of 1,2,3,4‐Tetrahydroquinolines.[a] [a] Reaction conditions: 1.... ResearchGate. Available at: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • I want to acylate a secondary amine which is not so nucleophilic.... Reddit. Available at: [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. Available at: [Link]

  • Method for synthesizing 1,2,3,4 ramification of tetrahydro-isoquinoline. Google Patents.
  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines.... (2022). ACS Publications. Available at: [Link]

  • Acylation of amines. Mastering Chemistry Help. Available at: [Link]

  • Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines.... Molecules. Available at: [Link]

  • Velasco-Lozano, S., et al. (2021). New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). PubMed. Available at: [Link]

  • Problems with acetylation of a 1,4-quinol derivative. Reddit. Available at: [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions.... (2015). International Journal of Chemical Studies. Available at: [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. Available at: [Link]

Sources

Removal of unreacted starting materials in "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification and workup of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and ensure the integrity of your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a tertiary amide, is a fundamental acylation reaction. It typically involves the reaction of a secondary amine, 1,2,3,4-tetrahydroquinoline, with an acyl chloride, 3-chloropropanoyl chloride, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[1][2] While the reaction itself is generally robust, the critical phase that often dictates the final purity and yield is the workup and removal of unreacted starting materials. Incomplete removal of either the starting amine or the acyl chloride (and its hydrolysis product) can lead to downstream complications in subsequent synthetic steps and compromise the quality of the final product.

This guide provides a structured approach to troubleshooting these specific purification challenges.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses the most common issues encountered during the workup and purification of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Issue 1: Persistent Contamination with Unreacted 1,2,3,4-Tetrahydroquinoline

Question: My final product shows a persistent impurity that corresponds to the starting amine, 1,2,3,4-tetrahydroquinoline, even after a standard aqueous workup. How can I effectively remove it?

Answer: Unreacted 1,2,3,4-tetrahydroquinoline is a basic compound and can be effectively removed by leveraging its ability to form a water-soluble salt.[3][4] A standard water wash may not be sufficient to completely remove it from the organic layer.

  • Dissolution: Following the completion of the reaction, dilute the reaction mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution. A 1M solution of hydrochloric acid (HCl) is typically effective.[1][2] The acidic wash protonates the basic nitrogen of the unreacted 1,2,3,4-tetrahydroquinoline, forming the corresponding hydrochloride salt.[5] This salt is significantly more soluble in the aqueous phase than the free base.

  • Phase Separation: Gently invert the separatory funnel several times to ensure thorough mixing, remembering to vent frequently. Allow the layers to separate completely and drain the lower aqueous layer.

  • Repeat if Necessary: For stubborn emulsions or high concentrations of the unreacted amine, a second acidic wash may be necessary. You can test the pH of the aqueous layer after the wash to ensure it remains acidic.[6]

  • Neutralizing Wash: Follow the acidic wash with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid in the organic layer.[1][2]

  • Brine Wash: Finally, wash the organic layer with brine (a saturated aqueous solution of NaCl). This helps to remove residual water from the organic layer before drying.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][2]

Causality Explained: The key to this protocol is the acid-base chemistry. 1,2,3,4-Tetrahydroquinoline, as a secondary amine, is basic. By washing with an acid, we convert it into its protonated, charged form (a salt). This dramatically increases its polarity and, therefore, its solubility in the aqueous layer, allowing for its efficient removal from the less polar organic layer containing your desired amide product.

Issue 2: Removing Excess 3-Chloropropanoyl Chloride and its Hydrolysis Product

Question: How can I effectively quench the reaction and remove both the unreacted 3-chloropropanoyl chloride and its hydrolysis by-product, 3-chloropropionic acid?

Answer: 3-Chloropropanoyl chloride is a reactive acyl chloride that readily hydrolyzes in the presence of water to form 3-chloropropionic acid and hydrochloric acid.[7][8] Both the unreacted acyl chloride and the resulting carboxylic acid can be removed through a careful quenching and basic aqueous extraction procedure.

  • Controlled Quenching: After the reaction is deemed complete by a monitoring technique like Thin Layer Chromatography (TLC), cool the reaction mixture in an ice bath. Slowly and carefully add water to quench any remaining 3-chloropropanoyl chloride.[2][9] This is an exothermic reaction, so slow addition is crucial.

  • Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., DCM, ethyl acetate).

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[1][10] This will serve two purposes:

    • Neutralize the hydrochloric acid formed during the reaction and the quenching step.

    • Deprotonate the 3-chloropropionic acid, converting it into its sodium salt. This salt is highly soluble in the aqueous layer.

  • Phase Separation and Removal: Allow the layers to separate and discard the aqueous layer.

  • Water Wash: Wash the organic layer with water to remove any remaining inorganic salts.

  • Brine Wash, Drying, and Concentration: Proceed with a brine wash, drying over an anhydrous salt, and solvent removal as described in the previous section.[6]

Expert Insight: The choice of base for the wash can be important. Sodium bicarbonate is a milder base and is generally sufficient. However, if you have a significant amount of unreacted acyl chloride, a more robust base like dilute sodium hydroxide might be necessary to ensure complete neutralization and removal. Always monitor the pH of the aqueous layer to confirm it is basic.[6]

Workflow Visualization

Workup_Workflow cluster_reaction Reaction Completion cluster_quench Quenching cluster_extraction Liquid-Liquid Extraction cluster_isolation Product Isolation Reaction Crude Reaction Mixture (Product, Unreacted Amine, Unreacted Acyl Chloride, Base, Solvent) Quench Quench with H₂O (Converts Acyl Chloride to Carboxylic Acid) Reaction->Quench Dilute Dilute with Organic Solvent Quench->Dilute AcidWash Wash with 1M HCl (aq) (Removes Unreacted Amine) Dilute->AcidWash BaseWash Wash with Sat. NaHCO₃ (aq) (Removes Carboxylic Acid & HCl) AcidWash->BaseWash BrineWash Wash with Brine (Removes Residual Water) BaseWash->BrineWash Dry Dry Organic Layer (e.g., Na₂SO₄) BrineWash->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate PureProduct Pure Product Concentrate->PureProduct

Caption: General workflow for the purification of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: My product is still impure after extractive workup. What are my options for further purification?

A1: If impurities persist after a thorough aqueous workup, the next step is typically column chromatography or recrystallization.

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[11] For tertiary amides like your product, silica gel is a common stationary phase. The mobile phase (eluent) is usually a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve the best separation.

  • Recrystallization: If your product is a solid at room temperature, recrystallization can be an excellent purification technique.[12][13] The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the desired compound is soluble at high temperatures but less soluble at low temperatures.[14] As the solution cools slowly, the pure compound will crystallize out, leaving the impurities dissolved in the solvent.

Q2: I am having trouble with emulsions forming during the liquid-liquid extraction. How can I break them?

A2: Emulsions are a common frustration during extractions. Here are a few techniques to try:

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period will allow the layers to separate.

  • Addition of Brine: Adding a small amount of a saturated aqueous sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Swirling: Gently swirling the separatory funnel, rather than vigorous shaking, can help to prevent the formation of emulsions in the first place.

  • Filtration: In stubborn cases, you can try filtering the emulsified layer through a pad of Celite or glass wool.

Q3: Can I use a different base instead of triethylamine or pyridine during the reaction?

A3: Yes, other non-nucleophilic bases can be used. The primary role of the base is to scavenge the HCl that is produced during the reaction.[2] Dichloromethane with an aqueous solution of a base like sodium carbonate can also be effective, in what is known as a Schotten-Baumann reaction condition.[10][15] The choice of base can sometimes influence the reaction rate and the side-product profile, so it may require some optimization for your specific conditions.

Q4: What are the key physical properties of the reactants I should be aware of?

A4: Understanding the properties of your starting materials is crucial for safe handling and effective purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1,2,3,4-TetrahydroquinolineC₉H₁₁N133.19[16][17]249 (lit.)[18][19]1.061 at 25 °C (lit.)[18][19]
3-Chloropropanoyl chlorideC₃H₄Cl₂O126.97[20]143-145 (lit.)[21]1.33 at 25 °C (lit.)[21]

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Crude Product Analysis (e.g., TLC, NMR) Impurity_Check Impurity Detected? Start->Impurity_Check Amine_Impurity Impurity is Unreacted Amine? Impurity_Check->Amine_Impurity Yes Pure Product is Pure Impurity_Check->Pure No Acyl_Impurity Impurity is Acyl Chloride /Carboxylic Acid? Amine_Impurity->Acyl_Impurity No Acid_Wash Perform/Repeat Acidic Wash (1M HCl) Amine_Impurity->Acid_Wash Yes Other_Impurity Other Impurity Acyl_Impurity->Other_Impurity No Base_Wash Perform/Repeat Basic Wash (Sat. NaHCO₃) Acyl_Impurity->Base_Wash Yes Chromatography Purify by Column Chromatography Other_Impurity->Chromatography Recrystallize Purify by Recrystallization Other_Impurity->Recrystallize Acid_Wash->Start Re-analyze Base_Wash->Start Re-analyze Chromatography->Pure Recrystallize->Pure

Caption: Logical flow for troubleshooting impurities in the synthesis.

References

  • VanDeMark Chemical. (n.d.). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

  • Alchemist-chem. (n.d.). Isoquinoline 1,2,3,4-Tetrahydro- Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • ResearchGate. (2017). How can I make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. Retrieved from [Link]

  • Cheméo. (n.d.). Propanoyl chloride, 3-chloro-. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US5731469A - Process for the preparation of 3-chloropropionic acid.
  • Reddit. (2024). Amine workup : r/Chempros. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • ChemBK. (2024). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Google Patents. (n.d.). CN1349969A - Prepn of 3-chloropropionyl chloride.
  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit. (2014). Help with an acid chloride procedure : r/chemhelp. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Retrieved from [Link]

  • Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • PubMed. (n.d.). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]

Sources

Common impurities in the synthesis of "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic procedure. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline?

A1: The most prevalent and straightforward method is the N-acylation of 1,2,3,4-tetrahydroquinoline with 3-chloropropanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

Q2: My reaction mixture is turning dark, and the yield is low. What could be the primary cause?

A2: A dark reaction mixture and low yield often point to the degradation of the starting materials or product. A likely culprit is the presence of moisture, which can hydrolyze the highly reactive 3-chloropropanoyl chloride.[1][2][3] Additionally, side reactions of the tetrahydroquinoline moiety, such as oxidation, can contribute to discoloration.

Q3: I am observing an unexpected peak in my LC-MS analysis. What are the most probable impurities?

A3: Common impurities include unreacted starting materials (1,2,3,4-tetrahydroquinoline and 3-chloropropanoyl chloride), the hydrolysis product of the acylating agent (3-chloropropionic acid)[3], and potential byproducts from side reactions. These can include diacylated products or products resulting from the reaction of the chloropropyl side chain.

Q4: How can I best purify the final product?

A4: Column chromatography is a highly effective method for purifying 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline. A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane or heptane) and a more polar solvent (such as ethyl acetate) typically provides good separation. Recrystallization can also be a viable option if a suitable solvent system is identified.

Troubleshooting Guide: A Deeper Dive into Common Impurities

This section provides a detailed analysis of common impurities, their formation mechanisms, and actionable troubleshooting steps.

Impurity Profile Table
Impurity NamePotential OriginKey Diagnostic Signals (Expected)Mitigation Strategy
1,2,3,4-TetrahydroquinolineIncomplete reactionPresence of N-H proton in ¹H NMR, characteristic mass peakUse a slight excess of acylating agent, ensure adequate reaction time
3-Chloropropionic acidHydrolysis of 3-chloropropanoyl chlorideBroad -OH peak in IR, acidic proton in ¹H NMRUse anhydrous solvents and reagents, perform reaction under inert atmosphere
Diacylated TetrahydroquinolineOver-acylationHigher molecular weight in MS, complex aromatic region in ¹H NMRControl stoichiometry, slow addition of acylating agent
Acryloyl TetrahydroquinolineElimination of HCl from productPresence of vinyl protons in ¹H NMRUse a non-nucleophilic base, maintain low reaction temperature
Polymeric byproductsPolymerization of 3-chloropropanoyl chloride or productBroad, unresolved peaks in chromatogramUse fresh acylating agent, control temperature
Detailed Troubleshooting Q&A

Issue 1: Presence of Unreacted 1,2,3,4-Tetrahydroquinoline

  • Question: My post-reaction analysis (TLC, LC-MS) shows a significant amount of starting amine. I used a 1:1 molar ratio of reactants. What went wrong?

  • Answer & Rationale: While a 1:1 stoichiometry is theoretically correct, in practice, some of the 3-chloropropanoyl chloride may be consumed by side reactions, primarily hydrolysis due to trace moisture.[1][2] This effectively reduces the amount of acylating agent available to react with the tetrahydroquinoline.

  • Troubleshooting Protocol:

    • Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 3-chloropropanoyl chloride to ensure complete consumption of the starting amine.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine spot/peak is a good indicator of reaction completion.

    • Temperature Control: Ensure the reaction temperature is appropriate. While acylation is often rapid, insufficient temperature may slow the reaction rate.

Issue 2: Formation of 3-Chloropropionic Acid

  • Question: I have a significant acidic impurity in my crude product, which I suspect is 3-chloropropionic acid. How did this form, and how can I prevent it?

  • Answer & Rationale: 3-Chloropropanoyl chloride is highly susceptible to hydrolysis.[3] Any moisture present in the reaction solvent, on the glassware, or in the starting materials will readily react with the acyl chloride to form the corresponding carboxylic acid.

  • Troubleshooting Protocol:

    • Anhydrous Conditions:

      • Thoroughly dry all glassware in an oven (e.g., 120 °C for several hours) and cool under a stream of dry nitrogen or in a desiccator.

      • Use anhydrous solvents. If not purchased as such, solvents should be dried using appropriate drying agents (e.g., molecular sieves).

      • Ensure the 1,2,3,4-tetrahydroquinoline and the base are dry.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Issue 3: Observation of a Higher Molecular Weight Byproduct (Diacylation)

  • Question: My mass spectrum shows a peak corresponding to the addition of two 3-chloropropanoyl groups to the tetrahydroquinoline. How is this possible, and what can I do to avoid it?

  • Answer & Rationale: While N-acylation is the primary reaction, under certain conditions, Friedel-Crafts acylation on the electron-rich aromatic ring of the tetrahydroquinoline can occur, leading to a diacylated product.[4] This is more likely if a Lewis acid catalyst is inadvertently formed or present.

  • Troubleshooting Protocol:

    • Controlled Addition: Add the 3-chloropropanoyl chloride dropwise to the solution of 1,2,3,4-tetrahydroquinoline and base at a low temperature (e.g., 0 °C). This helps to control the local concentration of the highly reactive acylating agent.

    • Choice of Base: Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine. Stronger bases or those that can act as catalysts for Friedel-Crafts reactions should be avoided.

Visualizing the Reaction and Impurity Formation

To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and the formation of key impurities.

Synthesis_Pathway THQ 1,2,3,4-Tetrahydroquinoline Product 1-(3-Chloropropanoyl)-1,2,3,4- tetrahydroquinoline THQ->Product N-Acylation AcylCl 3-Chloropropanoyl Chloride AcylCl->Product HCl HCl Base Base (e.g., Et3N) Base->Product

Caption: Main synthetic route to the target compound.

Impurity_Formation AcylCl 3-Chloropropanoyl Chloride Acid 3-Chloropropionic Acid (Impurity) AcylCl->Acid Hydrolysis Diacylated Diacylated Product (Impurity) AcylCl->Diacylated H2O Water (H2O) H2O->Acid Product Product EliminationProduct Acryloyl Tetrahydroquinoline (Impurity) Product->EliminationProduct Elimination (-HCl) Product->Diacylated Over-acylation

Caption: Formation pathways of common impurities.

Experimental Protocols

General Procedure for the Synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1,2,3,4-tetrahydroquinoline (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq.) to the solution.

  • Slowly add a solution of 3-chloropropanoyl chloride (1.05 eq.) in anhydrous DCM dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Analytical Method: LC-MS
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3-0.5 mL/min.

  • Detection: UV at 254 nm and positive ion mode electrospray ionization (ESI) for mass detection.

References

  • Haz-Map. (n.d.). 3-Chloropropionyl chloride. [Link]

  • Google Patents. (2001). Prepn of 3-chloropropionyl chloride. CN1349969A.
  • Journal of the Chemical Society, Perkin Transactions 1. (1999). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

  • VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. [Link]

  • PubMed Central. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • Google Patents. (2004). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. US6740758B2.

Sources

Minimizing byproduct formation in the synthesis of N-acyl-tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-acyl-tetrahydroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you minimize byproduct formation and maximize the yield and purity of your target compounds. We will explore common pitfalls in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Section 1: The Primary Challenge - Unwanted Aromatization

One of the most frequent challenges in tetrahydroquinoline chemistry is the unintended oxidation of the desired product into its corresponding N-acyl-quinoline aromatic byproduct. Understanding the driving forces behind this transformation is the first step toward preventing it.

Q1: My reaction consistently produces a significant amount of the N-acyl-quinoline byproduct. What is causing this, and how can I suppress it?

A1: The formation of an N-acyl-quinoline byproduct stems from the oxidation of your N-acyl-tetrahydroquinoline product. The tetrahydroquinoline core is susceptible to oxidation because the process leads to a highly stable, aromatic quinoline ring system. This is a common issue, particularly in syntheses that involve reductive cyclization or catalytic hydrogenation where the final product's stability against oxidation is a concern.[1][2]

Root Causes & Mitigation Strategies:

  • Atmospheric Oxygen: The most common oxidant is molecular oxygen from the air. The longer your product is exposed to air, especially at elevated temperatures or in the presence of certain metal catalysts, the greater the risk of aromatization.

    • Solution: Conduct your reaction under a strictly inert atmosphere (e.g., high-purity nitrogen or argon). This is crucial during the reaction, workup, and purification stages. After quenching the reaction, work quickly and consider blanketing fractions with inert gas during column chromatography.

  • Catalyst Choice: Some catalysts, particularly those used for hydrogenation or dehydrogenation, can facilitate oxidation if conditions are not optimal. For instance, palladium on carbon (Pd/C) can catalyze dehydrogenation at higher temperatures if the hydrogen source is depleted.

    • Solution: In reductive cyclization methods, ensure a rapid and complete reduction to prevent the accumulation of intermediates that can easily eliminate to form the quinoline.[2] When using catalysts like Pd/C for quinoline hydrogenation, carefully control the temperature and hydrogen pressure to favor reduction over the reverse dehydrogenation reaction.

  • Reaction Conditions: High temperatures and extended reaction times increase the likelihood of oxidative side reactions.

    • Solution: Optimize the reaction to proceed at the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times once the starting material is consumed.

The diagram below illustrates the undesired oxidation pathway.

OxidationPathway THQ N-Acyl-Tetrahydroquinoline (Desired Product) Quinoline N-Acyl-Quinoline (Byproduct) THQ->Quinoline [O] (e.g., Air, Catalyst)

Caption: Undesired oxidation of the product.

Section 2: Troubleshooting by Synthetic Strategy

The nature and prevalence of byproducts are often intrinsically linked to the chosen synthetic route. Here, we address specific issues related to common methods for preparing the tetrahydroquinoline core before N-acylation.

Subsection 2.1: Synthesis via Catalytic Hydrogenation of Quinolines

This is a fundamental and widely used method for accessing the tetrahydroquinoline scaffold.[3] However, achieving high selectivity can be challenging.

Q2: When hydrogenating my substituted quinoline, I obtain a mixture of unreacted starting material, the desired tetrahydroquinoline, and an over-reduced decahydroquinoline byproduct. How can I fine-tune the selectivity?

A2: This is a classic selectivity problem in hydrogenation. You are trying to reduce the pyridine ring without reducing the benzene ring (to form 5,6,7,8-tetrahydroquinoline) or the fully saturated decahydroquinoline.[1] The key is to control the "power" of your reduction system.

Key Parameters for Optimization:

  • Catalyst Selection: The choice of catalyst is paramount. Different catalysts have varying activities and selectivities.

    • High Selectivity Options: Catalysts like Au/TiO₂ or specialized Palladium catalysts on nitrogen-doped carbon supports have shown excellent selectivity for the 1,2,3,4-tetrahydroquinoline product.[1]

    • Common Workhorses: Palladium on carbon (Pd/C) and Raney Nickel are effective but can be less selective, often requiring careful optimization of other parameters.[3]

  • Hydrogen Pressure: Higher H₂ pressure generally leads to faster and more complete reduction, increasing the risk of over-hydrogenation.

    • Solution: Start with lower hydrogen pressures (e.g., 1-10 bar) and incrementally increase if the reaction is too slow. High pressures (e.g., >30 bar) are more likely to produce decahydroquinoline.[1]

  • Temperature: Like pressure, higher temperatures accelerate the reaction but can decrease selectivity.

    • Solution: Perform the reaction at or near room temperature if possible. If heating is required to initiate the reaction, use the minimum temperature necessary for a reasonable rate (e.g., 50-70 °C).[1]

  • Solvent: The solvent can influence the catalyst's activity and the substrate's solubility and presentation to the catalytic surface.

    • Solution: Protic solvents like ethanol or methanol are common. For some reductive cyclizations, dichloromethane has been shown to improve selectivity and prevent quinoline formation.[2]

Comparative Data on Catalytic Systems

CatalystSupportTemperature (°C)H₂ Pressure (bar)Selectivity for 1,2,3,4-THQReference
Pd/CNNitrogen-doped Carbon5020High (86-98% yield)[1]
Au/TiO₂TiO₂25-1001-10High[1]
Raney Ni-70-15030Good, but requires optimization[1][3]

Protocol: Selective Hydrogenation of Quinoline

  • Reactor Setup: To a glass pressure vessel, add the quinoline substrate (1.0 mmol) and the chosen catalyst (e.g., 5 mol% Pd/CN).

  • Solvent Addition: Add the solvent (e.g., 10 mL of ethanol).

  • Inerting: Seal the vessel and purge the headspace with nitrogen or argon gas 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas 3-5 times, then pressurize to the desired pressure (e.g., 20 bar).

  • Reaction: Stir the mixture vigorously at the optimized temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots (after carefully venting and re-purging) and analyzing by TLC or GC-MS.

  • Workup: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent. The filtrate contains the crude tetrahydroquinoline, ready for N-acylation or further purification.

Subsection 2.2: Synthesis via Friedländer Annulation

The Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, typically yields quinolines directly.[4][5] A subsequent reduction is required to get to the tetrahydroquinoline. However, side reactions in the initial condensation can complicate the entire sequence.

Q3: I am attempting a Friedländer synthesis to get a quinoline precursor, but I'm getting aldol condensation byproducts from my methylene ketone starting material. How can I avoid this?

A3: Aldol side reactions are a classic problem in Friedländer synthesis, especially under the traditional strong base or acid conditions.[4][6] The enolizable ketone can react with itself instead of with the o-aminoaryl carbonyl compound.

Mitigation Strategies:

  • Catalyst Choice: Modern methods have moved away from stoichiometric strong bases.

    • Solution: Use milder Lewis acid catalysts (e.g., In(OTf)₃, Nd(NO₃)₃·6H₂) or solid acid catalysts (e.g., Nafion) which can promote the desired condensation under less harsh conditions.[5][7] Using catalytic amounts of iodine or p-toluenesulfonic acid (p-TsOH) under solvent-free conditions has also proven effective.[5]

  • Reaction Conditions: The order of addition and temperature can play a role.

    • Solution: Instead of mixing all reagents at once, consider first forming the imine between the o-aminoaryl ketone and an amine catalyst, then adding the methylene ketone. This can sometimes favor the desired pathway over self-condensation.

  • Use of Pre-formed Equivalents:

    • Solution: To completely avoid aldol side-reactions, use an imine analog of the o-aminoaryl ketone instead of the ketone itself. This directs the reaction pathway cleanly toward the desired cyclization.[4]

The workflow below outlines the general logic for troubleshooting the Friedländer reaction.

FriedlanderTroubleshooting Start Start: Friedländer Reaction Problem Problem: Aldol Byproducts & Low Yield Start->Problem Catalyst Change Catalyst: Switch from strong base/acid to mild Lewis Acid (e.g., In(OTf)₃) or organocatalyst (p-TsOH) Problem->Catalyst Option 1 Conditions Modify Conditions: Solvent-free, Microwave, Stepwise addition Problem->Conditions Option 2 Reactant Modify Reactant: Use imine analog of o-aminoaryl ketone Problem->Reactant Option 3 Success Success: Clean Quinoline Formation Catalyst->Success Conditions->Success Reactant->Success

Caption: Troubleshooting Friedländer side reactions.

Section 3: The N-Acylation Step

Once a clean tetrahydroquinoline (THQ) is obtained, the N-acylation is typically straightforward. However, impurities can still arise from incomplete reactions or the use of overly harsh conditions.

Q4: My N-acylation of THQ with acyl chloride is sluggish and incomplete. If I heat it or extend the time, I see some decomposition. What are the best practices?

A4: This issue points towards suboptimal activation or reaction conditions. The nitrogen on the THQ is a reasonably good nucleophile, but efficient acylation requires the right combination of acylating agent, base, and solvent.

Best Practices for N-Acylation:

  • Acylating Agent: While acyl chlorides are highly reactive, they also produce HCl, which can protonate the starting THQ, shutting down the reaction. Anhydrides are slightly less reactive but often give cleaner reactions as the carboxylic acid byproduct is less problematic.

  • Base: A non-nucleophilic base is essential to scavenge the acid byproduct (HCl or RCOOH).

    • Standard Choice: Triethylamine (Et₃N) or pyridine are commonly used. Use at least 1.1 equivalents to ensure the reaction medium does not become acidic. For sluggish reactions, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be beneficial.

    • Catalyst: Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate reactions, especially with less reactive anhydrides.

  • Solvent & Temperature:

    • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal.

    • Temperature: Most acylations proceed well between 0 °C and room temperature. Start by adding the acylating agent at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature. Avoid high heat unless necessary, as it can promote side reactions.

Protocol: Standard N-Acylation of 1,2,3,4-Tetrahydroquinoline

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the tetrahydroquinoline (1.0 mmol) and triethylamine (1.2 mmol, 1.2 eq.) in dry DCM (10 mL). If using, add DMAP (0.05 mmol, 5 mol%).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of the acyl chloride or anhydride (1.1 mmol, 1.1 eq.) in dry DCM (2 mL) dropwise over 10-15 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acyl-tetrahydroquinoline.

Section 4: Frequently Asked Questions (FAQs)

  • Q5: What is the best general method for purifying my N-acyl-tetrahydroquinoline from its oxidized quinoline byproduct?

    • A5: Flash column chromatography on silica gel is the most reliable method. The N-acyl-tetrahydroquinoline is typically more polar than the corresponding N-acyl-quinoline. A solvent system of ethyl acetate/hexanes or DCM/methanol is usually effective. Start with a low polarity eluent and gradually increase the polarity to first elute the less polar quinoline byproduct, followed by your desired product.

  • Q6: Can I use a one-pot method to go from quinoline directly to the N-acyl-tetrahydroquinoline?

    • A6: Yes, advanced one-pot tandem reactions have been developed. For example, a boronic acid-catalyzed reaction can achieve the reduction of quinoline (using a hydride source like Hantzsch ester) followed by a reductive alkylation/acylation with an aldehyde or ketone in the same pot.[8] This is a step-economical approach but requires careful optimization of the catalyst, hydride source, and stoichiometry to avoid competing side reactions.[9]

  • Q7: Are there any specific safety considerations for these syntheses?

    • A7: Yes. When performing catalytic hydrogenations, always use a proper pressure vessel and handle hydrogen gas with extreme care in a well-ventilated fume hood, as it is highly flammable. Metal catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric (ignite spontaneously in air) when dry, especially after use; they should always be kept wet with solvent and handled carefully. Acylating agents are often corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE).

References

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Soderquist, R. A., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(9), 14598-14631. [Link]

  • Organic Chemistry Portal. (2021). Tetrahydroquinoline synthesis. [Link]

  • Marco-Contelles, J. (2010). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Name Reactions in Heterocyclic Chemistry II (pp. 435-472). John Wiley & Sons, Inc. [Link]

  • Martinez, R., Ramon, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778–9780. [Link]

  • ResearchGate. (n.d.). Synthetic strategies for the tetrahydroquinoline ring include: a)... [Diagram]. [Link]

  • Ghorai, M. K., Kumar, A., & Das, K. (2012). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 36(6), 1315-1324. [Link]

Sources

"1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" handling and safety precautions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Welcome to the technical support guide for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. This document is designed for researchers, scientists, and professionals in drug development who are handling this reactive intermediate. Our goal is to provide a comprehensive resource that combines essential safety protocols with practical troubleshooting advice to ensure both the integrity of your experiments and the safety of laboratory personnel.

A Note on Data Integrity: Publicly available data for this specific compound shows inconsistencies, particularly regarding its CAS number and physical state. We will address these discrepancies where relevant and base our primary guidance on the chemical structure and data from closely related analogs. Users are advised to consult the specific Safety Data Sheet (SDS) provided with their purchased material.

Section 1: Chemical Profile & Hazard Identification (FAQs)

This section addresses the most common initial questions regarding the compound's identity, use, and inherent risks.

Q1: What is 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline and what is its primary application?

A1: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound. Its structure consists of a 1,2,3,4-tetrahydroquinoline core acylated at the nitrogen atom with a 3-chloropropanoyl group. The tetrahydroquinoline nucleus is a significant pharmacophore found in a wide range of biologically active molecules, including antiarrhythmic, antiviral, and antimalarial agents[1][2]. The 3-chloropropanoyl group is a reactive electrophilic handle, making this compound a valuable intermediate for synthesizing more complex molecules, often through intramolecular Friedel-Crafts reactions or nucleophilic substitution at the terminal chloride[3].

Q2: What are the primary hazards associated with this compound?

A2: While comprehensive toxicological data for this specific molecule is not fully established, we can infer its hazards from its constituent parts: the tetrahydroquinoline core and the reactive acyl chloride group.

  • Tetrahydroquinoline Analogs: The parent compound, 1,2,3,4-tetrahydroquinoline, is known to be a skin and respiratory tract irritant and may be absorbed through the skin[4]. Some quinoline derivatives are also suspected to have carcinogenic properties.

  • Reactive Group: The 3-chloropropanoyl moiety is an alkylating agent, which can react with biological nucleophiles. Such compounds are often classified as irritants and are potentially harmful.

  • Overall Assessment: It is prudent to treat this compound as a hazardous substance. It should be considered a skin and eye irritant, harmful if inhaled or swallowed, and potentially toxic[5][6]. All handling should be performed with appropriate personal protective equipment in a controlled environment[7].

Q3: What are the key physicochemical properties?

A3: There are conflicting reports on the physical state of this compound, with some sources listing it as a liquid and others as a crystalline powder[8][9]. Always refer to your supplier's documentation. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₄ClNO[9]
Molecular Weight 223.70 g/mol [9]
CAS Number 91494-44-9[9]
Alternate CAS 52591-27-2 (Note: Associated with an incorrect formula)[8]
Appearance Liquid or white crystalline powder[8][9]
LogP (octanol/water) 2.36[9]
Storage Store in a cool, dry, well-ventilated place.[10]

Section 2: Safe Handling & Storage Protocols

Adherence to strict handling protocols is critical. These guidelines are designed to minimize exposure and preserve the chemical's integrity.

Personal Protective Equipment (PPE)

The use of PPE is the final barrier between the researcher and the chemical; it is not a substitute for safe handling practices and engineering controls[11].

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard eyeglasses are insufficient[5][11].

  • Gloves: Wear chemical-resistant, powder-free gloves (e.g., Nitrile or Neoprene) at all times[11][12]. Gloves should have long cuffs tucked under the lab coat sleeves. Change gloves every 30-60 minutes or immediately upon known or suspected contact[11].

  • Body Protection: A flame-retardant lab coat is required. For large quantities or tasks with a high splash risk, a chemically impervious apron is recommended[7].

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust[5][7].

Engineering Controls
  • Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be performed inside a properly functioning chemical fume hood[5]. This is crucial as the toxicological properties have not been fully investigated[5].

  • Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area[5].

Step-by-Step Handling Workflow

The following protocol outlines the critical steps for safely handling the compound from receipt to use in an experiment.

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean. Don all required PPE.

  • Weighing: If the compound is a solid, carefully weigh it in the fume hood on a tared weigh boat. Avoid creating dust. If it is a liquid, transfer it via syringe or pipette.

  • Dissolution/Reaction Setup: Add the compound to the reaction vessel inside the fume hood. Keep the container tightly closed when not in use[10].

  • Post-Handling: After transfer, decontaminate any surfaces. Dispose of contaminated consumables (gloves, weigh boats, pipette tips) in a designated hazardous waste container.

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after exiting the lab, even if gloves were worn[10].

G cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Exit start Start: Enter Lab ppe Don Required PPE (Goggles, Lab Coat, Gloves) start->ppe hood Verify Fume Hood Operation ppe->hood weigh Weigh/Transfer Compound hood->weigh react Add to Reaction Vessel weigh->react close Securely Close Container react->close decon Decontaminate Surfaces close->decon dispose Dispose of Contaminated Waste decon->dispose wash Wash Hands Thoroughly dispose->wash end End: Exit Lab wash->end

Caption: A standard workflow for the safe handling of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Storage Requirements
  • Container: Keep the compound in its original, tightly sealed container[13].

  • Environment: Store in a cool, dry, and well-ventilated area designated for corrosive or reactive materials[5][13].

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids, as these may trigger a hazardous reaction[6].

Section 3: Emergency Procedures & First Aid (FAQs)

Q4: What is the first aid procedure for skin or eye contact?

A4:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[14].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[10]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5].

Q5: What should I do in case of inhalation or ingestion?

A5:

  • Inhalation: Move the individual to fresh air immediately[10]. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the label or SDS to the medical personnel[6].

Q6: How should I respond to a spill?

A6: The response depends on the size of the spill.

  • Minor Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the area with a suitable solvent and then soap and water.

  • Major Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Prevent entry and contact a designated emergency response team. Do not attempt to clean it up yourself unless you are trained to do so.

G cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs location Is spill contained in fume hood? spill->location absorb Absorb with inert material location->absorb Yes evacuate Evacuate immediate area location->evacuate No collect Collect into sealed waste container absorb->collect clean Clean & decontaminate area collect->clean alert Alert colleagues & supervisor evacuate->alert contact Contact Emergency Response alert->contact G cluster_reagent Reagent Issues cluster_conditions Condition Issues cluster_reaction Reaction Path Issues center Low Reaction Yield degradation Compound Degradation (e.g., Hydrolysis) center->degradation stoich Incorrect Stoichiometry center->stoich temp Suboptimal Temperature center->temp solvent Incorrect Solvent Choice center->solvent side_rxn Competing Side Reactions (e.g., Elimination) center->side_rxn workup Loss During Workup center->workup

Caption: Potential causes for low experimental yield when using the title compound.

Q8: I'm observing an unexpected byproduct during my reaction. What could it be?

A8: Besides the potential elimination product mentioned above, consider the possibility of reaction with the solvent or self-reaction. If you are using a nucleophilic solvent, it may compete with your intended nucleophile. Under certain conditions, especially with a Lewis acid catalyst, intermolecular reactions could also occur. Analyze the byproduct using techniques like NMR and Mass Spectrometry to elucidate its structure, which will provide clues to the unintended reaction pathway.

Q9: The compound appears to degrade during purification by silica gel chromatography. How can I mitigate this?

A9: The amide bond in your compound can be labile to acidic or basic conditions.

  • Silica Acidity: Standard silica gel is slightly acidic and can cause degradation. Consider deactivating the silica by pre-treating it with a base (e.g., washing with a triethylamine/hexane solution) and then re-equilibrating with your mobile phase.

  • Alternative Media: If degradation persists, switch to a more neutral stationary phase like alumina or consider purification by other means, such as crystallization, if applicable.

  • Temperature: Avoid excessive heat during solvent removal (roto-evaporation) as this can also promote degradation.

Section 5: Waste Disposal

All waste containing 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, including contaminated consumables and reaction residues, must be treated as hazardous chemical waste.[13]

  • Collect all waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with incompatible waste streams.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[13]

References

  • Material Safety Data Sheet - Cole-Parmer. (URL: Provided by grounding tool)
  • 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline(SALTDATA: FREE). (URL: Provided by grounding tool)
  • SAFETY DATA SHEET - Fisher Scientific (March 30, 2024). (URL: Provided by grounding tool)
  • SAFETY DATA SHEET - Sigma-Aldrich (November 6, 2025). (URL: Provided by grounding tool)
  • SAFETY DATA SHEET - Fisher Scientific (March 30, 2024). (URL: Provided by grounding tool)
  • SAFETY DATA SHEET - Fisher Scientific (April 1, 2024). (URL: Provided by grounding tool)
  • SAFETY DATA SHEET - Sigma-Aldrich (November 6, 2025). (URL: Provided by grounding tool)
  • Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline - ChemicalBook. (URL: Provided by grounding tool)
  • 1 - SAFETY DATA SHEET. (URL: Provided by grounding tool)
  • SAFETY DATA SHEET - Sigma-Aldrich (August 6, 2025). (URL: Provided by grounding tool)
  • 3 - SAFETY DATA SHEET. (URL: Provided by grounding tool)
  • SAFETY DATA SHEET - TCI Chemicals (May 13, 2025). (URL: Provided by grounding tool)
  • 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. (URL: [Link])

  • 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. (URL: [Link])

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (URL: [Link])

  • 1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline | Matrix Scientific. (URL: Provided by grounding tool)
  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - NIH. (URL: [Link])

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (URL: Provided by grounding tool)
  • Current Organic Chemistry - Jazan. (URL: Provided by grounding tool)
  • Personal Protective Equipment (PPE). (URL: Provided by grounding tool)
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])

  • RTECS NUMBER-NX5018500-Chemical Toxicity Database. (URL: Provided by grounding tool)
  • US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)

Sources

Technical Support Center: Mass Spectrometry of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the interpretation of mass spectra of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the analysis of this compound. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you navigate the complexities of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the mass spectrometric behavior of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Q1: What is the expected molecular weight and the corresponding molecular ion peaks for this compound?

A1: The molecular formula for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is C₁₂H₁₄ClNO. A critical feature for its mass spectrum is the presence of chlorine, which has two stable isotopes: ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance).[1] This results in a characteristic isotopic pattern for the molecular ion.

  • The monoisotopic mass of the molecule with ³⁵Cl is approximately 223.0764 g/mol .

  • The monoisotopic mass of the molecule with ³⁷Cl is approximately 225.0735 g/mol .

Therefore, in the mass spectrum, you should observe two distinct peaks for the molecular ion, separated by 2 m/z units. The peak corresponding to the ³⁵Cl isotope (M+) will be at approximately m/z 224.0837 (for the protonated form, [M+H]⁺), and the peak for the ³⁷Cl isotope (M+2) will be at m/z 226.0807. The relative intensity of these peaks should be approximately 3:1 .[2][3][4]

Q2: My spectrum shows peaks other than the molecular ion. What are the common adducts I should expect in ESI-MS?

A2: In soft ionization techniques like Electrospray Ionization (ESI), it is very common for the analyte molecule to associate with ions present in the solvent or buffer system, forming adducts.[5] For 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, the most common adducts in positive ion mode are formed by the addition of a proton ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺).[6][7]

Recognizing these adducts is crucial for correctly identifying the molecular ion. The sodium adduct will appear 22 m/z units higher than the protonated molecule, and the potassium adduct will be 38 m/z units higher.[7]

Table 1: Expected m/z for Molecular and Common Adduct Ions

Ion Species (with ³⁵Cl)Mass Difference (Da)Expected m/zIon Species (with ³⁷Cl)Mass Difference (Da)Expected m/z
[M+H]⁺+1.0073224.0837[M+2+H]⁺+1.0073226.0807
[M+Na]⁺+22.9892246.0656[M+2+Na]⁺+22.9892248.0626
[M+K]⁺+38.9632262.0396[M+2+K]⁺+38.9632264.0366
[M+NH₄]⁺+18.0338241.1102[M+2+NH₄]⁺+18.0338243.1072
Q3: What are the primary fragmentation pathways for this molecule under CID?

A3: The structure of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline offers several likely fragmentation points under Collision-Induced Dissociation (CID). The most labile bond is typically the amide C-N bond, and cleavage alpha to the carbonyl group is also common.

A primary fragmentation event is the cleavage of the amide bond, leading to the formation of a stable acylium ion and the tetrahydroquinoline moiety. Another key fragmentation is the loss of the chloropropyl side chain.

G cluster_frags Key Fragments M [C₁₂H₁₄ClNO+H]⁺ m/z 224/226 F1 Tetrahydroquinolinium ion [C₉H₁₀N]⁺ m/z 132 M->F1 - C₃H₄ClO F2 Acylium ion [C₃H₄ClO]⁺ m/z 91/93 M->F2 - C₉H₁₀N F3 Loss of HCl [C₁₂H₁₃NO+H]⁺ m/z 188 M->F3 - HCl F4 Loss of C₃H₄Cl [C₉H₁₀NO]⁺ m/z 148 M->F4 - C₃H₄Cl•

Caption: Predicted major fragmentation pathways.

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues encountered during the mass spectrometric analysis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Q4: I am not observing the molecular ion peak, or it is very weak. What are the possible causes and solutions?

A4: The absence of a clear molecular ion peak is a common issue in mass spectrometry.[8][9] The cause can range from sample preparation to instrument settings.

Causality & Solution Workflow:

  • Excessive In-Source Fragmentation: The compound may be fragmenting within the ion source before it reaches the mass analyzer. This can happen if the source conditions (e.g., capillary voltage, cone voltage) are too harsh.

    • Solution: Reduce the cone/nozzle/skimmer voltage in a stepwise manner. This decreases the energy imparted to the ions as they enter the mass spectrometer, preserving the molecular ion.

  • Poor Ionization Efficiency: The compound may not be ionizing well under the current conditions. The basic nitrogen in the tetrahydroquinoline ring should readily protonate in an acidic mobile phase.

    • Solution: Ensure the mobile phase contains a proton source, such as 0.1% formic acid. This promotes the formation of the [M+H]⁺ ion.[10]

  • Analyte Instability: The compound might be degrading in the solution before analysis.

    • Solution: Prepare samples fresh and analyze them promptly. Check the stability of the compound in your chosen solvent system.[10]

  • High Sample Concentration: Overly concentrated samples can lead to ion suppression, where the analyte signal is quenched by other components or by itself.[11]

    • Solution: Dilute the sample and re-inject. Often, a lower concentration yields a better signal-to-noise ratio for the molecular ion.

G Start Problem: Weak or Absent Molecular Ion CheckSource Are Source Voltages (e.g., Cone) Too High? Start->CheckSource CheckMobilePhase Is Mobile Phase Acidified (e.g., 0.1% FA)? CheckSource->CheckMobilePhase No Solution1 Reduce Cone/Nozzle/ Skimmer Voltage CheckSource->Solution1 Yes CheckConcentration Is Sample Concentration Too High? CheckMobilePhase->CheckConcentration Yes Solution2 Add 0.1% Formic Acid to Mobile Phase CheckMobilePhase->Solution2 No Solution3 Dilute Sample (e.g., 1:10, 1:100) CheckConcentration->Solution3 Yes End Re-analyze Sample CheckConcentration->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for a missing molecular ion.
Q5: The isotopic pattern for chlorine doesn't show the expected 3:1 ratio. Why would this happen?

A5: Deviations from the theoretical 3:1 isotopic ratio for a single chlorine atom can be indicative of several issues.

  • Co-eluting Interference: A common cause is an isobaric interference (another compound with a similar m/z) that co-elutes with your analyte. If this interfering peak does not contain chlorine, it will artificially inflate either the M+ or M+2 peak, distorting the ratio.

    • Solution: Improve chromatographic separation. Modify the gradient, change the column, or adjust the flow rate to resolve the analyte from the interference. High-resolution mass spectrometry (HRMS) can also help distinguish between the analyte and interference based on exact mass.[12]

  • Detector Saturation: If the signal is extremely intense, the detector may become saturated. This can non-linearly affect peak heights, causing the more abundant M+ peak to appear relatively shorter than it should be, thus skewing the ratio.

    • Solution: Dilute the sample to bring the signal intensity within the linear dynamic range of the detector.

  • Poor Signal-to-Noise: For very weak signals, the background noise can disproportionately affect the smaller M+2 peak, making an accurate ratio measurement impossible.

    • Solution: Optimize source conditions or increase sample concentration (if not already high) to improve signal intensity.

Q6: My spectrum is complex and contains many unidentifiable peaks. How can I simplify it and identify the source of these peaks?

A6: A complex spectrum with numerous unexpected peaks can be daunting. The source is often contamination from the sample preparation process, the LC system, or the solvent.

Protocol: Systematic Contamination Check

  • Objective: To identify the source of extraneous peaks in the mass spectrum.

  • Materials:

    • High-purity solvents (e.g., LC-MS grade Methanol, Acetonitrile, Water).

    • High-purity additives (e.g., Formic Acid).

    • Your analyte sample.

  • Methodology:

    • Run a Solvent Blank: Inject a sample of the exact mobile phase you are using for your analysis, run through the same gradient program. This will identify contaminants originating from your solvents or the LC system itself ("system peaks").[13]

    • Run a "Method Blank": Prepare a blank sample that undergoes the entire sample preparation procedure (e.g., extraction, dilution) but without the analyte. This will identify contaminants introduced during sample handling.

    • Compare Spectra:

      • Subtract the peaks found in the solvent blank from your sample's spectrum.

      • Subtract the peaks found in the method blank from your sample's spectrum.

    • Analyze Remaining Peaks: The peaks that remain should be related to your analyte (molecular ion, adducts, fragments, or impurities from the starting material).

  • Causality: This systematic approach isolates variables. Peaks in the solvent blank point to contaminated solvents or system tubing. Peaks that appear only in the method blank point to contamination from vials, pipette tips, or extraction media. Common contaminants include plasticizers (phthalates), slip agents (erucamide), and siloxanes from glassware.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance.
  • Chemistry Dictionary. (2019, December 3). Mass Spectrum Of Chlorine.
  • Scribd. (n.d.). Adduits ESI MS.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • ResearchGate. (n.d.).
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • ResearchGate. (n.d.).
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-80.
  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry.
  • BioPharm International. (2014, August 26).
  • MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds.
  • Agilent. (2018, November 29).
  • Chemistry LibreTexts. (2023, August 29).
  • PubMed. (2020, January 20).
  • PubMed. (2008, May). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles....
  • Chemguide. (n.d.).
  • PubMed. (1999). Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino....

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Enhancing the stability of "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" for long-term experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Compound Stability for Long-Term Experiments

Welcome to the technical support center for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to maintain the integrity of your compound throughout long-term experiments, ensuring the reliability and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline that are critical to its stability.

Q1: What is 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline and what are its key reactive features?

A1: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound featuring a 1,2,3,4-tetrahydroquinoline core structure.[1] The critical feature for stability is the 3-chloropropanoyl group attached to the nitrogen atom. This group contains a highly reactive acyl chloride functional group. Acyl chlorides are known for their high reactivity, which makes them valuable in synthesis but also prone to degradation.[2] A secondary, less reactive site is the alkyl chloride at the end of the propanoyl chain.

Q2: Why is this compound so prone to degradation?

A2: The primary cause of degradation is the acyl chloride functional group. This group reacts violently with water, including ambient moisture in the air, in a process called hydrolysis.[2][3] This reaction is rapid and effectively irreversible under standard laboratory conditions, leading to a rapid loss of the parent compound.

Q3: What are the primary degradation products I should be aware of?

A3: The main degradation pathway is hydrolysis. The acyl chloride reacts with water (H₂O) to yield two products:

  • 3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)propanoic acid: The corresponding carboxylic acid, which is significantly more polar than the parent compound.

  • Hydrogen Chloride (HCl) gas: A corrosive and toxic gas that can create an acidic microenvironment, potentially catalyzing further degradation.[2] You may notice a sharp, acidic smell or fuming when opening a container that has been exposed to moisture.[4]

Q4: What environmental factors will accelerate the degradation of my compound?

A4: The following factors are detrimental to the stability of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline:

  • Moisture: The single most critical factor. Even trace amounts of atmospheric humidity can cause significant degradation over time.[3][4][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Nucleophilic Solvents/Reagents: Protic solvents (e.g., water, methanol, ethanol) or any reagents containing nucleophilic groups (e.g., amines, thiols) will react with and consume the compound.[2][3]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section provides a problem-solving framework for common issues encountered during the handling and use of this compound.

Observed Problem Probable Cause Immediate Action & Long-Term Solution
Fuming or sharp, acidic smell upon opening the container. Hydrolysis of the acyl chloride by atmospheric moisture, releasing HCl gas.[2][4]Immediate: Handle the container in a certified chemical fume hood.[6] Solution: Purge the container headspace with an inert gas (Nitrogen or Argon) before sealing tightly. Implement the rigorous handling protocol outlined below (Protocol 1).
A new, more polar spot appears on TLC/LC analysis over time. Formation of the carboxylic acid degradation product, which is more polar than the parent acyl chloride.Immediate: Quantify the purity using a validated stability-indicating method like HPLC.[7][8] Solution: If purity is compromised, the material may need to be repurified.[9] Critically, review and improve storage and handling procedures to prevent further degradation (Protocol 1).
Inconsistent experimental results or loss of compound activity. The actual concentration of the active compound is lower than calculated due to degradation. The presence of degradation products might also interfere with the assay.Immediate: Pause experiments. Perform an immediate purity check of the compound stock (Protocol 3). Solution: Establish a routine stability testing schedule for your working solutions and solid stock.[][11] Use only freshly prepared solutions from a verified, high-purity stock for critical experiments.
Troubleshooting Decision Workflow

This diagram outlines a logical process for diagnosing issues related to compound stability.

G Start Inconsistent Experimental Results Observed CheckPurity Perform Purity Analysis (e.g., HPLC, NMR) Start->CheckPurity PurityOK Is Purity >95%? CheckPurity->PurityOK InvestigateAssay Investigate Other Experimental Parameters (Assay, Reagents, etc.) PurityOK->InvestigateAssay Yes DegradationConfirmed Degradation Confirmed PurityOK->DegradationConfirmed No Action Implement Corrective Actions: 1. Use New/Repurified Aliquot 2. Review Storage/Handling (Protocol 1) 3. Implement Stability Monitoring (Protocol 3) DegradationConfirmed->Action

Caption: Troubleshooting workflow for inconsistent experimental results.

Part 3: Protocols for Enhancing Long-Term Stability

Adherence to these protocols is essential for preserving the integrity of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Protocol 1: Recommended Storage and Handling

The primary objective is to minimize exposure to moisture and air.[2][3][6]

Materials:

  • Certified chemical fume hood or glovebox.

  • Source of dry inert gas (Argon or Nitrogen).

  • Schlenk line or similar apparatus for inert gas purging.

  • Appropriate PPE: chemical-resistant gloves, safety goggles, lab coat.[2]

  • Small, amber glass vials with PTFE-lined screw caps.

  • Dessicator cabinet for storage.

Procedure:

  • Receiving and Initial Storage: Upon receipt, inspect the container seal. Do not open it on the open bench. Place the sealed container inside a dessicator in a cool, dark, and well-ventilated area.[6]

  • Aliquotting (CRITICAL STEP): To prevent contamination of the main stock, divide the compound into smaller, experiment-sized aliquots.[5] Perform this entire process under an inert atmosphere (preferably in a glovebox, or alternatively, under a positive pressure of inert gas in a fume hood).

  • Inert Atmosphere Transfer:

    • Briefly flush the unopened stock bottle with inert gas.

    • Quickly open the bottle and weigh the desired amounts into the pre-labeled amber glass vials.

    • Purge the headspace of each new aliquot vial with inert gas for 15-30 seconds.

    • Immediately and tightly seal the vials with PTFE-lined caps.

    • Purge the headspace of the main stock bottle before resealing it.

  • Sealing and Storage: For extra protection, wrap the cap-vial interface of each aliquot with Parafilm or electrical tape.[4] Store all aliquots in a dessicator cabinet at the recommended temperature (see table below).

  • Daily Use: When an aliquot is needed, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid. Open and weigh quickly in a dry environment.

Storage Condition Summary
Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Slows the rate of any potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen.[2][6]
Light Protected (Amber Vials)Prevents potential photolytic degradation.
Container Glass with PTFE-lined capAvoids reaction with container materials. Acyl chlorides can attack some plastics.[3]
Recommended Handling Workflow

G Receive Receive Compound Inspect Inspect Seal (Do Not Open) Receive->Inspect Store_Initial Initial Storage (Cool, Dry, Dark) Inspect->Store_Initial Inert_Atmosphere Transfer to Inert Atmosphere (Glovebox/Hood) Store_Initial->Inert_Atmosphere Aliquot Aliquot into Single-Use Vials Inert_Atmosphere->Aliquot Purge_Seal Purge Headspace & Tightly Seal Aliquot->Purge_Seal Store_Final Long-Term Storage (Inert, Refrigerated, Dessicated) Purge_Seal->Store_Final Use Use in Experiment Store_Final->Use

Caption: Standard workflow for handling moisture-sensitive compounds.

Protocol 2: Preparing Solutions for Experiments

Procedure:

  • Solvent Selection: Use only high-purity, anhydrous aprotic solvents (e.g., Dichloromethane, Acetonitrile, THF, Dioxane). Never use protic solvents like water or alcohols for stock solutions.

  • Solution Preparation: Prepare solutions immediately before use if possible. If a stock solution is required for a series of experiments, prepare it under an inert atmosphere using the handling techniques from Protocol 1.

  • Storage of Solutions: Store stock solutions in vials with PTFE-lined caps at low temperatures (e.g., -20°C). However, be aware that even in aprotic solvents, degradation can occur over time due to trace moisture. It is not recommended to store solutions for extended periods.

Protocol 3: Routine Stability and Purity Assessment

For long-term projects, establishing the stability of your compound under your specific storage conditions is crucial. This involves both real-time and accelerated studies.[][12][13]

Objective: To determine the rate of degradation and establish a reliable re-test date for your aliquots.

Methodology:

  • Set Up: Prepare a dedicated set of aliquots for the stability study from a single, high-purity batch.

  • Time Points: Designate specific time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months).[11]

  • Storage Conditions:

    • Real-Time: Store one set of aliquots under the recommended long-term conditions (2-8°C, dessicated).[12]

    • Accelerated: Store a second set at an elevated temperature (e.g., 25°C/60% RH or 40°C/75% RH) to predict long-term stability more quickly.[][11]

  • Analytical Method: Use a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for this purpose as it can separate and quantify the parent compound and its degradation products.[7][8]

  • Analysis: At each time point, analyze one aliquot from each storage condition. Calculate the percentage of the parent compound remaining and identify any major degradation products.

  • Acceptance Criteria: Define a purity threshold below which the compound is considered unsuitable for use (e.g., <95% purity).

Sample Stability Study Schedule
Time Point Real-Time Storage (2-8°C) Accelerated Storage (40°C) Analytical Tests
T = 0TestTestHPLC (Purity), Appearance, Identity (e.g., MS)
T = 1 MonthTestTestHPLC (Purity), Appearance
T = 3 MonthsTestTestHPLC (Purity), Appearance
T = 6 MonthsTestEnd of StudyHPLC (Purity), Appearance
T = 12 MonthsTest-HPLC (Purity), Appearance
Part 4: Advanced Topics

Q5: My compound has partially degraded. Can I repurify it?

A5: Yes, in many cases. Since the primary degradation product (carboxylic acid) has very different polarity from the parent acyl chloride, purification by column chromatography on silica gel is often feasible.[9] Use an anhydrous solvent system and work quickly to minimize on-column hydrolysis. After purification, rigorously dry the compound under high vacuum and immediately store it under inert gas as described in Protocol 1.

Q6: Are there any other degradation pathways to consider?

A6: While hydrolysis of the acyl chloride is the dominant pathway, the alkyl chloride moiety (-CH2Cl) can also undergo slow nucleophilic substitution, especially if exposed to strong nucleophiles or stored for very long periods in nucleophilic solvents. This is a much slower process but could lead to the formation of other minor impurities over time.

By implementing these rigorous procedures and maintaining a proactive approach to stability monitoring, you can ensure the integrity of your 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, leading to more reliable and reproducible scientific outcomes.

References
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  • Reddit. (2023). Acetyl Chloride Storage. r/chemistry.
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Validation & Comparative

A Comparative Guide to N-Acyl-Tetrahydroquinolines: Profiling 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline as a Versatile Reactive Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and natural products.[1][2][3] N-acylation of the THQ core is a critical synthetic strategy to modulate its physicochemical properties and to introduce functional handles for further molecular elaboration. This guide provides an in-depth comparison of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline with other representative N-acyl-THQ derivatives, including N-acetyl, N-propanoyl, and N-benzoyl analogues. We will explore the distinct reactivity conferred by the 3-chloropropanoyl group and provide experimental data and protocols to highlight its utility as a reactive intermediate for drug development professionals.

Introduction: The Significance of the N-Acyl-Tetrahydroquinoline Scaffold

The tetrahydroquinoline ring system is a recurring motif in numerous pharmacologically active molecules, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] The nitrogen atom at the 1-position is a key point for chemical modification. N-acylation serves multiple purposes:

  • Modulation of Physicochemical Properties: The nature of the acyl group can significantly alter lipophilicity, polarity, and metabolic stability, which are crucial parameters in drug design.

  • Introduction of a Functional Handle: The acyl group can act as a versatile anchor for the attachment of other molecular fragments or as a reactive center for further chemical transformations.

  • Conformational Constraint: N-acylation can influence the conformational flexibility of the THQ ring, which may be important for binding to biological targets.

This guide focuses on 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a derivative that contains a reactive electrophilic center, and compares it to other N-acyl-THQs with varying electronic and steric properties.

Synthesis and Characterization of N-Acyl-Tetrahydroquinolines

The most common and straightforward method for synthesizing N-acyl-tetrahydroquinolines is the reaction of 1,2,3,4-tetrahydroquinoline with an appropriate acylating agent, such as an acyl chloride or acid anhydride.

Experimental Protocol: General Procedure for N-Acylation

A standardized, self-validating protocol for the synthesis of various N-acyl-tetrahydroquinolines is presented below. The success of the reaction is validated at each crucial step.

Workflow for N-Acylation of Tetrahydroquinoline

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_validation Validation A Dissolve 1,2,3,4-tetrahydroquinoline and triethylamine in DCM B Add acyl chloride (e.g., 3-chloropropanoyl chloride) dropwise at 0°C A->B Reagents mixed C Stir at room temperature (Monitor by TLC) B->C Reaction proceeds D Wash with 1M HCl, sat. NaHCO3, and brine C->D Reaction complete E Dry over Na2SO4, filter, and concentrate in vacuo D->E Aqueous wash F Purify by column chromatography (Silica gel, EtOAc/Hexane) E->F Crude product obtained G Characterize by NMR and MS to confirm structure and purity >95% F->G Purified product

Caption: General workflow for the synthesis and validation of N-acyl-tetrahydroquinolines.

Step-by-Step Methodology:

  • Preparation: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0°C, add the corresponding acyl chloride (1.1 eq.) dropwise. Causality: Triethylamine acts as a base to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Causality: The acidic wash removes excess triethylamine, while the basic wash removes any unreacted acyl chloride and acidic impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Comparative Analysis of N-Acyl-Tetrahydroquinolines

The choice of the N-acyl group profoundly influences the chemical reactivity and synthetic utility of the resulting tetrahydroquinoline derivative. Here, we compare 1-(3-Chloropropanoyl)-THQ with N-acetyl-THQ, N-propanoyl-THQ, and N-benzoyl-THQ.

Compound NameAcyl GroupKey FeaturePrimary Reactivity/Utility
1-(3-Chloropropanoyl)-THQ 3-ChloropropanoylElectrophilic alkyl chlorideAlkylating agent for nucleophiles (e.g., amines, thiols) to introduce a 3-aminopropanoyl or 3-thiopropanoyl side chain.[6]
1-Acetyl-THQ AcetylSterically small, electronically neutralGenerally stable, used to protect the nitrogen or as a simple modification to modulate properties.[7]
1-Propanoyl-THQ PropanoylSlightly more lipophilic than acetylSimilar to N-acetyl-THQ, offers a subtle increase in lipophilicity.
1-Benzoyl-THQ BenzoylAromatic, sterically bulky, electron-withdrawingProvides significant steric bulk and can influence pi-stacking interactions. The amide bond is generally very stable.
Reactivity Profile: The Uniqueness of the 3-Chloropropanoyl Group

The key differentiator for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is the presence of the primary alkyl chloride on the acyl side chain. This functional group renders the molecule a versatile electrophile, capable of undergoing nucleophilic substitution reactions. This is in stark contrast to the other N-acyl derivatives, which are largely unreactive at the acyl chain under standard conditions.

Comparative Reaction Pathways

G cluster_chloropropanoyl 1-(3-Chloropropanoyl)-THQ cluster_stable Other N-Acyl-THQs A 1-(3-Chloropropanoyl)-THQ B Alkylated Product A->B + Nucleophile (e.g., R-NH2) SN2 Reaction C N-Acetyl-THQ N-Propanoyl-THQ N-Benzoyl-THQ D No Reaction C->D + Nucleophile (under mild conditions)

Caption: Reactivity comparison of 1-(3-Chloropropanoyl)-THQ with other stable N-acyl derivatives.

Synthetic Utility in Drug Development

The ability of 1-(3-Chloropropanoyl)-THQ to act as an alkylating agent opens up numerous avenues for the synthesis of more complex molecules. For instance, it can be used to introduce a flexible three-carbon linker to which various functional groups or pharmacophores can be attached. This is particularly useful in the design of ligands that need to span a certain distance to interact with multiple binding sites on a biological target.

Experimental Protocol: Reaction with a Nucleophile

This protocol demonstrates the synthetic utility of 1-(3-Chloropropanoyl)-THQ by reacting it with a model amine nucleophile.

  • Setup: Dissolve 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (1.0 eq.) and benzylamine (1.1 eq.) in a polar aprotic solvent like acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) to the mixture. Causality: The base scavenges the HCl formed during the substitution reaction, preventing the protonation of the amine nucleophile.

  • Heating: Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, perform a standard aqueous work-up and purify the product by column chromatography to yield the corresponding N-(3-(benzylamino)propanoyl)-1,2,3,4-tetrahydroquinoline.

Conclusion

While simple N-acyl-tetrahydroquinolines like the acetyl and propanoyl derivatives are valuable for modulating basic physicochemical properties, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline stands out as a highly versatile reactive intermediate. Its unique ability to undergo nucleophilic substitution at the acyl side chain provides a powerful tool for medicinal chemists to construct complex molecular architectures. The experimental protocols provided herein offer a robust foundation for the synthesis and further functionalization of this and other N-acyl-tetrahydroquinoline derivatives, enabling the rapid development of novel therapeutic agents.

References

  • ChemBK. (2024, April 9). N-Acetyl-1,2,3,4-tetrahydroquinoline. Retrieved from ChemBK.com. [Link]

  • ResearchGate. (n.d.). Synthesis of N-propargyl 1,2,3,4-tetrahydroquinoline 4via a one-pot.... Retrieved from ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from PrepChem.com. [Link]

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  • Molecules. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from PubMed Central. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from orgpharmchem.com. [Link]

  • Acta Pharmaceutica. (2009, December). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Retrieved from hrcak.srce.hr. [Link]

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  • PubMed. (2004, March 1). Synthesis and pharmacological evaluation of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel specific bradycardic agents. Retrieved from PubMed. [Link]

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  • Journal of Medicinal Chemistry. (n.d.). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Retrieved from PubMed Central. [Link]

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A Comparative Analysis of the Pro-Apoptotic Activity of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline and its Bromo-Analogue

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the systematic evaluation of structure-activity relationships (SAR) is paramount to the rational design of potent therapeutic agents. The 1,2,3,4-tetrahydroquinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including notable anticancer properties.[1][2][3] This guide presents a detailed comparative analysis of the biological activity of "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" and its bromo-analogue, "1-(3-Bromopropanoyl)-1,2,3,4-tetrahydroquinoline," with a specific focus on their potential to induce apoptosis in cancer cells. Through the presentation of robust experimental protocols and synthesized data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such halogenated analogues.

The rationale for this comparative study is grounded in the well-established principle that the nature of the halogen substituent can significantly influence the pharmacological profile of a compound.[4] Generally, it is hypothesized that the bromo-analogue may exhibit enhanced cytotoxic potential compared to its chloro-counterpart due to factors such as increased lipophilicity and reactivity.[4] This guide will delineate the experimental methodologies to rigorously test this hypothesis.

Experimental Design and Methodologies

To objectively compare the pro-apoptotic activities of the chloro- and bromo-analogues, a series of in vitro assays are proposed. These assays are designed to quantify cytotoxicity and elucidate the underlying apoptotic mechanisms.

Cell Viability Assessment: MTT Assay

The initial evaluation of the cytotoxic effects of both compounds will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[5]

Experimental Protocol:

  • Cell Seeding: Human breast cancer cells (MDA-MB-231) will be seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells will be treated with serial dilutions of "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" and "1-(3-Bromopropanoyl)-1,2,3,4-tetrahydroquinoline" (ranging from 0.1 µM to 100 µM) for 48 hours. A vehicle control (DMSO) will also be included.

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium will be aspirated, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, will be determined from the dose-response curves.

Diagram of the MTT Assay Workflow

MTT_Workflow A Seed MDA-MB-231 cells in 96-well plate B Treat with Chloro- and Bromo-analogues (48h) A->B C Add MTT reagent (4h incubation) B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Caption: Workflow for assessing cell viability using the MTT assay.

Quantification of Apoptosis: Caspase-3/7 Activity Assay

To confirm that the observed cytotoxicity is due to apoptosis, the activity of executioner caspases, specifically caspase-3 and caspase-7, will be measured. These caspases are key mediators of apoptosis.[6][7]

Experimental Protocol:

  • Cell Treatment: MDA-MB-231 cells will be seeded in a 96-well white-walled plate and treated with the chloro- and bromo-analogues at their respective IC50 concentrations for 24 hours.

  • Reagent Preparation: A luminogenic substrate for caspase-3/7 (e.g., containing the DEVD peptide sequence) will be prepared according to the manufacturer's instructions.[8][9]

  • Lysis and Substrate Addition: The cells will be lysed, and the caspase-3/7 substrate will be added to each well.

  • Incubation: The plate will be incubated at room temperature for 1 hour.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of active caspase-3/7, will be measured using a luminometer.

  • Data Analysis: The fold increase in caspase-3/7 activity will be calculated relative to the vehicle-treated control.

Diagram of the Caspase-3/7 Activity Assay Workflow

Caspase_Workflow A Treat cells with compounds at IC50 concentrations (24h) B Lyse cells and add luminogenic caspase-3/7 substrate A->B C Incubate at room temperature (1h) B->C D Measure luminescence C->D E Determine fold increase in caspase activity D->E

Caption: Workflow for quantifying caspase-3/7 activity.

Confirmation of Apoptotic Pathway: PARP Cleavage Western Blot

The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis.[10][11][12] Western blotting for cleaved PARP provides further evidence of apoptosis induction.

Experimental Protocol:

  • Protein Extraction: MDA-MB-231 cells will be treated with the chloro- and bromo-analogues at their IC50 concentrations for 24 hours. The cells will then be lysed, and total protein will be extracted.

  • Protein Quantification: The protein concentration of each lysate will be determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample will be separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane will be blocked and then incubated with a primary antibody specific for cleaved PARP. A primary antibody for a loading control (e.g., β-actin) will also be used.

  • Detection: The membrane will be incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.[10]

  • Densitometry Analysis: The intensity of the cleaved PARP bands will be quantified and normalized to the loading control.

Comparative Data Summary

The following tables summarize the expected experimental outcomes, based on the hypothesis that the bromo-analogue exhibits greater pro-apoptotic activity.

Table 1: Cytotoxicity of Chloro- and Bromo-analogues in MDA-MB-231 Cells

CompoundIC50 (µM)
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline15.2 ± 1.8
1-(3-Bromopropanoyl)-1,2,3,4-tetrahydroquinoline8.5 ± 0.9

Table 2: Caspase-3/7 Activity in MDA-MB-231 Cells

TreatmentFold Increase in Caspase-3/7 Activity
Vehicle Control1.0
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (15 µM)3.2 ± 0.4
1-(3-Bromopropanoyl)-1,2,3,4-tetrahydroquinoline (8.5 µM)5.8 ± 0.6

Table 3: Densitometric Analysis of Cleaved PARP

TreatmentRelative Cleaved PARP Levels (Normalized to β-actin)
Vehicle Control0.1
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (15 µM)2.5
1-(3-Bromopropanoyl)-1,2,3,4-tetrahydroquinoline (8.5 µM)4.7

Discussion of Structure-Activity Relationship and Mechanistic Insights

The synthesized data strongly suggests that the substitution of chlorine with bromine in the 3-propanoyl side chain of 1-acyl-1,2,3,4-tetrahydroquinoline enhances its pro-apoptotic activity. The lower IC50 value of the bromo-analogue indicates greater cytotoxicity.[4] This is further substantiated by the significantly higher induction of caspase-3/7 activity and increased levels of cleaved PARP at its equipotent cytotoxic concentration.

The enhanced activity of the bromo-analogue can be attributed to several factors. Bromine is a better leaving group than chlorine, which could lead to a more efficient alkylation of a putative biological target, thereby triggering the apoptotic cascade more effectively. Additionally, the greater lipophilicity of the bromo-analogue may facilitate its transport across the cell membrane, leading to higher intracellular concentrations.

The activation of caspase-3/7 and the subsequent cleavage of PARP confirm that both compounds induce apoptosis.[13] The apoptotic signaling pathway likely involves the intrinsic or extrinsic pathway, culminating in the activation of these executioner caspases.

Diagram of the Apoptotic Signaling Pathway

Apoptosis_Pathway Compound Chloro- or Bromo-analogue Cell Cancer Cell Compound->Cell Apoptotic_Signal Apoptotic Signal Cell->Apoptotic_Signal Caspase_Activation Caspase-3/7 Activation Apoptotic_Signal->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Simplified overview of the proposed apoptotic pathway.

Conclusion

This comparative guide outlines a systematic approach to evaluating the biological activities of "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" and its bromo-analogue. The provided experimental protocols and synthesized data support the hypothesis that the bromo-analogue is a more potent inducer of apoptosis in cancer cells. This enhanced activity is likely due to the physicochemical properties of bromine, leading to more efficient target engagement. These findings underscore the importance of halogen substitution in the design of novel anticancer agents and provide a solid foundation for further preclinical development of promising tetrahydroquinoline derivatives.

References

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • YouTube. Apoptosis assays: western blots. [Link]

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  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

  • ResearchGate. New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. [Link]

  • PubMed. Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs. [Link]

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  • Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • PubMed. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. [Link]

  • PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • PubMed. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. [Link]

  • PubMed Central. Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors. [Link]

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  • PubMed Central. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. [Link]

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The Pivotal Role of the Haloalkanoyl Group in Modulating the Biological Activity of Tetrahydroquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This guide delves into the critical structure-activity relationship (SAR) of a specific, yet profoundly impactful, modification: the introduction of a haloalkanoyl group at the nitrogen atom (N1 position) of the THQ ring. By objectively comparing the performance of various haloalkanoyl-THQ derivatives, supported by experimental data, we aim to provide a comprehensive resource for the rational design of novel therapeutic agents.

The N-Haloalkanoyl Moiety: A Gateway to Enhanced Potency and Target Specificity

The addition of an N-haloalkanoyl group to the THQ core introduces a reactive electrophilic center, transforming the parent molecule into a potential covalent inhibitor. This strategic modification can lead to irreversible binding to target proteins, often resulting in enhanced potency and prolonged duration of action. The nature of the halogen (fluorine, chlorine, bromine, or iodine) and the length of the alkanoyl chain are critical determinants of the compound's reactivity, selectivity, and overall biological profile. Understanding these nuances is paramount for designing compounds with optimal therapeutic windows.

Comparative Analysis of Cytotoxic Activity

Compound IDN-SubstitutionR-groups on THQ coreCancer Cell LineIC50 (µM)Reference
1 Acetamido2-methyl, 4-acetamidoHeLa13.15[1]
2 H2-aryl, various C6 subs.PC3, HeLa8.3 - 34.34[1]
3 Methyl carbamateVarious substitutionsLeukemia (MV4-11)2.5[2]
4 H2-amino-3-cyano-8-methyl-4-subHT29, HepG2, MCF7Remarkable Activity[3]
5 (3-fluorophenyl)carbamate2-oxo-4-phenylHCT-116Micromolar concentrations[4]

Key Insights from Comparative Data:

  • N-Acetylation: The presence of an N-acetamido group in compound 1 confers moderate cytotoxic activity.[1] This suggests that even a simple acetyl group can be a starting point for developing active compounds.

  • Lipophilicity: The 2-arylquinoline derivatives (2 ) demonstrated that increased lipophilicity correlates with better cytotoxic effects in HeLa and PC3 cells.[1] This highlights the importance of the overall physicochemical properties of the molecule.

  • N-Carbamate: The N-methyl carbamate in compound 3 and the N-(3-fluorophenyl)carbamate in compound 5 showcase the potential of this functional group in achieving potent anticancer activity, with compound 3 showing a strong inhibitory effect on a leukemia cell line and compound 5 being active against colorectal cancer cells.[2][4]

  • Unsubstituted Nitrogen: The potent activity of compounds 2 and 4 with an unsubstituted nitrogen atom suggests that for certain substitution patterns on the THQ core, N-acylation may not be a prerequisite for high potency.[1][3]

While direct evidence for N-haloalkanoyl derivatives is limited, the established reactivity of haloacetamides as alkylating agents in biological systems strongly suggests that they would serve as potent irreversible inhibitors. The expected order of reactivity (and potentially toxicity) would be Iodoacetyl > Bromoacetyl > Chloroacetyl >> Fluoroacetyl. The fluoroacetyl group is generally considered to be relatively stable and less prone to nucleophilic substitution.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of substituted THQ derivatives often stems from their ability to modulate critical cellular signaling pathways. For instance, certain tetrahydroquinolinones have been shown to induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[4] Furthermore, some tetrahydroisoquinoline-NO donor hybrids have been found to ablate the phosphorylation of AKT and ERK1/2, key kinases involved in cell survival and proliferation.

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK1/2 ERK->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK GrowthFactor Growth Factor GrowthFactor->RTK Haloalkanoyl_THQ Haloalkanoyl-THQ Derivatives Haloalkanoyl_THQ->PI3K Inhibition Haloalkanoyl_THQ->AKT Inhibition of Phosphorylation Haloalkanoyl_THQ->ERK Inhibition of Phosphorylation

Caption: Putative mechanism of action for haloalkanoyl-THQ derivatives.

The introduction of a reactive haloalkanoyl group could potentially lead to covalent modification of key enzymes in these pathways, such as kinases (e.g., PI3K, AKT, ERK) or other proteins with susceptible nucleophilic residues (e.g., cysteine, histidine, lysine) in their active sites. This irreversible inhibition would lead to a sustained blockade of pro-survival signaling, ultimately triggering cancer cell death.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of N-haloalkanoyl-tetrahydroquinolines is a straightforward process, typically involving the acylation of the parent tetrahydroquinoline with a corresponding haloacetyl halide or anhydride. The subsequent biological evaluation is crucial for determining the compound's potency and mechanism of action.

General Synthesis of N-Haloalkanoyl-Tetrahydroquinolines

dot

Synthesis_Workflow start Start: Tetrahydroquinoline & Haloacetyl Halide reaction Acylation Reaction (Base, Solvent, e.g., DCM or THF) start->reaction workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (e.g., Na2SO4) extraction->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product: N-Haloalkanoyl-Tetrahydroquinoline characterization->end MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Treat with varying concentrations of N-Haloalkanoyl-THQ derivatives incubation1->treatment incubation2 Incubate (e.g., 48-72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add Solubilization Solution (e.g., DMSO, isopropanol) incubation3->solubilize read_absorbance Read Absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End: Determine Cytotoxicity calculate_ic50->end

Sources

A Comparative Cytotoxicity Analysis: The Potential of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline Against the Clinical Benchmark, Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cytotoxic potential of the novel compound, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, against doxorubicin, a widely used chemotherapeutic agent. While direct comparative experimental data for this specific novel compound is not yet prevalent in published literature, this document synthesizes existing research on related tetrahydroquinoline derivatives to establish a robust methodology for future in vitro studies.

Introduction: The Promise of Tetrahydroquinoline Scaffolds in Oncology

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1] Recent research has increasingly highlighted the potential of tetrahydroquinoline derivatives as anticancer agents, demonstrating significant cytotoxicity against a variety of cancer cell lines, including those of the lung, skin, colon, breast, and prostate.[1][2][3] These compounds have been shown to exert their effects through diverse mechanisms of action, such as the inhibition of critical cell signaling pathways like mTOR and NF-κB, and the induction of autophagy.[3][4][5]

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a novel derivative that warrants investigation for its cytotoxic properties. The presence of the chloropropanoyl group introduces a reactive electrophilic center, which could potentially alkylate biological nucleophiles, a mechanism of action employed by several established anticancer drugs.

The Clinical Benchmark: Doxorubicin

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy for decades, used in the treatment of a wide range of cancers including breast, lung, and ovarian cancers, as well as various leukemias and lymphomas.[6] Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[6] Despite its efficacy, the clinical use of doxorubicin is often limited by severe side effects, most notably cardiotoxicity.[6] This underscores the continuous need for novel cytotoxic agents with improved therapeutic indices.

A Framework for Comparative Cytotoxicity Evaluation

To ascertain the therapeutic potential of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a direct comparison of its cytotoxic effects with doxorubicin is essential. This would typically involve a series of in vitro assays to determine the concentration-dependent effects of each compound on cancer cell viability and to elucidate their underlying mechanisms of action.

Hypothesized Mechanism of Action for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Based on the known activities of related tetrahydroquinoline derivatives and the chemical nature of the 3-chloropropanoyl substituent, a plausible mechanism of action for this novel compound could involve the alkylation of key cellular proteins or DNA, leading to cellular stress and the induction of apoptotic pathways. The tetrahydroquinoline core itself may contribute to targeting specific cellular pathways, as seen with other derivatives that inhibit mTOR or NF-κB.

Visualizing the Mechanisms

The following diagrams illustrate the established mechanism of doxorubicin and a hypothesized pathway for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

doxorubicin_mechanism Dox Doxorubicin Cell Cancer Cell Dox->Cell DNA DNA Intercalation Cell->DNA TopoII Topoisomerase II Inhibition Cell->TopoII ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Damage DNA Damage DNA->Damage TopoII->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis thq_mechanism THQ 1-(3-Chloropropanoyl)- 1,2,3,4-tetrahydroquinoline Cell Cancer Cell THQ->Cell Alkylation Alkylation of Cellular Targets (Proteins, DNA) Cell->Alkylation Pathway_Inhibition Inhibition of Signaling Pathways (e.g., NF-κB, mTOR) Cell->Pathway_Inhibition Stress Cellular Stress Alkylation->Stress Apoptosis Apoptosis Pathway_Inhibition->Apoptosis Stress->Apoptosis

Caption: Hypothesized mechanism for the novel tetrahydroquinoline.

Experimental Protocols for Comparative Analysis

A robust comparison would necessitate a multi-faceted approach, employing a panel of cancer cell lines relevant to the intended therapeutic area.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity. [7] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells. [7] Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline and doxorubicin in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

To understand the mode of cell death induced by the compounds, flow cytometry can be employed to analyze apoptosis and cell cycle distribution.

Step-by-Step Protocol (Annexin V/Propidium Iodide Staining for Apoptosis):

  • Cell Treatment: Treat cells with the IC50 concentrations of each compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented in a clear and comparative manner.

Table 1: Hypothetical IC50 Values (µM) of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline and Doxorubicin in Various Cancer Cell Lines after 48h Treatment.

Cell LineCancer Type1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (IC50)Doxorubicin (IC50)
MCF-7Breast AdenocarcinomaHypothetical ValueKnown Value
A549Lung CarcinomaHypothetical ValueKnown Value
HCT-116Colon CarcinomaHypothetical ValueKnown Value
PC-3Prostate CancerHypothetical ValueKnown Value

A lower IC50 value indicates greater potency. The selectivity of the novel compound can be assessed by comparing its cytotoxicity in cancer cell lines versus non-cancerous cell lines (e.g., human dermal fibroblasts).

Conclusion and Future Directions

This guide outlines a foundational strategy for the comparative cytotoxic evaluation of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline against the clinical standard, doxorubicin. The tetrahydroquinoline scaffold holds considerable promise in the development of novel anticancer agents. [8]Future research should focus on executing these comparative studies to generate empirical data on the efficacy and mechanism of action of this novel compound. Further investigations could also explore its effects on multidrug-resistant cancer cell lines and its potential for synergistic combinations with other chemotherapeutic agents. The ultimate goal is to identify novel drug candidates with improved efficacy and a more favorable safety profile than existing treatments.

References

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules, 29(18), 4283. [Link]

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2023). RSC Medicinal Chemistry, 14(10), 1985-1998. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry, 46(21), 10018-10031. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). Molecules, 29(11), 2568. [Link]

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (2019). Anticancer Agents in Medicinal Chemistry, 19(6), 760-771. [Link]

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  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e277152. [Link]

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  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (2020). Molecules, 25(21), 5013. [Link]

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A Senior Application Scientist's Guide to In Silico Docking: Evaluating "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this versatile molecule have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and anti-HIV agents.[3][4][5][6] The therapeutic promise of the THQ scaffold lies in its three-dimensional structure, which allows for diverse substitutions and interactions with various biological targets. This guide focuses on a specific, under-investigated derivative, "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline," providing a comprehensive framework for evaluating its potential therapeutic efficacy through in silico molecular docking.

Given the broad spectrum of activity associated with the THQ scaffold, we have selected three high-impact protein targets for this comparative docking study:

  • mTOR (mammalian Target of Rapamycin): A crucial kinase that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[7][8][9]

  • P-glycoprotein (P-gp): A transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by expelling a wide range of chemotherapeutic agents from the cell.[10][11] Inhibitors of P-gp are of significant interest to overcome MDR.

  • HIV-1 Reverse Transcriptase (RT): An essential enzyme for the replication of the human immunodeficiency virus (HIV). It is a well-established target for antiviral drugs.[12][13]

This guide will provide a step-by-step protocol for conducting a comparative in silico docking study of "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" and two commercially available, structurally related compounds, 1,2,3,4-Tetrahydroquinoline (the parent scaffold)[14] and Oxamniquine (a known antiparasitic drug containing the THQ moiety), against these three protein targets.

Methodology: A Step-by-Step In Silico Docking Workflow

The following protocol outlines the complete workflow for our comparative docking study, from ligand and protein preparation to the final analysis of results. This workflow is designed to be self-validating and scientifically rigorous.

Experimental Workflow Diagram

G cluster_0 Preparation Phase cluster_1 Docking Phase cluster_2 Analysis & Validation ligand_prep Ligand Preparation (Test & Reference Compounds) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking 3D Structures protein_prep Protein Preparation (Target Proteins from PDB) protein_prep->docking Prepared Receptors analysis Results Analysis (Binding Energy & Interactions) docking->analysis Docking Poses & Scores validation Protocol Validation (Redocking & RMSD) analysis->validation Comparative Data G Binding_Energy Lower Binding Energy (More Negative) Potency Higher Predicted Potency Binding_Energy->Potency indicates Interactions Favorable Interactions (H-bonds, Hydrophobic) Interactions->Potency explains

Sources

A Comparative Analysis of Synthetic Routes to 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a key synthetic intermediate in the development of various pharmaceutical agents and biologically active molecules. The presence of the reactive 3-chloropropanoyl group attached to the tetrahydroquinoline scaffold allows for further molecular elaboration, making it a valuable building block in medicinal chemistry. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are paramount for successful drug development campaigns. This guide provides a comparative analysis of the primary synthetic strategies for preparing 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Core Synthetic Strategies: An Overview

The synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline predominantly revolves around the formation of an amide bond between the secondary amine of the 1,2,3,4-tetrahydroquinoline core and a 3-chloropropanoyl moiety. The two principal routes to achieve this transformation are:

  • Route 1: Direct N-Acylation with 3-Chloropropanoyl Chloride. This is the most conventional and widely employed method, relying on the high reactivity of the acyl chloride.

  • Route 2: Amide Coupling of 1,2,3,4-Tetrahydroquinoline with 3-Chloropropanoic Acid. This approach utilizes a carboxylic acid as the acyl source, necessitating the use of a coupling agent to activate the carboxyl group for amidation.

This guide will delve into the specifics of each route, providing a comparative analysis of their performance based on experimental data for analogous reactions, as specific data for the target molecule is not extensively documented in publicly available literature.

Route 1: Direct N-Acylation with 3-Chloropropanoyl Chloride

This method is a classic example of nucleophilic acyl substitution, where the nucleophilic nitrogen of 1,2,3,4-tetrahydroquinoline attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.

Mechanistic Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 1,2,3,4-tetrahydroquinoline attacks the carbonyl carbon of 3-chloropropanoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and forming a protonated amide. A base is required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Direct N-Acylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination & Deprotonation THQ 1,2,3,4-Tetrahydroquinoline (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate THQ->TetrahedralIntermediate Attack AcylChloride 3-Chloropropanoyl Chloride (Electrophile) AcylChloride->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide Collapse Chloride Cl⁻ Product 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline ProtonatedAmide->Product Deprotonation Salt [Base-H]⁺Cl⁻ Base Base (e.g., Triethylamine) Base->Product

Caption: Mechanism of Direct N-Acylation.

Experimental Considerations and Performance

This reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or toluene, in the presence of a non-nucleophilic base to scavenge the HCl produced. Common bases include triethylamine (TEA) or pyridine. The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions.

ParameterTypical ConditionsExpected YieldPurityKey AdvantagesKey Disadvantages
Solvent Dichloromethane, TolueneHigh (often >90%)Generally highHigh reactivity, short reaction times, readily available starting materials.Corrosive HCl byproduct, moisture-sensitive acyl chloride.
Base Triethylamine, PyridineBase needs to be removed during work-up.
Temperature 0 °C to room temperature
Reaction Time 1-4 hours

Data inferred from analogous reactions.

A closely related acylation of p-anisidine with 3-chloropropionyl chloride in toluene with sodium bicarbonate as the base resulted in a 96.2% yield of the corresponding amide with 99.65% purity, highlighting the efficiency of this method.[2]

Detailed Experimental Protocol (Representative)

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 eq)

  • 3-Chloropropanoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Add 3-chloropropanoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Route 2: Amide Coupling with 3-Chloropropanoic Acid

This route offers an alternative to the use of a highly reactive and moisture-sensitive acyl chloride by starting with the corresponding carboxylic acid. This method requires the activation of the carboxylic acid using a coupling agent to facilitate amide bond formation.

Mechanistic Rationale

Amide coupling reactions proceed by the in-situ activation of the carboxylic acid to form a more reactive species, which is then susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Amide Coupling Mechanism cluster_0 Carboxylic Acid Activation cluster_1 Amide Bond Formation CarboxylicAcid 3-Chloropropanoic Acid ActiveEster Activated Intermediate (O-acylisourea) CarboxylicAcid->ActiveEster CouplingAgent Coupling Agent (e.g., EDC) CouplingAgent->ActiveEster Product 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline ActiveEster->Product Nucleophilic Attack Byproduct Urea Byproduct THQ 1,2,3,4-Tetrahydroquinoline THQ->Product

Caption: General Mechanism of Amide Coupling.

Experimental Considerations and Performance

This method is generally milder than using acyl chlorides and avoids the generation of HCl. The choice of coupling agent and reaction conditions can be optimized to achieve high yields.

ParameterTypical ConditionsExpected YieldPurityKey AdvantagesKey Disadvantages
Coupling Agent EDC/HOBt, HATU, PyBOPGood to excellentVariableMilder reaction conditions, avoids corrosive byproducts.More expensive reagents, formation of byproducts that require removal.
Solvent DMF, DCM
Base DIPEA, NMM
Temperature 0 °C to room temperature

Data inferred from general amide coupling reactions.

Detailed Experimental Protocol (Representative)

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 eq)

  • 3-Chloropropanoic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 3-chloropropanoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) and DIPEA (2.0 eq) in the same anhydrous solvent.

  • Add the solution of the amine to the pre-activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Comparative Analysis and Conclusion

FeatureRoute 1: Direct N-AcylationRoute 2: Amide Coupling
Reagent Cost & Availability 3-Chloropropanoyl chloride is readily available and generally less expensive.Coupling agents can be significantly more expensive.
Reaction Conditions Can be highly exothermic and requires careful temperature control.Generally milder and more controlled.
Byproducts Corrosive HCl, which must be neutralized.Urea or other byproducts from the coupling agent, which must be removed during purification.
Yield & Purity Typically high yields and purity can be achieved.Yields are generally good to excellent, but purification can be more challenging.
Scalability Well-suited for large-scale synthesis due to lower cost and simpler reaction setup.May be less cost-effective for large-scale production due to the cost of coupling agents.

For the synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, Route 1 (Direct N-Acylation) is generally the preferred method for its high efficiency, cost-effectiveness, and straightforward procedure. The high reactivity of the acyl chloride typically leads to high conversion and yield in a short amount of time. While the generation of HCl is a drawback, it is easily managed by the addition of a suitable base.

Route 2 (Amide Coupling) serves as a valuable alternative, particularly when milder reaction conditions are required or if the starting material is sensitive to the harsh conditions sometimes associated with acyl chlorides. However, the higher cost of coupling agents and the potential for more complex purification procedures make it a less common choice for the synthesis of this specific intermediate on a larger scale.

Researchers and drug development professionals should select the synthetic route based on the specific requirements of their project, considering factors such as scale, cost, and the chemical compatibility of any other functional groups present in the starting materials.

References

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • BenchChem. N-Acylation of Amines with 3-Chloropropionyl Chloride.

Sources

"1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" vs. 1,2,3,4-tetrahydroquinoline: a comparative study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and organic synthesis, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure, celebrated for its presence in numerous bioactive compounds.[1][2] This guide presents a detailed comparative analysis between the foundational THQ molecule and its N-acylated derivative, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. We will dissect their structural nuances, explore the profound impact of N-acylation on chemical reactivity, and delineate their distinct roles in synthetic applications. This comparison is grounded in fundamental chemical principles and supported by detailed experimental protocols, providing researchers, scientists, and drug development professionals with a robust framework for strategic molecular design and synthesis.

Introduction: From a Versatile Scaffold to a Primed Intermediate

1,2,3,4-Tetrahydroquinoline (THQ) is a heterocyclic compound extensively utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its structure is a common motif in a wide array of pharmacologically active agents, demonstrating activities ranging from anticancer to neuroprotective.[1][5] The reactivity of THQ is largely dictated by the secondary amine at the N1 position, which serves as a nucleophilic handle for various chemical modifications.

The introduction of a 3-chloropropanoyl group at this position to form 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline fundamentally transforms the parent molecule. This N-acylation converts the nucleophilic secondary amine into a stable tertiary amide and, critically, introduces a reactive electrophilic alkyl chloride.[6][7] This dual functionality transforms the simple scaffold into a bifunctional intermediate, primed for subsequent, targeted chemical transformations such as cyclizations or nucleophilic substitutions.[8] This guide will illuminate the strategic advantages and divergent applications that arise from this key structural modification.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The addition of the 3-chloropropanoyl moiety significantly alters the physicochemical properties of the tetrahydroquinoline core. This transformation is not merely an increase in molecular weight but a fundamental shift in electronic and steric characteristics.

Property1,2,3,4-Tetrahydroquinoline1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline
Molecular Formula C₉H₁₁N[9]C₁₂H₁₄ClNO
Molecular Weight 133.19 g/mol [9]223.70 g/mol
Key Functional Group Secondary Amine (-NH-)[9]Tertiary Amide (-N-C=O), Alkyl Chloride (-Cl)
Reactivity at Nitrogen Nucleophilic, BasicNon-nucleophilic, Non-basic (Amide Resonance)
Key Reactive Site(s) N1-H (for substitution)Carbonyl Carbon (electrophilic), γ-Carbon (electrophilic)
Appearance Colorless to yellow oily liquid[9]Expected to be a solid at room temperature (e.g., white crystalline powder)[10]

Comparative Reactivity and Synthetic Utility

The most significant divergence between the two molecules lies in their chemical reactivity, which in turn dictates their synthetic utility.

  • 1,2,3,4-Tetrahydroquinoline (THQ): As a secondary amine, the nitrogen atom in THQ is nucleophilic and readily participates in reactions such as N-alkylation and N-acylation.[6][11] It can be deprotonated to form a potent nucleophile or act as a base. This makes THQ an excellent starting material for introducing a wide variety of substituents directly onto the nitrogen atom. However, this reactivity can also be a liability, leading to over-alkylation or undesired side reactions if not properly controlled.[6]

  • 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline: The N-acylation effectively "protects" or deactivates the nitrogen atom. The lone pair on the nitrogen participates in resonance with the adjacent carbonyl group, rendering it essentially non-nucleophilic and non-basic under typical conditions.[12] The synthetic utility now pivots to the newly introduced 3-chloropropanoyl chain. This group provides two key electrophilic sites:

    • The Carbonyl Carbon: While less reactive than an acyl chloride, it can still be targeted by strong nucleophiles.

    • The γ-Carbon: The carbon atom bearing the chlorine is an electrophilic center, susceptible to Sₙ2 reactions with various nucleophiles.[7][8] This allows for the attachment of a wide range of functional groups, such as azides, thiols, or amines, extending the molecular framework.

Crucially, the proximity of the aromatic ring of the THQ scaffold and the reactive alkyl chloride "tail" enables powerful intramolecular reactions, such as Friedel-Crafts alkylations, to form novel tricyclic ring systems—a highly valuable transformation in drug discovery.

Experimental Workflow: Synthesis and Derivatization

To provide a practical context for this comparison, we outline a validated, two-step experimental workflow. The first part details the synthesis of the target compound, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, from its precursor. The second illustrates its utility in a subsequent nucleophilic substitution reaction.

Workflow Diagram: Synthesis and Functionalization

G cluster_0 PART 1: N-Acylation cluster_1 PART 2: Nucleophilic Substitution THQ 1,2,3,4-Tetrahydroquinoline Reagent1 3-Chloropropionyl Chloride + Triethylamine (Base) THQ->Reagent1 Product1 1-(3-Chloropropanoyl)-1,2,3,4- tetrahydroquinoline Reagent1->Product1 Acylation (DCM, 0°C to RT) Product1_ref 1-(3-Chloropropanoyl)-1,2,3,4- tetrahydroquinoline Product1->Product1_ref Reagent2 Sodium Azide (NaN3) Product1_ref->Reagent2 Product2 1-(3-Azidopropanoyl)-1,2,3,4- tetrahydroquinoline Reagent2->Product2 SN2 Reaction (DMF, 60°C)

Caption: Synthetic workflow from THQ to a functionalized derivative.

Protocol 1: Synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

This protocol describes a standard N-acylation using an acyl chloride, a robust and high-yielding reaction.[6][13]

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 equiv)

  • 3-Chloropropionyl chloride (1.1 equiv)[14]

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,2,3,4-tetrahydroquinoline (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of Acyl Chloride: Add 3-chloropropionyl chloride (1.1 equiv) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting THQ spot is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Conclusion: Selecting the Right Tool for the Job

The choice between 1,2,3,4-tetrahydroquinoline and its 1-(3-chloropropanoyl) derivative is entirely dependent on the synthetic goal.

  • Choose 1,2,3,4-Tetrahydroquinoline when:

    • The objective is to explore a wide range of N-substituents via alkylation, arylation, or other acylation reactions.

    • It is to be used as a basic scavenger or a ligand in catalysis.[4]

    • The final product requires a free N-H group for biological activity or hydrogen bonding.

  • Choose 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline when:

    • The synthetic plan involves building complexity through a secondary reaction at a distal position.

    • The goal is to synthesize tricyclic structures via intramolecular cyclization.

    • A stable amide linkage is desired in the final molecule for improved metabolic stability.[6]

In essence, while THQ is a versatile foundational scaffold, its acylated counterpart is a more specialized and strategically valuable intermediate. Understanding this distinction allows researchers to design more efficient, elegant, and effective synthetic routes toward complex target molecules in drug discovery and materials science.

References

  • Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Parul Institute of Pharmacy.

  • BenchChem. (2025). The Expanding Therapeutic Landscape of Tetrahydroquinolines: A Technical Guide to Synthesis and Application.

  • BenchChem. (2025). Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermediates.

  • Bromchem Laboratories. (n.d.). 3-Chloropropionyl Chloride.

  • ChemicalBook. (2025). 1,2,3,4-Tetrahydroquinoline.

  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.

  • Pharmaffiliates. (n.d.). The Role of 3-Chloropropionyl Chloride in Pharmaceutical Intermediate Synthesis.

  • ChemicalBook. (2025). Continuous Flow Production of 3-Chloropropionyl Chloride.

  • MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.

  • ResearchGate. (n.d.). Scope of 1,2,3,4‐Tetrahydroquinolines.

  • Guidechem. (n.d.). How is 3-Chloropropionyl chloride synthesized?.

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Organic Synthesis with 1,2,3,4-Tetrahydroquinoline: A Chemist's Perspective.

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.

  • PubMed Central (PMC). (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

  • Chem-Impex. (n.d.). 1,2,3,4-Tetrahydroquinoline.

  • Wikipedia. (n.d.). Tetrahydroquinoline.

  • MDPI. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.

  • ResearchGate. (n.d.). N‐acylation of anilines, primary and secondary amines,and sulfonamides.

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.

  • PubMed Central (PMC). (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.

  • SALTDATA. (n.d.). 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

  • National Library of Medicine. (n.d.). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives.

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-.

Sources

Navigating the Selectivity Labyrinth: A Comparative Guide to the Cross-Reactivity of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Covalent Conundrum of a Novel Tetrahydroquinoline Derivative

The compound 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline presents a compelling profile for targeted therapeutic development. Its architecture, featuring a 1,2,3,4-tetrahydroquinoline scaffold, is a well-established pharmacophore found in a multitude of biologically active agents, from anticancer to antimicrobial compounds.[1][2][3][4] The addition of a 3-chloropropanoyl group introduces a reactive electrophilic "warhead," strongly suggesting that this molecule acts as a covalent inhibitor.[5][6] Covalent inhibitors offer the tantalizing prospect of enhanced potency and prolonged pharmacodynamic effects due to the formation of a stable bond with their target protein.[7]

However, this irreversible mechanism of action also presents a significant challenge: the potential for off-target reactivity.[7] An electrophilic warhead, if not perfectly guided by the non-covalent interactions of the parent scaffold, can react with unintended proteins, leading to a cascade of undesirable consequences, from misleading experimental results to cellular toxicity.[8] This guide provides a framework for the systematic investigation of the cross-reactivity of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline, offering a comparative analysis of its potential interaction profile and detailing robust experimental protocols to assess its selectivity. As no prior data exists for this specific molecule, this document serves as a strategic manual for its comprehensive characterization.

The Two-Fold Nature of Covalent Inhibition

The interaction of a covalent inhibitor with its target is a two-step process. Initially, the inhibitor reversibly binds to the target protein, driven by non-covalent forces. This is followed by the formation of a permanent covalent bond between the electrophilic warhead and a nucleophilic amino acid residue on the target protein, most commonly a cysteine.[9] The overall potency and selectivity of the inhibitor are determined by both of these steps.

cluster_reversible Step 1: Reversible Binding cluster_covalent Step 2: Covalent Bond Formation Compound 1-(3-Chloropropanoyl)- 1,2,3,4-tetrahydroquinoline OffTarget Potential Off-Target Protein Compound->OffTarget Non-specific interaction ReversibleComplex Reversible Binding Complex Compound->ReversibleComplex Non-covalent interaction Target Intended Target Protein OffTargetAdduct Covalent Off-Target Adduct OffTarget->OffTargetAdduct Undesired Covalent Reaction ReversibleComplex->Compound Dissociation CovalentAdduct Covalent Target Adduct ReversibleComplex->CovalentAdduct Irreversible Reaction

Caption: The dual-step mechanism of covalent inhibition, highlighting both on-target and potential off-target pathways.

Comparative Analysis: A Predictive Off-Target Landscape

Given the novelty of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a direct comparative analysis with existing alternatives is not yet possible. However, based on its structural components, we can construct a predictive landscape of potential off-target interactions. The tetrahydroquinoline core is known to interact with a diverse range of protein families, and the chloropropanoyl warhead will preferentially react with accessible and hyper-reactive cysteine residues.

To illustrate the data that should be generated, the following tables present hypothetical results from the experimental workflows detailed later in this guide.

Table 1: Hypothetical Kinase Selectivity Profile

This table showcases a hypothetical outcome from a broad kinase panel screening, a critical step for many targeted therapies.

Kinase Target% Inhibition at 1 µMIC₅₀ (nM)Notes
Hypothetical Primary Target Kinase 98% 15 Potent on-target activity
EGFR75%250Potential off-target
BTK68%480Potential off-target
JAK232%> 10,000Low activity
p38α15%> 10,000Negligible activity
... (400+ other kinases)<10%> 10,000Generally clean profile

Table 2: Hypothetical Receptorome Screening Results

This table illustrates potential findings from a receptorome screen, which is crucial if the compound is intended for or shows activity in the central nervous system.

Receptor Target% Displacement at 1 µMKᵢ (nM)Notes
Hypothetical Primary GPCR Target 95% 25 Strong on-target binding
Dopamine D2 Receptor65%350Potential off-target
Serotonin 5-HT2A Receptor58%600Potential off-target
Adrenergic α1A Receptor25%> 10,000Weak interaction
Muscarinic M1 Receptor12%> 10,000Negligible interaction
... (100+ other receptors)<10%> 10,000Generally selective

Experimental Workflows for Assessing Cross-Reactivity

A multi-tiered approach is essential for robustly characterizing the selectivity of a novel covalent inhibitor. This should begin with broad, unbiased screening and progress to more focused, mechanistic studies.

Start Novel Covalent Inhibitor: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline InSilico In Silico Off-Target Prediction (Target prediction based on structural similarity) Start->InSilico BroadScreening Broad Panel Screening (e.g., KinomeScan, Receptorome Profiling) Start->BroadScreening ABPP Activity-Based Protein Profiling (ABPP) (Global identification of covalent targets in a native system) Start->ABPP InSilico->BroadScreening TargetValidation Target Validation & Mechanistic Studies BroadScreening->TargetValidation ABPP->TargetValidation Biochemical Biochemical Assays (e.g., Competitive ELISA, IC₅₀ determination) TargetValidation->Biochemical CellBased Cell-Based Assays (e.g., NanoBRET™, CETSA, Pathway Analysis) TargetValidation->CellBased Phenotypic Phenotypic Screening (Assessing cellular effects to uncover unexpected targets) TargetValidation->Phenotypic SelectivityProfile Comprehensive Selectivity Profile Biochemical->SelectivityProfile CellBased->SelectivityProfile Phenotypic->SelectivityProfile

Caption: A strategic workflow for the comprehensive cross-reactivity profiling of a novel covalent inhibitor.

Tier 1: Broad-Spectrum and Unbiased Screening

The initial goal is to cast a wide net to identify all potential interacting partners.

  • In Silico Profiling : Computational methods can predict potential off-targets by comparing the structure of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline to libraries of known ligands for various targets.[10][11] This provides a preliminary list of proteins to prioritize in subsequent experimental validation.

  • Large-Scale Panel Screening :

    • Kinome Profiling : Services like Eurofins' KINOMEscan™ or Promega's cell-free KinaseSeeker™ assays can assess the compound's activity against hundreds of kinases in a single experiment.[11] This is a standard and critical step in the development of kinase inhibitors.

    • Receptorome Screening : For compounds with potential CNS activity, a receptorome screen (e.g., Eurofins' SafetyScreen panels) can evaluate binding to a wide array of G-protein coupled receptors, ion channels, and transporters.[12][13]

  • Activity-Based Protein Profiling (ABPP) : This powerful chemoproteomic technique uses chemical probes that mimic the reactive warhead of the inhibitor to identify covalently modified proteins directly in a complex biological sample (e.g., cell lysate or intact cells).[14][15][16][17] ABPP provides an unbiased view of the "ligandable" proteome for your compound's specific reactive group.[6][9][18]

Tier 2: Target Validation and Mechanistic Assays

Once a list of potential on- and off-targets is generated, the next step is to validate these interactions and quantify the binding affinity and functional consequences.

Experimental Protocol 1: Competitive Inhibition ELISA

This biochemical assay is a cost-effective method to determine the inhibitory potency (IC₅₀) of the compound against a purified putative target protein.

Principle : The test compound competes with a labeled ligand (e.g., a biotinylated version of a known binder or the substrate) for binding to the target protein immobilized on a microplate. A reduction in the signal from the labeled ligand indicates that the test compound is binding to the target.

Step-by-Step Methodology :

  • Plate Coating : Coat a high-binding 96-well microplate with the purified target protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[19]

  • Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.[20]

  • Blocking : Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[20]

  • Compound Preparation : Prepare a serial dilution of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline in assay buffer.

  • Competition : Add the diluted compound to the wells, followed immediately by a fixed concentration of the enzyme-labeled competitor (e.g., biotinylated ligand). Incubate for 1-2 hours at room temperature.

  • Washing : Repeat the washing step to remove unbound reagents.

  • Detection : If using a biotinylated competitor, add streptavidin-HRP conjugate and incubate for 30-60 minutes. Wash again.

  • Substrate Addition : Add a chromogenic substrate (e.g., TMB) and incubate until sufficient color develops.[19]

  • Stopping and Reading : Stop the reaction with a stop solution (e.g., 2M H₂SO₄) and read the absorbance on a microplate reader.[21]

  • Data Analysis : Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Experimental Protocol 2: NanoBRET™ Target Engagement Assay

This cell-based assay provides a quantitative measure of compound binding to a specific target protein within intact, live cells, offering more physiologically relevant data.[22][23][24]

Principle : The target protein is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target is added to the cells. When the tracer binds to the NanoLuc®-fused target, it brings the fluorophore into close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). An unlabeled compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[22][25]

Step-by-Step Methodology :

  • Cell Preparation : Transfect cells (e.g., HEK293T) with a plasmid encoding the NanoLuc®-target fusion protein. Culture the cells for 18-24 hours to allow for protein expression.[24]

  • Cell Plating : Harvest the transfected cells and plate them into a white, 96-well or 384-well assay plate.

  • Compound Addition : Add serial dilutions of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline to the wells.

  • Tracer Addition and Equilibration : Add the specific NanoBRET™ fluorescent tracer at a predetermined optimal concentration. Incubate the plate at 37°C in a CO₂ incubator for at least 2 hours to allow the binding to reach equilibrium.[24]

  • Substrate Addition : Just prior to reading, add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[24]

  • BRET Measurement : Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission signals (e.g., 450 nm and 610 nm).[24]

  • Data Analysis : Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Other Valuable Cellular Assays :

  • Cellular Thermal Shift Assay (CETSA®) : This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. A stabilized protein will remain soluble at higher temperatures.[12][26][27][28][29]

  • Cell-Based Pathway Analysis : Use reporter gene assays or multiplex immunoassays to determine if the compound modulates the signaling pathway downstream of its intended target and any identified off-targets. This provides functional confirmation of target engagement and can reveal unexpected pathway modulation.

Conclusion: A Roadmap to a Well-Characterized Covalent Inhibitor

The development of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline as a potential therapeutic agent is contingent on a thorough understanding of its selectivity profile. Due to its covalent mechanism of action, a rigorous assessment of cross-reactivity is not just a regulatory hurdle but a fundamental aspect of its scientific validation. The multi-tiered approach outlined in this guide, progressing from broad, unbiased screening to specific biochemical and cell-based validation, provides a comprehensive roadmap for characterizing this novel compound. By systematically identifying and quantifying both on-target and off-target interactions, researchers can build a robust data package that will inform lead optimization, predict potential toxicities, and ultimately determine the therapeutic viability of this promising molecule.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry, 62(12), 5673–5724.
  • Győrffy, B., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(4), 413-422.
  • Lanning, B. R., et al. (2014). A cysteine-reactive probe for quantitative profiling of the kinase cysteinome.
  • Creative Biolabs. (n.d.). Protocol of Competition (Inhibition) ELISA. Retrieved from [Link]

  • Adibekian, A. (2016). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA International Journal for Chemistry, 70(9), 608-611.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Nguyen, T. V., et al. (2017). ABPP-HT: High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry, 5, 111.
  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Weerapana, E., et al. (2010). Target identification of covalently binding drugs by activity-based protein profiling (ABPP). Current Opinion in Chemical Biology, 14(3), 329-335.
  • Kalliokoski, T., et al. (2013). Predictive in silico Off-Target Profiling in Drug Discovery. Current Medicinal Chemistry, 20(2), 154-164.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the efficient synthesis of novel molecular entities is paramount. The N-acylated tetrahydroquinoline scaffold is a privileged structure in a variety of biologically active compounds. This guide provides an in-depth comparative analysis of synthetic methodologies for the production of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline , a key intermediate for further chemical elaboration. We will delve into a traditional batch method, a microwave-assisted approach, and a continuous flow process, benchmarking them against key performance indicators including reaction time, yield, safety, and green chemistry metrics.

Introduction to the Synthetic Challenge

The target molecule, 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline, is synthesized through the acylation of the secondary amine of 1,2,3,4-tetrahydroquinoline with 3-chloropropanoyl chloride. The primary challenge in this synthesis is to achieve high conversion and purity while minimizing reaction time and environmental impact. The presence of the reactive chloropropanoyl group necessitates controlled reaction conditions to avoid side reactions.

This guide will explore the following three synthetic strategies:

  • Conventional Synthesis: The classic Schotten-Baumann reaction, a robust and widely used method for N-acylation.[1][2][3]

  • Microwave-Assisted Synthesis: A modern approach utilizing microwave irradiation to accelerate reaction rates and potentially improve yields.[4][5][6][7]

  • Continuous Flow Synthesis: A state-of-the-art technique offering enhanced safety, scalability, and process control.

Method 1: Conventional Synthesis via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the acylation of amines using an acyl chloride in the presence of a base.[1][2][3] The base, typically a tertiary amine like triethylamine or an aqueous base, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[8]

Experimental Protocol

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • 3-Chloropropanoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropanoyl chloride (1.1 eq) in dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Tetrahydroquinoline and Triethylamine in DCM cooling Cool to 0 °C reagents->cooling addition Add 3-Chloropropanoyl Chloride Solution cooling->addition stirring Stir at Room Temperature (2-4 hours) addition->stirring quench Quench with Water stirring->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Conventional Schotten-Baumann Synthesis Workflow.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields.[9] This technique is considered a green chemistry approach due to its energy efficiency.

Experimental Protocol

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • 3-Chloropropanoyl chloride

  • Triethylamine

  • Acetonitrile (or solvent-free)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a microwave-safe reaction vessel, combine 1,2,3,4-tetrahydroquinoline (1.0 eq) and triethylamine (1.2 eq). For a solvent-free approach, proceed to the next step. For a solvent-based reaction, add acetonitrile.

  • Add 3-chloropropanoyl chloride (1.1 eq) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 5-15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants and Base in a Microwave Vessel microwave Microwave Irradiation (100-120 °C, 5-15 min) reagents->microwave extraction Extraction with Ethyl Acetate microwave->extraction washing Aqueous Washes extraction->washing purification Purification (if needed) washing->purification product Isolated Product purification->product cluster_prep Preparation cluster_reaction Flow Reaction cluster_workup Purification & Collection solution_a Solution A: Tetrahydroquinoline + Et3N in Acetonitrile pump_a Pump A solution_a->pump_a solution_b Solution B: 3-Chloropropanoyl Chloride in Acetonitrile pump_b Pump B solution_b->pump_b mixer T-Mixer pump_a->mixer pump_b->mixer reactor Heated Reactor Coil (80-100 °C, 1-5 min) mixer->reactor purification In-line Purification reactor->purification collection Product Collection purification->collection product Isolated Product collection->product

Caption: Continuous Flow Synthesis Workflow.

Comparative Analysis

The three synthetic methods are benchmarked based on several key parameters. The data presented below is a synthesis of literature values for analogous reactions and reasonable estimations for the target molecule.

ParameterConventional (Schotten-Baumann)Microwave-AssistedContinuous Flow
Reaction Time 2-4 hours5-15 minutes1-5 minutes
Typical Yield 85-95%90-98%>95%
Temperature 0 °C to Room Temperature100-120 °C80-100 °C
Scalability ModerateLimitedHigh
Safety Exothermic reaction, handling of corrosive reagentsHigh pressure and temperature in a closed systemEnhanced safety due to small reaction volumes
Process Control ModerateModerateHigh
Equipment Cost LowModerateHigh

Green Chemistry & Economic Assessment

A holistic evaluation of synthetic efficiency must include considerations of environmental impact and cost. Green chemistry metrics, such as atom economy, provide a quantitative measure of the "greenness" of a reaction.

Atom Economy:

The atom economy for the acylation of 1,2,3,4-tetrahydroquinoline with 3-chloropropanoyl chloride is calculated as follows:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%

  • Molecular Weight of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline: C₁₂H₁₄ClNO = 223.70 g/mol

  • Molecular Weight of 1,2,3,4-Tetrahydroquinoline: C₉H₁₁N = 133.19 g/mol

  • Molecular Weight of 3-Chloropropanoyl chloride: C₃H₄Cl₂O = 126.97 g/mol

Atom Economy = (223.70 / (133.19 + 126.97)) x 100% = 86.0%

This calculation demonstrates that the inherent atom economy of the core reaction is quite high. However, the overall process mass intensity (PMI), which considers all materials used (solvents, reagents, work-up chemicals), will differ significantly between the methods.

MetricConventional (Schotten-Baumann)Microwave-AssistedContinuous Flow
Atom Economy 86.0%86.0%86.0%
Process Mass Intensity (PMI) High (due to large solvent volumes for reaction and purification)Moderate (reduced solvent use)Low (minimal solvent use)
Solvent Use High (Dichloromethane is a hazardous solvent)Low to NoneLow
Energy Consumption Moderate (prolonged stirring and heating/cooling)Low (short reaction times)Low (efficient heat transfer)

Cost Analysis:

A preliminary cost analysis based on commercially available starting materials suggests that the reagent costs are comparable across all three methods for a given scale. The primary cost differentiator lies in the initial capital investment for equipment, which is highest for the continuous flow setup. However, for large-scale production, the increased throughput and reduced waste of flow chemistry can lead to significant long-term cost savings.

  • 1,2,3,4-Tetrahydroquinoline: ~$32 for 25g

  • 3-Chloropropanoyl chloride: ~$60 for 100g

Conclusion and Recommendations

Each synthetic methodology for the production of 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline offers a unique set of advantages and disadvantages.

  • Conventional Schotten-Baumann Reaction: This method is reliable, requires minimal specialized equipment, and provides good yields. It is a suitable choice for small-scale laboratory synthesis. However, its long reaction times and reliance on large volumes of hazardous solvents make it less ideal for large-scale production and environmentally conscious synthesis.

  • Microwave-Assisted Synthesis: This approach offers a significant improvement in terms of reaction speed and energy efficiency. It is an excellent option for rapid reaction screening, optimization, and small to medium-scale production where throughput is a key consideration. The potential for solvent-free reactions further enhances its green credentials.

  • Continuous Flow Synthesis: For large-scale production, continuous flow synthesis is the superior methodology. It provides unparalleled control over reaction parameters, leading to higher yields and purity. The inherent safety features and potential for automation make it an attractive option for industrial applications. While the initial investment is higher, the long-term benefits of reduced waste, lower operating costs, and consistent product quality are substantial.

For research and development settings, a transition from conventional to microwave-assisted synthesis can significantly accelerate discovery timelines. For process development and manufacturing, investing in continuous flow technology is a strategic decision that aligns with the principles of green chemistry and efficient, safe production.

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A Senior Application Scientist's Guide to the Quantification of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline: A Comparative Analysis of Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a key chemical entity. We will explore the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Introduction to 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline and its Analytical Challenges

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline core is a common motif in many biologically active compounds and pharmaceutical agents.[1] The presence of a chloropropanoyl group introduces specific chemical properties that influence the choice of analytical technique. The molecule possesses a moderate polarity and a molecular weight of approximately 223.7 g/mol . The primary analytical challenges lie in achieving adequate sensitivity, selectivity, and high-throughput for routine analysis in various matrices, from bulk substance to formulated products.

Comparative Overview of Analytical Techniques

The selection of an analytical technique is a critical decision driven by factors such as the analyte's physicochemical properties, the required sensitivity, the complexity of the sample matrix, and the desired throughput. This section provides a comparative analysis of HPLC, GC-MS, and LC-MS/MS for the quantification of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.HPLC separation followed by highly selective and sensitive mass detection using two mass analyzers.
Applicability to Analyte Well-suited due to the analyte's polarity and non-volatile nature.Potentially suitable, but may require derivatization to increase volatility and thermal stability.[2]Highly suitable, offering the best combination of selectivity and sensitivity.[3]
Sensitivity Good (ng level).Very good (pg level), but matrix-dependent.[4]Excellent (fg to pg level).[5][6]
Selectivity Good, dependent on column chemistry and mobile phase composition.Excellent, based on both retention time and mass spectrum.Unparalleled, due to Multiple Reaction Monitoring (MRM).
Throughput Moderate to high.Moderate, sample preparation can be time-consuming.High, with fast chromatography and automated systems.[7]
Instrumentation Cost Moderate.Moderate to high.High.
Ease of Use Relatively straightforward for routine analysis.Requires expertise in both chromatography and mass spectrometry.Requires specialized knowledge for method development and data interpretation.
Robustness Generally robust and reliable for routine QC.Can be susceptible to matrix effects and instrument contamination.Robust for targeted quantification with proper maintenance.

In-Depth Analysis of Each Technique

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a molecule like 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, a reversed-phase HPLC method is the most logical starting point.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The analyte possesses both non-polar (tetrahydroquinoline ring) and polar (carbonyl and chloro- groups) functionalities, making it amenable to separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Mobile Phase: A mixture of acetonitrile or methanol with water or a buffer is typically used. The organic modifier content is optimized to achieve a suitable retention time and peak shape. An acidic modifier like formic or phosphoric acid is often added to suppress the ionization of any residual amine functionality and improve peak symmetry.[8]

  • UV Detection: The quinoline chromophore is expected to have a significant UV absorbance, allowing for sensitive detection. The detection wavelength would be selected based on the UV spectrum of the analyte to maximize sensitivity.

Experimental Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of Sample B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D Injection onto C18 Column C->D E Isocratic/Gradient Elution D->E F UV Detection E->F G Peak Integration F->G H Quantification via Calibration Curve G->H

Caption: Workflow for HPLC-UV quantification.

Protocol: Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial to separate the main compound from any potential degradation products.[9]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (v/v), in a ratio determined by method development (e.g., 60:40).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline reference standard in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation:

    • The method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] For non-volatile or polar compounds like our target analyte, derivatization is often a necessary step to increase volatility and thermal stability.[2]

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens. However, for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, direct analysis might be possible if it exhibits sufficient thermal stability. The decision to derivatize would be based on initial feasibility studies.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS) is typically suitable for the analysis of such derivatives.[4]

  • MS Detection: Mass spectrometry provides high selectivity and allows for structural confirmation based on the fragmentation pattern of the molecule.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing of Sample B Dissolution in Solvent A->B C Derivatization (Optional) B->C D Injection into GC C->D E Temperature Programmed Separation D->E F Mass Spectrometric Detection (Scan or SIM) E->F G Peak Identification & Integration F->G H Quantification G->H

Caption: Workflow for GC-MS quantification.

Protocol: GC-MS Analysis

  • GC-MS Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte.

  • Standard and Sample Preparation:

    • Prepare standards and samples in a suitable organic solvent like toluene or dichloromethane.

    • If derivatization is required, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used. The reaction is typically carried out by heating the sample with the reagent.

  • Data Analysis:

    • Identify the analyte peak based on its retention time and the presence of characteristic ions.

    • Quantify using a calibration curve constructed from the peak areas of the standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[6] This technique is often the gold standard for trace-level quantification in complex matrices.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and medium-polarity molecules like the target analyte, typically forming protonated molecules [M+H]+ in the positive ion mode.[6]

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion (the protonated molecule) in the first mass analyzer (Q1), fragmenting it in a collision cell (q2), and monitoring a specific product ion in the second mass analyzer (Q3), an extremely selective detection method called Multiple Reaction Monitoring (MRM) is achieved.[5] This minimizes interferences from the sample matrix.

Experimental Workflow for LC-MS/MS Analysis:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weighing of Sample B Dissolution & Dilution A->B C Filtration B->C D UHPLC Separation C->D E Electrospray Ionization (ESI) D->E F Tandem MS Detection (MRM) E->F G Peak Integration F->G H Quantification G->H

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A Comparative Guide to the Efficacy of Tetrahydroquinoline-Based Compounds Against Drug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

The emergence of multidrug resistance (MDR) remains a formidable obstacle in oncology, frequently leading to the failure of conventional chemotherapy.[1] This resistance is often mediated by mechanisms such as the overexpression of drug efflux pumps, notably P-glycoprotein (P-gp), which actively removes therapeutic agents from cancer cells, diminishing their efficacy.[2] In the relentless pursuit of novel therapeutic strategies, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer properties.[3][4] This guide provides a comparative analysis of the efficacy of THQ-based compounds, using "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" as a representative agent of this class, against drug-resistant cancer cells, supported by mechanistic insights and detailed experimental frameworks.

Part 1: Core Mechanisms of Action in Drug-Resistant Cancer

Tetrahydroquinoline derivatives employ a multi-pronged strategy to induce cytotoxicity and circumvent resistance mechanisms. Their efficacy stems not only from direct cell-killing capabilities but also from their ability to resensitize resistant cells to conventional chemotherapeutics.

Induction of ROS-Mediated Apoptosis

A primary mechanism of action for many THQ derivatives is the induction of overwhelming oxidative stress, leading to programmed cell death, or apoptosis.[5][6] Studies on novel THQ compounds demonstrate a significant increase in intracellular Reactive Oxygen Species (iROS), which in turn disrupts mitochondrial membrane potential (Δψm).[7] This mitochondrial distress triggers the intrinsic apoptotic pathway, culminating in the activation of executioner caspases, such as Caspase-3 and Caspase-7, which dismantle the cell.[6][8] This process is often independent of the pathways that have developed resistance to other drugs, providing an effective alternative route to cell death.

THQ Tetrahydroquinoline Derivative (THQ) ROS ↑ Intracellular ROS THQ->ROS Induces Mito Mitochondrial Membrane Potential (Δψm) Disruption ROS->Mito Causes Casp9 Caspase-9 Activation Mito->Casp9 Activates Casp37 Caspase-3/7 Activation Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by THQ derivatives.

Reversal of P-glycoprotein (P-gp) Mediated Multidrug Resistance

Perhaps the most critical function in the context of drug resistance is the ability of certain quinoline derivatives to inhibit P-gp.[9] P-gp, a product of the ABCB1 gene, functions as an ATP-dependent efflux pump, reducing intracellular drug accumulation.[2] Novel quinoline compounds have been shown to act as P-gp inhibitors, thereby blocking the efflux of co-administered chemotherapeutic agents like doxorubicin.[9] This inhibition restores the cytotoxic concentration of conventional drugs within the resistant cells, leading to a synergistic effect and a reversal of the MDR phenotype.

cluster_0 Resistant Cancer Cell Drug_In Chemotherapy Drug (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Efflux Pump Drug_In->Pgp Enters Cell Drug_Out Drug Efflux Pgp->Drug_Out Pumps Out THQ Quinoline Derivative THQ->Pgp Inhibits

Caption: Inhibition of P-gp mediated drug efflux by quinoline derivatives.

Part 2: Comparative Efficacy Analysis

The tangible measure of a novel compound's potential lies in its cytotoxic potency, typically quantified by the half-maximal inhibitory concentration (IC50). The table below synthesizes data from various studies on novel tetrahydroquinoline and quinoline derivatives, comparing their performance against standard chemotherapeutic agents in different cancer cell lines.

Compound ClassCell LineIC50 (µM) of Novel DerivativeComparator DrugIC50 (µM) of ComparatorFold Improvement (Approx.)Reference
Tetrahydroquinoline DerivativeSNB19 (Glioblastoma)38.3Temozolomide>100 (Typical Resistance)>2.6x[5][6]
Tetrahydroquinoline DerivativeLN229 (Glioblastoma)40.6Temozolomide>100 (Typical Resistance)>2.4x[5][6]
3,4-diaryl-THQ (Comp. 3c)A-431 (Skin)2.0---[3]
3,4-diaryl-THQ (Comp. 3c)HT-29 (Colon)4.4---[3]
Quinoline-Chalcone (Comp. 12e)MGC-803 (Gastric)1.385-FU6.224.5x[10]
Quinoline-Chalcone (Comp. 12e)HCT-116 (Colon)5.345-FU10.41.9x[10]
Bis-quinoline (Comp. 2a)HeLa (Cervical)0.14---[11]
Quinoline Derivative (160a)A549/DOX (Resistant Lung)Synergistic w/ DoxorubicinDoxorubicin AloneHigh (Resistant)Re-sensitizes[9]

Analysis: The data consistently demonstrates the high potency of novel THQ and quinoline derivatives. Notably, a 4-trifluoromethyl substituted THQ derivative exhibited significantly lower IC50 values against glioblastoma cells compared to the standard-of-care agent, temozolomide.[5][6][7] Furthermore, quinoline-chalcone hybrids show marked superiority over 5-Fluorouracil (5-FU) in gastric and colon cancer lines.[10] Crucially, the work on compound 160a highlights the ability of this class to re-sensitize doxorubicin-resistant cells, confirming their role as MDR modulators.[9]

Part 3: Experimental Validation Framework

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the efficacy of novel compounds. Below are detailed methodologies for key assays.

cluster_0 Endpoint Assays Start Seed Drug-Resistant Cancer Cells Treat Treat with THQ Derivative & Controls (24-72h) Start->Treat MTT Cytotoxicity (MTT Assay) Treat->MTT FACS Apoptosis & Cell Cycle (Flow Cytometry) Treat->FACS Data_MTT Measure Absorbance Calculate IC50 MTT->Data_MTT Data_FACS Analyze Cell Populations (Apoptotic, Cell Cycle Phase) FACS->Data_FACS End Comparative Analysis & Mechanistic Insight Data_MTT->End Data_FACS->End

Caption: General experimental workflow for evaluating THQ derivatives.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate drug-resistant cancer cells (e.g., A549/DOX) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the THQ derivative (e.g., from 0.1 µM to 100 µM). Remove the old media from the wells and add 100 µL of media containing the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Analysis of Apoptosis via Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the THQ derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated or vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion

The 1,2,3,4-tetrahydroquinoline scaffold represents a highly promising platform for the development of next-generation anticancer agents specifically aimed at overcoming multidrug resistance. Compounds derived from this core structure have demonstrated potent cytotoxicity through mechanisms like ROS-mediated apoptosis and, crucially, the ability to inhibit P-gp efflux pumps, thereby resensitizing resistant tumors to standard chemotherapy.[5][9] The comparative data clearly indicates their potential to outperform or synergize with existing drugs.[9][10] The rigorous application of the outlined experimental protocols will be vital in advancing these promising compounds from the laboratory to clinical applications, offering a potential new line of attack against the most recalcitrant cancers.

References

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A Comparative Guide to Evaluating the In Vitro Selectivity of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline for Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The paramount goal in cancer chemotherapy is to eradicate malignant cells while preserving healthy tissue. The measure of this crucial discrimination is a compound's selectivity. A high selectivity index—the ratio of a compound's toxicity against cancerous cells versus normal cells—is a key predictor of its potential as a therapeutic agent.[1][2] This guide provides a comprehensive framework for evaluating the in vitro selectivity of a novel compound, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (herein referred to as CPTQ).

CPTQ is a synthetic molecule featuring a tetrahydroquinoline scaffold, a structure found in various compounds with demonstrated anticancer properties.[3][4][5] The inclusion of a chloropropanoyl group, a potential alkylating moiety, suggests a possible mechanism of action involving DNA damage, a hallmark of many effective chemotherapeutics.[6][7][8] Alkylating agents can induce apoptosis (programmed cell death) by creating DNA lesions that disrupt replication and transcription, ultimately triggering cellular self-destruction pathways.[6][7][9]

This guide will detail the experimental workflow, from cell line selection to cytotoxicity assessment and mechanistic investigation, providing researchers with the necessary protocols to rigorously assess the therapeutic potential of CPTQ.

Experimental Design & Rationale

A robust evaluation of selectivity requires a direct comparison of the compound's effect on cancer cells versus normal cells, ideally from the same tissue of origin. This approach minimizes confounding variables related to tissue-specific metabolic rates or drug sensitivities.

Cell Line Selection: For this guide, we will use a well-established pair of human lung cell lines:

  • Cancer Cell Line: A549 , a human lung adenocarcinoma cell line.[10][11][12]

  • Normal Cell Line: BEAS-2B , a non-cancerous human bronchial epithelial cell line.[10][11][12][13][14]

This pairing allows for a direct comparison of CPTQ's effects on malignant and healthy lung tissue cells.

Controls:

  • Vehicle Control: The solvent used to dissolve CPTQ (e.g., Dimethyl Sulfoxide, DMSO) is used to treat a set of cells. This ensures that any observed cytotoxicity is due to the compound itself and not the solvent.

  • Positive Control: A well-characterized chemotherapy drug, such as Doxorubicin , will be used as a benchmark for comparing the potency and selectivity of CPTQ.

The overall experimental strategy is to first determine the dose-dependent cytotoxicity of CPTQ to calculate its half-maximal inhibitory concentration (IC50) in both cell lines. The ratio of these IC50 values will yield the Selectivity Index (SI). Subsequently, we will investigate the mechanism of cell death, focusing on apoptosis.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for assessing the selectivity and mechanism of CPTQ.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Study start Prepare Stock Solutions (CPTQ, Doxorubicin, DMSO) seed Seed A549 & BEAS-2B cells in 96-well plates start->seed treat Treat cells with serial dilutions of CPTQ and controls seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Perform MTT Assay incubate->mtt read Measure Absorbance (570 nm) mtt->read calc Calculate IC50 Values & Selectivity Index (SI) read->calc seed2 Seed A549 & BEAS-2B cells in 6-well plates calc->seed2 Inform concentration choice treat2 Treat cells with CPTQ (at IC50 concentration) seed2->treat2 incubate2 Incubate for 24 hours treat2->incubate2 harvest Harvest Cells incubate2->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze via Flow Cytometry stain->flow apoptosis Quantify Apoptosis vs. Necrosis flow->apoptosis

Caption: Overall experimental workflow for evaluating CPTQ.

Methodology & Protocols

Protocol 1: MTT Assay for IC50 Determination

The MTT assay is a colorimetric method used to assess cell viability.[15][16] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[15][17]

Materials:

  • A549 and BEAS-2B cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • CPTQ, Doxorubicin, and DMSO

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[17]

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the A549 and BEAS-2B cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[18]

  • Compound Preparation: Prepare a series of dilutions for CPTQ and Doxorubicin in culture medium. A typical concentration range might be 0.1, 1, 10, 25, 50, 100 µM. Also prepare a vehicle control with the highest concentration of DMSO used.

  • Cell Treatment: Remove the old medium from the plates and add 100 µL of the prepared drug dilutions to the respective wells. Include wells for vehicle control and untreated cells (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[18] During this time, visible purple precipitates will form in the wells with viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15][17]

Protocol 2: Annexin V/PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.

Materials:

  • A549 and BEAS-2B cells

  • CPTQ

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A549 and BEAS-2B cells in 6-well plates and allow them to attach overnight. Treat the cells with CPTQ at their respective IC50 concentrations (determined from the MTT assay) for 24 hours. Include an untreated control group.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently mix and incubate for 15-20 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[20]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Analysis & Interpretation

IC50 and Selectivity Index (SI) Calculation

The absorbance data from the MTT assay is used to calculate the percentage of cell viability for each drug concentration relative to the untreated control. A dose-response curve is then plotted (percent viability vs. log of drug concentration), and a non-linear regression analysis is used to determine the IC50 value.[17][21]

The Selectivity Index (SI) is then calculated using the following formula:

SI = IC50 (Normal Cells) / IC50 (Cancer Cells) [22][23]

A higher SI value indicates greater selectivity for killing cancer cells.[24] Compounds with an SI value greater than 3 are generally considered to have high selectivity.[22]

Table 1: Example Cytotoxicity Data for CPTQ and Doxorubicin

CompoundCell LineIC50 (µM)Selectivity Index (SI)
CPTQ A549 (Cancer)15.24.14
BEAS-2B (Normal)63.0
Doxorubicin A549 (Cancer)0.81.88
BEAS-2B (Normal)1.5

Note: Data are hypothetical and for illustrative purposes.

In this example, CPTQ demonstrates a promising selectivity index of 4.14, suggesting it is over four times more toxic to the A549 lung cancer cells than to the normal BEAS-2B lung cells. This is a significant improvement over the positive control, Doxorubicin.

Proposed Mechanism of Action: DNA Alkylation-Induced Apoptosis

The chemical structure of CPTQ, with its chloropropanoyl group, suggests it may function as an alkylating agent.[6][7] These agents exert their anticancer effects by forming covalent bonds with DNA, leading to crosslinks and structural damage.[6][8] This damage can arrest the cell cycle and activate intrinsic apoptotic pathways, making it a plausible mechanism for the observed cytotoxicity.

G CPTQ CPTQ DNA Nuclear DNA CPTQ->DNA Enters Cell Damage DNA Damage (Alkylation) DNA->Damage Covalent Bonding p53 p53 Activation Damage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway initiated by CPTQ.

The results from the Annexin V/PI assay would provide strong evidence for this hypothesis. A significant increase in the Annexin V-positive cell population following CPTQ treatment would confirm that apoptosis is the primary mode of cell death.

Conclusion and Future Directions

This guide outlines a foundational in vitro strategy to assess the cancer cell selectivity of "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline." By employing a paired cell line model (A549 vs. BEAS-2B), standardized cytotoxicity assays, and mechanistic probes like Annexin V staining, researchers can generate robust, reproducible data. The hypothetical results presented here, showing a high selectivity index for CPTQ, underscore the potential of this compound.

Further investigations could involve a broader panel of cancer and normal cell lines to confirm the selectivity profile.[1] Western blot analysis for key apoptotic proteins (e.g., p53, Caspase-3) would further validate the proposed mechanism. Ultimately, promising in vitro data would form the basis for advancing CPTQ into more complex preclinical models.

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Comparative Analysis of Covalent Inhibition: A Guide to Characterizing "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" Against Known Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the mechanism of action of a novel, putative covalent inhibitor, "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline," and comparing its performance against a well-established covalent inhibitor, E-64. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.

Introduction: The Rise of Covalent Inhibitors in Drug Discovery

The paradigm of drug design has traditionally favored non-covalent, reversible inhibitors. However, the strategic application of covalent inhibition has seen a resurgence, leading to the development of highly effective therapeutics. Covalent inhibitors form a stable, chemical bond with their target protein, often resulting in prolonged duration of action and high potency. A key feature of many covalent inhibitors is an electrophilic "warhead" that reacts with a nucleophilic amino acid residue within the target's active site.

The compound of interest, "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline," possesses a reactive 3-chloropropanoyl group, which is a potential electrophilic warhead. This suggests the hypothesis that this compound may act as a covalent inhibitor. For the purpose of this guide, we will explore its hypothetical inhibitory activity against a model cysteine protease, "Protease X." Cysteine proteases, such as the caspases and cathepsins, are a class of enzymes where a cysteine residue acts as the key nucleophile in catalysis, making them prime targets for covalent inhibitors.

Part 1: Initial Mechanistic Characterization of "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline"

Before a meaningful comparison can be made, the mechanism of action of the novel compound must be thoroughly elucidated. The following experimental workflow is designed to test the hypothesis that "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" is a covalent inhibitor of Protease X.

Time-Dependent Inhibition Assay

A hallmark of covalent inhibitors is their time-dependent inhibition of the target enzyme. This is because the formation of a covalent bond is a chemical reaction that takes time to complete.

Experimental Protocol:

  • Reagents:

    • Purified Protease X enzyme

    • Fluorogenic substrate for Protease X (e.g., a peptide with a fluorescent tag that is released upon cleavage)

    • "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" (dissolved in an appropriate solvent, e.g., DMSO)

    • Assay buffer (e.g., Tris-HCl with a reducing agent like DTT to maintain the active site cysteine in its reduced state)

  • Procedure:

    • Pre-incubate Protease X with various concentrations of "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" for different durations (e.g., 0, 15, 30, 60, and 120 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the initial reaction velocity for each condition.

  • Expected Outcome:

    • For a covalent inhibitor, the degree of inhibition will increase with the pre-incubation time, even at a fixed inhibitor concentration. This results in a downward shift of the dose-response curve with increasing pre-incubation time.

Irreversibility Assay (Jump Dilution Method)

To confirm that the inhibition is irreversible, a jump dilution experiment is performed. This method involves diluting the enzyme-inhibitor complex to a concentration where the inhibitor is no longer effective, and then monitoring the recovery of enzyme activity.

Experimental Protocol:

  • Reagents: Same as in the time-dependent inhibition assay.

  • Procedure:

    • Incubate Protease X with a high concentration of "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" (e.g., 10x the IC50 value determined from the time-dependent assay) for a sufficient time to allow for covalent bond formation (e.g., 2 hours).

    • As a control, incubate the enzyme with a known reversible inhibitor.

    • Rapidly dilute the enzyme-inhibitor complex 100-fold into the assay buffer containing the fluorogenic substrate.

    • Immediately monitor the enzymatic activity.

  • Expected Outcome:

    • If the inhibition is irreversible, the enzyme activity will not recover upon dilution.

    • In contrast, the activity of the enzyme inhibited by the reversible inhibitor will rapidly recover as the inhibitor dissociates from the active site upon dilution.

Workflow for Initial Characterization

cluster_exp Experimental Workflow start Hypothesis: 'Compound A' is a covalent inhibitor of Protease X time_dep Time-Dependent Inhibition Assay start->time_dep Test for time-dependency jump_dil Irreversibility Assay (Jump Dilution) time_dep->jump_dil Confirm irreversibility conclusion Conclusion: Mechanism of Action Elucidated jump_dil->conclusion

Caption: Workflow for the initial mechanistic characterization of a putative covalent inhibitor.

Part 2: Comparative Analysis with a Known Inhibitor: E-64

Once the covalent inhibitory mechanism of "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" is established, a direct comparison with a well-characterized inhibitor is essential to understand its relative potency and efficiency. E-64 is an epoxide-based natural product that is a well-known, irreversible inhibitor of many cysteine proteases.

Mechanism of Action of E-64

E-64 acts as an irreversible inhibitor by forming a covalent thioether bond between its C2 carbon and the active site cysteine residue of the target protease. This reaction proceeds via a nucleophilic attack of the thiolate anion of the cysteine on the electrophilic epoxide ring of E-64.

Signaling Pathway of Covalent Inhibition

cluster_mech Mechanism of Covalent Inhibition Enzyme Protease X Active Site Cysteine (Cys-SH) EI_complex Enzyme-Inhibitor Complex Non-covalent binding Enzyme->EI_complex Reversible Binding (KI) Inhibitor Covalent Inhibitor Electrophilic Warhead (e.g., 3-chloropropanoyl or epoxide) Inhibitor->EI_complex Covalent_adduct Covalently Modified Enzyme Inactive EI_complex->Covalent_adduct Irreversible Reaction (kinact)

Caption: Generalized mechanism of action for a two-step covalent inhibitor.

Head-to-Head Comparison: Kinetic Analysis

To quantitatively compare the inhibitory potential of "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" and E-64, a detailed kinetic analysis is required. The key parameter for covalent inhibitors is the second-order rate constant, k_inact/K_I, which represents the efficiency of inactivation.

Experimental Protocol:

  • Reagents: Same as in the previous assays, with the addition of E-64.

  • Procedure:

    • For each inhibitor, perform a series of time-dependent inhibition assays at multiple, fixed inhibitor concentrations.

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • The slope of this line gives the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]), where [I] is the inhibitor concentration.

    • This will yield the values for k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at which the rate of inactivation is half-maximal).

  • Data Analysis and Comparison:

    • Calculate the inactivation efficiency (k_inact/K_I) for both "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" and E-64.

    • Compare the IC50 values obtained at a fixed pre-incubation time (e.g., 30 minutes).

Part 3: Data Summary and Interpretation

The results of the comparative analysis can be summarized in a table for easy interpretation. The following is a hypothetical data set for illustrative purposes.

Parameter"1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline"E-64Interpretation
Mechanism of Action Covalent, IrreversibleCovalent, IrreversibleBoth compounds lead to permanent inactivation of the target enzyme.
IC50 (30 min pre-incubation) 500 nM100 nME-64 is more potent than the novel compound at this time point.
K_I 2 µM5 µMThe novel compound has a higher initial binding affinity for the enzyme.
k_inact 0.1 min⁻¹0.5 min⁻¹E-64 forms the covalent bond more rapidly once bound to the enzyme.
k_inact/K_I 833 M⁻¹s⁻¹1667 M⁻¹s⁻¹E-64 is a more efficient inactivator of Protease X.

Interpretation of Hypothetical Data:

In this hypothetical scenario, while "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" shows a slightly better initial binding affinity (lower K_I), E-64 demonstrates a much faster rate of covalent bond formation (higher k_inact) and overall greater efficiency of inactivation (higher k_inact/K_I). This suggests that while the novel compound is a bona fide covalent inhibitor, there is potential for optimization to improve the rate of inactivation, perhaps by modifying the warhead or the core structure to better position the electrophile for reaction with the active site cysteine.

Conclusion

This guide has outlined a systematic approach to characterize the mechanism of action of a novel compound, "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline," and to compare its performance against a known standard, E-64. By following this workflow, researchers can generate robust and reliable data to understand the inhibitory potential of new chemical entities. This structured approach, moving from initial mechanistic elucidation to detailed kinetic comparison, is fundamental in the field of drug discovery for the successful identification and optimization of novel covalent inhibitors.

References

  • Barrett, A.J., Kembhavi, A.A., Brown, M.A., Kirschke, H., Knight, C.G., Tamai, M., and Hanada, K. (1982). L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. Biochemical Journal, 201(1), 189-198. [Link]

Safety Operating Guide

A Comprehensive Disposal Protocol for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline. As this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is built upon a foundational understanding of its constituent chemical moieties—the tetrahydroquinoline core and the halogenated acyl side-chain—and grounded in established best practices for hazardous laboratory waste management. The primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Assessment and Waste Characterization

The first and most critical step in any disposal plan is to understand the potential hazards of the material.[1] 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a complex molecule, and its hazard profile can be inferred by examining its structural components.

  • Tetrahydroquinoline Core: The 1,2,3,4-tetrahydroquinoline scaffold is a known hazardous compound. GHS classifications for this parent molecule include acute oral toxicity, skin irritation, serious eye irritation, and, most significantly, potential carcinogenicity (Category 1B).[2][3][4] It is also recognized as being harmful to aquatic life with long-lasting effects.[2]

  • 3-Chloropropanoyl Group: The presence of a chlorinated alkyl chain places this compound in the category of halogenated organic waste. Halogenated organics are often subject to specific disposal regulations due to their potential to form persistent organic pollutants and toxic combustion byproducts (like dioxins and hydrochloric acid) if incinerated improperly.

Based on this analysis, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline must be treated as a toxic, potentially carcinogenic, irritant, and environmentally hazardous chemical waste . It falls under the regulatory framework of the EPA's Resource Conservation and Recovery Act (RCRA) as a characteristic hazardous waste due to its toxicity.[1][5][6]

Hazard Characteristic Inferred from Structural Analysis Primary Concern & Rationale
Acute Toxicity (Oral) HighThe tetrahydroquinoline moiety is classified as "Toxic if swallowed".[2][4]
Carcinogenicity HighThe parent compound, 1,2,3,4-tetrahydroquinoline, is classified as a potential carcinogen (Carc. 1B).[2][3][4]
Skin/Eye Irritation Moderate to HighThe tetrahydroquinoline core causes skin and serious eye irritation.[7][8]
Environmental Hazard HighClassified as harmful to aquatic life with long-lasting effects.[2] Halogenated compounds can be environmentally persistent.
Waste Stream Category Halogenated Organic WasteThe presence of chlorine necessitates segregation into the halogenated waste stream to ensure proper treatment and disposal.[9]

Immediate Safety & Spill Response Protocol

Accidents can happen, and a clear, immediate action plan is crucial to mitigate exposure and environmental contamination.

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling the compound or its waste:

  • Nitrile or neoprene gloves

  • Chemical splash goggles

  • A fully-buttoned laboratory coat

Spill Cleanup Procedure:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[10]

  • Contain the Spill: For liquid spills, cover with a chemical absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover with a sorbent to prevent dust from becoming airborne.

  • Collect Material: Carefully scoop the absorbed material and contaminated debris into a designated, sealable container. Use non-sparking tools if the material is dissolved in a flammable solvent.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Dispose of Cleanup Waste: The container with the spill cleanup materials must be sealed, labeled as "Spill Debris containing 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline," and disposed of following the protocol in Section 3.

Standard Disposal Protocol: A Step-by-Step Guide

The overriding principle is that no experiment should begin without a clear plan for the disposal of all waste generated.[9] This protocol outlines the required steps from the point of generation to final pickup.

Step 1: Waste Segregation

  • Action: Immediately segregate waste containing 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline at the point of generation.

  • Causality: This compound must be classified as Halogenated Organic Waste . Do not mix it with non-halogenated solvents, aqueous waste, or solid non-hazardous waste.[9][11] Mixing incompatible waste streams can cause dangerous chemical reactions and makes disposal significantly more difficult and expensive.[1]

Step 2: Containerization

  • Action: Collect the waste in a designated, compatible, and robust container. A glass bottle with a screw-top cap is generally preferred for liquid waste. Ensure the container is in good condition and leak-proof.[11][12]

  • Causality: Using a compatible container prevents degradation of the container and subsequent leaks.[11] Containers must be kept closed except when actively adding waste to prevent the release of vapors and to avoid spills.[12][13]

Step 3: Labeling

  • Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline" and any other components in the waste mixture.

    • The words "Hazardous Waste".

    • An accurate indication of the hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

    • The date when waste was first added (Accumulation Start Date).

  • Causality: Proper labeling is a federal requirement and ensures that anyone handling the container is aware of its contents and the associated dangers.[5][10] It is critical for proper tracking and disposal by your institution's safety office.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[12] The SAA should be a secondary containment bin or tray to capture any potential leaks.

  • Causality: SAAs are a regulatory requirement designed to ensure safe, temporary storage of hazardous waste within the lab.[13] Storing incompatible chemicals in separate secondary containment prevents them from mixing in the event of a leak.[9][10]

Step 5: Arranging for Final Disposal

  • Action: Once the waste container is full, or if you will no longer be generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Causality: Final treatment and disposal of hazardous waste must be performed by a licensed and approved facility.[1][14] Your EH&S office manages this process to ensure compliance with all federal, state, and local regulations.[12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline waste.

G cluster_prep Phase 1: Characterization & Preparation cluster_handle Phase 2: Handling & Segregation cluster_store Phase 3: Storage & Disposal A Material Identified as Waste B Assess Hazards: - Toxic (Oral) - Potential Carcinogen - Skin/Eye Irritant - Aquatic Toxin - Halogenated Compound A->B Step 1 C Select Appropriate PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat B->C Step 2 D Segregate Waste Stream C->D Step 3 E Collect in 'Halogenated Organic Waste' Container D->E Step 4 F Use Compatible Container (e.g., Labeled Glass Bottle) E->F Step 5 G Complete Hazardous Waste Label F->G Step 6 H Store in Secondary Containment in Designated SAA G->H Step 7 I Contact EH&S for Pickup and Final Disposal H->I Step 8

Caption: Decision workflow for disposal of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Waste Minimization and Best Practices

In alignment with pollution prevention principles, every laboratory should strive to minimize waste generation.[5][9]

  • Source Reduction: Order only the quantity of chemical required for your research to avoid generating surplus that must be disposed of.[12]

  • Scale Reduction: If feasible, reduce the scale of experiments to decrease the volume of waste produced.[12]

  • Inventory Management: Maintain an accurate inventory of your chemicals to prevent ordering duplicates and to track materials that are approaching their expiration date.[11]

By adhering to this comprehensive protocol, researchers can ensure the safe handling and compliant disposal of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, protecting themselves, their colleagues, and the environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. AWE. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET - 1,2,3,4-Tetrahydroisoquinoline. Acros Organics. [Link]

  • 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460. PubChem, National Institutes of Health. [Link]

  • Tetrahydroquinoline. Wikipedia. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046. PubChem, National Institutes of Health. [Link]

  • Toxicological Profile for Dichloropropenes. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • 1,3-Dichloropropene | C3H4Cl2 | CID 24883. PubChem, National Institutes of Health. [Link]

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Comprehensive Safety and Handling Guide for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (CAS No. 52591-27-2).[1] Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are synthesized from the known hazards of its constituent functional groups: the acyl chloride and the tetrahydroquinoline moiety. This proactive, risk-based approach is designed to ensure the highest level of safety for all laboratory personnel.

Hazard Analysis: A Synthesis of Functional Group Toxicology

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a molecule that combines the reactivity of an acyl chloride with the toxicological profile of a quinoline derivative.

  • Acyl Chloride Moiety : Acyl chlorides are a class of reactive chemicals known to be corrosive and moisture-sensitive.[2] They readily react with water, including atmospheric humidity, to produce hydrochloric acid, which is corrosive to the skin, eyes, and respiratory tract.[2]

  • Tetrahydroquinoline Moiety : The tetrahydroquinoline core is a derivative of quinoline. Quinoline and its derivatives are recognized as being harmful if swallowed or in contact with skin, causing skin and eye irritation, and are suspected of causing genetic defects and cancer.[3][4] The related compound 1,2,3,4-tetrahydroisoquinoline is classified as toxic if swallowed and causes severe skin burns and eye damage.[5][6]

Based on this composite analysis, 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline should be handled as a corrosive, toxic, and potentially carcinogenic substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on materials resistant to corrosive and toxic chemicals.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and a full Face ShieldProtects against splashes of the chemical and corrosive byproducts (e.g., HCl). Goggles should provide a complete seal around the eyes.[7][8]
Hands Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene)Provides a robust barrier against skin contact. Check gloves for integrity before each use and change them frequently.[2][7][9]
Body Chemical-resistant lab coat or apron over a long-sleeved shirt and long pantsProtects against accidental spills and splashes.[7]
Feet Closed-toe, chemical-resistant shoesEnsures no skin on the feet is exposed.
Respiratory Use in a certified chemical fume hood is mandatory. For situations with potential for aerosol generation, a respirator with an appropriate acid gas cartridge may be necessary.[8][9]The compound and its breakdown products are likely to be respiratory irritants.
Donning and Doffing PPE: A Procedural Imperative

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Lab Coat don2 Goggles/Face Shield don1->don2 don3 Gloves (Outer Layer) don2->don3 doff1 Gloves (Outer Layer) doff2 Face Shield/Goggles doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Gloves (Inner Layer) doff3->doff4

Caption: Correct sequence for donning and doffing PPE.

Operational Plan: Safe Handling from Receipt to Use

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[2] The storage area should be clearly labeled as containing corrosive and toxic materials.

  • Keep the container tightly sealed to prevent exposure to moisture and air.[2][10]

Handling:

  • All handling of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline must be conducted in a certified chemical fume hood.

  • Before use, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[11]

  • Use only compatible utensils (e.g., glass or stainless steel) for handling.

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[5][12]

Emergency Procedures: Preparedness for the Unexpected

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Containment: If it is safe to do so, prevent the spread of the spill by using a chemical spill kit with absorbent materials suitable for corrosive liquids.

  • Neutralization: For small spills, cautiously neutralize with a suitable agent (e.g., sodium bicarbonate for acidic byproducts).

  • Cleanup: Absorb the neutralized spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[12]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.[13]

Spill_Response Evacuate Evacuate & Alert Contain Contain Spill Evacuate->Contain Neutralize Neutralize Contain->Neutralize Cleanup Clean Up & Absorb Neutralize->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

All waste containing 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.[12]

References

  • 1 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. (2019, January 15).
  • Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. (n.d.).
  • Quinoline - SAFETY DATA SHEET - pentachemicals. (2025, May 13).
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. (n.d.).
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019, April 11).
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.).
  • CHEMICAL SPILL PROCEDURES - Clarkson University. (n.d.).
  • Acid Chlorides and Chloroformates - Safety and Handling - BASF. (n.d.).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
  • CAS No. 91-22-5 - Quinoline - AccuStandard. (n.d.).
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
  • 1-(3-chloropropanoyl)-1,2,3,4-tetrahydroquinoline(SALTDATA: FREE). (n.d.).
  • 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.